Product packaging for N-Acetyl-L-tyrosinamide(Cat. No.:CAS No. 1948-71-6)

N-Acetyl-L-tyrosinamide

Cat. No.: B556345
CAS No.: 1948-71-6
M. Wt: 222.24 g/mol
InChI Key: RJNKBEQRBIJDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-tyrosine analog. Shows specific absorption and emission spectra distinct from L-tyrosine. Stimulates L-Tyr transport mainly by the ASC system.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B556345 N-Acetyl-L-tyrosinamide CAS No. 1948-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNKBEQRBIJDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344321, DTXSID60876445
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7376-93-4, 1948-71-6
Record name ST088588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYROSINE-AMIDE,N-ACETYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60876445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Acetyl-L-tyrosinamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosinamide is a derivative of the amino acid L-tyrosine, featuring an acetyl group attached to the alpha-amino group and an amide group at the carboxyl terminus. This modification of the parent amino acid alters its physicochemical properties, potentially enhancing its solubility and stability.[1] As an analogue of L-tyrosine, this compound is of interest for its potential roles in various metabolic pathways and its applications in pharmaceuticals and cosmetics.[1][2] This technical guide provides a detailed overview of the chemical properties, structure, and potential biological significance of this compound, along with relevant experimental methodologies.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[1] Its structure is characterized by a central chiral carbon, a p-hydroxyphenyl side chain, an acetylated amino group, and a primary amide group.

Structural Identifiers
IdentifierValue
CAS Number 1948-71-6[3]
Molecular Formula C₁₁H₁₄N₂O₃[3]
Molecular Weight 222.24 g/mol [3]
InChI InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m0/s1[4]
InChIKey RJNKBEQRBIJDNM-JTQLQIEISA-N[4]
SMILES CC(=O)N--INVALID-LINK--C(=O)N[4]
Physicochemical Properties
PropertyValue (this compound)Value (N-Acetyl-L-tyrosine) - For Comparison
Melting Point 223-225 °C149-152 °C[5]
Boiling Point Data not available531.3 °C (estimated)[6]
Water Solubility Soluble in polar solvents like water and ethanol[2]25 mg/mL[7][8][9]
Solubility in other solvents Soluble in methanol (B129727) or DMSO[10]Soluble in ethanol[7][8][9]
pKa Data not available3.15 (Predicted)[5]
logP (Octanol-Water Partition Coefficient) -0.9 (Computed)[4]1.32 (Experimental)[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce in publicly available literature. The following sections provide generalized procedures based on standard organic chemistry principles and methodologies reported for the closely related compound, N-Acetyl-L-tyrosine. These should be adapted and optimized for the specific requirements of this compound.

Synthesis of this compound

A potential synthetic route to this compound involves the N-acetylation of L-tyrosinamide.

Materials:

Procedure:

  • Dissolution: Dissolve L-tyrosinamide in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Add the base to the solution to neutralize the hydrohalide salt of the starting material (if applicable) and to scavenge the acetic acid byproduct of the reaction.

  • Acetylation: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of acetic anhydride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method for the analysis of N-acetylated amino acids can be adapted for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

  • This compound standard

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a defined time period.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: ~220 nm or ~275 nm (due to the phenolic ring)

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Solutions: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Signaling Pathways and Biological Roles

The direct involvement of this compound in specific signaling pathways is not extensively documented. However, based on its structural similarity to L-tyrosine and related compounds, several potential biological roles can be inferred.

Amino Acid Transport

This compound is an analogue of L-tyrosine and has been shown to stimulate the transport of L-tyrosine, primarily through the Alanine, Serine, Cysteine-preferring (ASC) transport system. This suggests it may influence intracellular L-tyrosine levels, which is a rate-limiting precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).

Amino_Acid_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAT This compound ASC_Transporter ASC Transporter NAT->ASC_Transporter Stimulates L_Tyr_ext L-Tyrosine L_Tyr_ext->ASC_Transporter Transport L_Tyr_int L-Tyrosine ASC_Transporter->L_Tyr_int Catecholamine_Synthesis Catecholamine Synthesis L_Tyr_int->Catecholamine_Synthesis

Stimulation of L-Tyrosine Transport by this compound.
Potential Role in Oxidative Stress

Research suggests that this compound has the potential to react with guanyl radicals, which are produced in response to DNA damage from ionizing radiation or other oxidative insults.[12] This indicates a possible role in mitigating oxidative stress and protecting against DNA damage. The workflow below illustrates this proposed mechanism.

Oxidative_Stress_Response Oxidative_Insult Oxidative Insult (e.g., Ionizing Radiation) DNA_Damage DNA Damage Oxidative_Insult->DNA_Damage Guanyl_Radicals Guanyl Radicals DNA_Damage->Guanyl_Radicals Neutralization Radical Neutralization Guanyl_Radicals->Neutralization NAT This compound NAT->Neutralization Reacts with Cellular_Protection Cellular Protection Neutralization->Cellular_Protection

References

An In-depth Technical Guide to the Synthesis of N-Acetyl-L-tyrosinamide from L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine. Due to the limited availability of a direct one-pot synthesis method in the current literature, this document outlines a robust, two-step synthetic route commencing from L-tyrosine. The process involves an initial, well-documented N-acetylation of L-tyrosine to yield N-Acetyl-L-tyrosine, followed by a proposed amidation step to furnish the target molecule, this compound.

This guide is intended for an audience with a professional background in chemistry and drug development, providing detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound from L-tyrosine is most practically achieved through a two-step process:

  • N-acetylation of L-tyrosine: The amino group of L-tyrosine is protected by acetylation using an acetylating agent such as acetic anhydride (B1165640) under alkaline conditions.

  • Amidation of N-Acetyl-L-tyrosine: The carboxyl group of the intermediate, N-Acetyl-L-tyrosine, is converted to a primary amide.

The overall chemical transformation is depicted in the reaction scheme below.

G cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Amidation L_Tyrosine L-Tyrosine NAT N-Acetyl-L-tyrosine L_Tyrosine->NAT Acetic_Anhydride Acetic Anhydride (Ac₂O) Acetic_Anhydride->L_Tyrosine NaOH NaOH (aq) NaOH->L_Tyrosine NATA This compound NAT->NATA Amidation Amidation Reagents (e.g., SOCl₂, NH₃ or Coupling Agent, NH₃) Amidation->NAT

Figure 1: Proposed two-step synthesis of this compound from L-tyrosine.

Step 1: Synthesis of N-Acetyl-L-tyrosine

The N-acetylation of L-tyrosine is a well-established procedure. The most common method involves the use of acetic anhydride in an aqueous alkaline solution. The alkaline conditions are necessary to deprotonate the amino group of L-tyrosine, increasing its nucleophilicity, and to neutralize the acetic acid byproduct.

This protocol is a synthesis of methodologies found in the cited literature[1][2][3][4][5].

Materials:

  • L-tyrosine

  • 30% (w/v) Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ethanol (95%) for recrystallization (optional)

  • Activated Carbon

Procedure:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a pH meter, disperse L-tyrosine in deionized water (e.g., 100 g in 200 mL).[1]

  • Basification: While stirring vigorously, slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved. The pH should be adjusted to approximately 11.5-12.[1]

  • Acetylation: Cool the solution in an ice bath to below 10°C. While maintaining the temperature, slowly add acetic anhydride (approximately 1.05 molar equivalents) dropwise. Concurrently, add 30% NaOH solution to maintain the pH of the reaction mixture between 8 and 10.[1]

  • Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to around 11.5 with NaOH solution and maintain the temperature at approximately 60°C for 20 minutes. This step helps to hydrolyze any O-acetylated byproducts back to the desired N-acetylated product.[1]

  • Acidification and Precipitation: Cool the reaction mixture. Slowly add concentrated HCl or H₂SO₄ with stirring to acidify the solution to a pH of approximately 1.5-2.0. The N-Acetyl-L-tyrosine will precipitate out as a white solid.[1]

  • Isolation and Washing: Isolate the crude product by filtration. Wash the solid with cold deionized water to remove inorganic salts and other water-soluble impurities.

  • Purification (Recrystallization):

    • Dissolve the crude product in hot water (e.g., at 75-80°C).

    • Add a small amount of activated carbon to decolorize the solution and heat for a short period.

    • Filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and dry them in a vacuum oven.[2]

The following table summarizes the typical quantitative parameters for the N-acetylation of L-tyrosine.

ParameterValueReference
Reactants
L-tyrosine1 part by weight[1]
Acetic Anhydride~1.05 molar equivalents[1]
Reaction Conditions
SolventWater[2]
Acetylation pH8 - 10[1]
Acetylation Temperature< 10 °C[1]
Hydrolysis pH~11.5[1]
Hydrolysis Temperature~60 °C[1]
Precipitation pH1.5 - 2.0[1]
Yield
Total Yield78-80%[3]

Step 2: Synthesis of this compound (Proposed)

While specific literature detailing the amidation of N-Acetyl-L-tyrosine is scarce, standard organic synthesis methodologies for converting a carboxylic acid to a primary amide can be applied. A common and effective approach involves the formation of an activated carboxylic acid derivative, followed by reaction with ammonia (B1221849).

Method A: Via an Acyl Chloride Intermediate

  • Acyl Chloride Formation: In an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere, suspend N-Acetyl-L-tyrosine. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitored by IR spectroscopy or cessation of gas evolution).

  • Ammonolysis: In a separate vessel, prepare a solution of ammonia in an appropriate solvent (e.g., dioxane or THF). Cool this solution to 0°C. Slowly add the acyl chloride solution from the previous step to the ammonia solution with vigorous stirring.

  • Work-up and Isolation: After the reaction is complete, the solvent can be removed under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield this compound.

Method B: Using Peptide Coupling Agents

  • Activation: Dissolve N-Acetyl-L-tyrosine in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂). Add a peptide coupling agent (e.g., DCC, EDC, or HATU) and an activator (e.g., HOBt or NHS).

  • Amidation: To the activated intermediate, add a source of ammonia, such as ammonium (B1175870) chloride, along with a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

  • Work-up and Isolation: The work-up procedure will depend on the coupling agents used. For example, if DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration. The filtrate can then be washed, dried, and the solvent evaporated. The crude product can be purified by recrystallization or chromatography.

The following diagram illustrates the logical flow for the synthesis and purification of this compound.

G process_node process_node start_end_node start_end_node product_node product_node intermediate_node intermediate_node start Start: L-Tyrosine dissolve Dissolve in NaOH(aq) start->dissolve acetylate Acetylate with Acetic Anhydride dissolve->acetylate acidify Acidify to Precipitate acetylate->acidify filter_wash1 Filter and Wash acidify->filter_wash1 intermediate Crude N-Acetyl-L-tyrosine filter_wash1->intermediate purify Recrystallize intermediate->purify pure_nat Pure N-Acetyl-L-tyrosine purify->pure_nat activate Activate Carboxyl Group (e.g., with SOCl₂ or Coupling Agent) pure_nat->activate amidate React with Ammonia activate->amidate workup Work-up and Purify amidate->workup final_product This compound workup->final_product

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a well-ventilated fume hood.

  • Sodium Hydroxide and Hydrochloric/Sulfuric Acid: Highly corrosive. Avoid contact with skin and eyes.

  • Thionyl Chloride/Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Must be handled in a fume hood with appropriate personal protective equipment.

  • Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents.

  • Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the proposed procedures based on their specific laboratory conditions and available equipment.

References

N-Acetyl-L-tyrosinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1948-71-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, is a compound of growing interest in biochemical research and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential therapeutic applications. Particular focus is given to its emerging role in neuroprotection through the modulation of cellular stress response pathways and its established function as a precursor to catecholamine neurotransmitters. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

This compound (CAS 1948-71-6) is a synthetic organic compound derived from L-tyrosine, an essential amino acid. The acetylation of the amino group and the amidation of the carboxyl group enhance its solubility and stability compared to the parent amino acid.[1] These modifications make it an attractive candidate for various applications, including as a component in pharmaceutical formulations and cosmetic products.[2][3] This guide aims to provide an in-depth technical resource on this compound, covering its fundamental properties, synthesis, biological significance, and the methodologies used for its study.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.24 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 223-225 °C
Solubility Soluble in water and ethanol. Soluble in methanol (B129727) or DMSO.[3][5]
logP (Octanol/Water Partition Coefficient) -0.075 (Crippen Calculated)[2]
pKa Data not available
InChI Key RJNKBEQRBIJDNM-JTQLQIEISA-N[3]
SMILES CC(=O)N--INVALID-LINK--C(=O)N[6]

Table 1: Physicochemical Properties of this compound.

Synthesis

The synthesis of this compound typically involves the protection of the amino group of L-tyrosine via acetylation, followed by the amidation of the carboxyl group. While specific, detailed protocols for the direct synthesis of this compound are not widely published, a general approach can be inferred from standard peptide synthesis methodologies. A more documented synthesis route exists for the related compound, N-Acetyl-L-tyrosine, which is presented below as a reference.

Experimental Protocol: Synthesis of N-Acetyl-L-tyrosine (Reference Protocol)

This protocol is adapted from established methods for the N-acetylation of amino acids and would require modification for the subsequent amidation step to yield this compound.[7][8]

Materials:

Procedure:

  • Dissolution: Suspend L-tyrosine in deionized water. While stirring vigorously, slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved (pH ~12).

  • Acetylation: Cool the solution in an ice bath. Slowly add 1.05 molar equivalents of acetic anhydride dropwise while maintaining the temperature below 10°C. Simultaneously, add 30% sodium hydroxide solution to maintain the pH between 8 and 10.

  • Reaction Completion: After the addition of acetic anhydride is complete, adjust the pH to ~11.5 with 30% sodium hydroxide solution and stir at room temperature for 20 minutes.

  • Acidification and Precipitation: Slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a hot water/ethanol mixture with the use of activated carbon for decolorization.

Biological Activity and Mechanism of Action

This compound is investigated for several biological activities, primarily centered around its role as an L-tyrosine analogue and its potential neuroprotective and antioxidant effects.

Catecholamine Precursor

As a derivative of L-tyrosine, this compound is expected to serve as a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine.[9] The proposed metabolic pathway involves the enzymatic conversion of this compound to L-tyrosine, which then enters the catecholaminergic synthesis pathway.

cluster_metabolism Metabolic Conversion cluster_synthesis Catecholamine Synthesis This compound This compound L-Tyrosine L-Tyrosine This compound->L-Tyrosine Deacetylation & Deamidation L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Metabolic fate of this compound.
Neuroprotection and Antioxidant Activity

Emerging research suggests that N-acetylated amino acids may possess neuroprotective properties. While direct evidence for this compound is limited, studies on the related compound N-Acetyl-L-tyrosine indicate a potential mechanism involving the induction of mitohormesis. This process involves a mild increase in mitochondrial reactive oxygen species (ROS), which in turn activates a protective cellular response mediated by the transcription factor FoxO and the Keap1-Nrf2 signaling pathway. This pathway upregulates the expression of endogenous antioxidant enzymes, thereby enhancing cellular resilience to oxidative stress.[10] this compound has also been noted for its potential to react with guanyl radicals, which are formed in response to DNA damage from oxidative insults.[11]

This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress ROS (mild increase) ROS (mild increase) Mitochondrial Stress->ROS (mild increase) FoxO Activation FoxO Activation ROS (mild increase)->FoxO Activation Keap1-Nrf2 Pathway Keap1-Nrf2 Pathway ROS (mild increase)->Keap1-Nrf2 Pathway Antioxidant Enzyme Upregulation Antioxidant Enzyme Upregulation FoxO Activation->Antioxidant Enzyme Upregulation Keap1-Nrf2 Pathway->Antioxidant Enzyme Upregulation Neuroprotection Neuroprotection Antioxidant Enzyme Upregulation->Neuroprotection

Proposed neuroprotective signaling pathway.

Experimental Protocols

Detailed and validated experimental protocols specifically for this compound are not extensively available in the public domain. The following protocols for related compounds and assays can be adapted and optimized for the study of this compound.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of N-acetylated amino acids. The following is a general protocol that can be adapted for this compound.[1][12]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent (e.g., mobile phase or water/acetonitrile mixture)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • For pure substance: Dissolve a known weight of this compound in the sample solvent to create a stock solution. Prepare a series of dilutions for a calibration curve.

    • For biological samples: Perform protein precipitation using an agent like ice-cold trichloroacetic acid or acetonitrile. Centrifuge to pellet the protein and filter the supernatant.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase: A gradient of Mobile Phase A and B. An example gradient could be starting at 5% B, increasing to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm (approximated based on tyrosine's absorbance)

    • Injection Volume: 20 µL

  • Quantification: Generate a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration in unknown samples by interpolation from this curve.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection C18 Column Separation C18 Column Separation HPLC Injection->C18 Column Separation UV Detection UV Detection C18 Column Separation->UV Detection Data Analysis Data Analysis UV Detection->Data Analysis

General workflow for HPLC analysis.
Antioxidant Capacity Assays

The antioxidant potential of this compound can be assessed using various in vitro assays. Due to the presence of the phenolic hydroxyl group, it is expected to exhibit antioxidant activity.[13]

Common Antioxidant Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, it measures the scavenging of the ABTS radical cation.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the inhibition of the oxidation of a fluorescent probe by peroxyl radicals.

General Protocol for DPPH Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add increasing concentrations of the this compound solution.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Applications in Research and Drug Development

This compound holds potential in several areas of research and development:

  • Neuropharmacology: Its potential neuroprotective effects warrant further investigation in models of neurodegenerative diseases and neuronal injury.[10]

  • Drug Delivery: As a more soluble form of tyrosine, it could be explored as a component in parenteral nutrition or as a pro-drug for targeted delivery of tyrosine.

  • Cosmeceuticals: Its antioxidant properties and potential to protect against DNA damage make it a candidate for anti-aging and skin-protecting cosmetic formulations.[3][11]

  • Enzyme Inhibition Studies: As an analogue of L-tyrosine, it can be used to study the substrate specificity and inhibition of enzymes involved in tyrosine metabolism.[4]

Conclusion

This compound is a versatile molecule with a range of potential applications stemming from its enhanced solubility and its relationship to L-tyrosine. While its biological activities, particularly in neuroprotection, are promising, further research is required to fully elucidate its mechanisms of action and to establish detailed and validated experimental protocols for its synthesis and analysis. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this intriguing compound.

References

N-Acetyl-L-tyrosinamide: An In-Depth Technical Guide on Its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature on N-Acetyl-L-tyrosinamide is currently limited. While this guide synthesizes the available information, it is important to note that many of the proposed mechanisms of action are not yet fully elucidated or supported by extensive peer-reviewed research. This document clearly distinguishes between established findings and hypothetical pathways based on preliminary data.

Introduction

This compound is a derivative of the amino acid L-tyrosine, characterized by the presence of an acetyl group on the amine and an amide group replacing the carboxylic acid. This modification distinguishes it from the more extensively studied N-Acetyl-L-tyrosine (NALT). While NALT is primarily investigated as a more soluble prodrug of L-tyrosine for increasing catecholamine synthesis, the available information suggests that this compound may possess distinct mechanisms of action. These purported mechanisms primarily revolve around its antioxidant properties, its role in amino acid transport, and its applications in dermatology.

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from the available scientific and technical literature. It aims to provide researchers, scientists, and drug development professionals with a detailed summary of its biochemical properties, proposed physiological roles, and the experimental basis for these claims.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for interpreting its biological activity and for designing experimental protocols.

PropertyValueReference
CAS Number 1948-71-6[1][2][3]
Molecular Formula C₁₁H₁₄N₂O₃[1][2][3]
Molecular Weight 222.24 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in polar solvents such as water and ethanol[1]
Modification Acetyl group on the amino group and an amide group replacing the carboxyl group of L-tyrosine[1]

Core Mechanisms of Action

The proposed mechanisms of action for this compound are multifaceted, suggesting its potential involvement in cellular protection and amino acid homeostasis.

Antioxidant Activity and Reaction with Guanyl Radicals

A key proposed mechanism of action for this compound is its antioxidant activity. It has been suggested that this compound has the potential to react with guanyl radicals, which are produced in response to DNA damage from ionizing radiation or other oxidative insults[4][5].

The interaction with guanyl radicals suggests a direct role in mitigating oxidative DNA damage. This is a critical function for maintaining genomic stability and preventing mutagenesis.

G cluster_0 Oxidative Stress cluster_1 DNA Damage cluster_2 Intervention by this compound Ionizing_Radiation Ionizing Radiation / Oxidative Insults Guanine Guanine in DNA Ionizing_Radiation->Guanine Guanyl_Radical Guanyl Radical (G•) Guanine->Guanyl_Radical Oxidation DNA_Damage Oxidative DNA Damage Guanyl_Radical->DNA_Damage Neutralization Radical Neutralization Guanyl_Radical->Neutralization NAT This compound NAT->Neutralization Neutralization->DNA_Damage Prevents

Proposed interaction of this compound with guanyl radicals.
Stimulation of L-Tyrosine Transport

Another significant proposed mechanism is the ability of this compound to stimulate the transport of L-tyrosine into cells. It is suggested to act primarily on the ASC (Alanine, Serine, Cysteine-preferring) amino acid transport system[2][3].

The ASC system is a sodium-dependent transporter responsible for the uptake of small neutral amino acids. By stimulating this system, this compound could potentially increase intracellular L-tyrosine concentrations, which is a precursor for protein synthesis and the production of neurotransmitters and melanin.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space NAT_ext This compound ASC_Transporter ASC Amino Acid Transporter NAT_ext->ASC_Transporter Stimulates L_Tyr_ext L-Tyrosine L_Tyr_ext->ASC_Transporter Transport L_Tyr_int L-Tyrosine ASC_Transporter->L_Tyr_int Cellular_Processes Protein Synthesis, Neurotransmitter Production, etc. L_Tyr_int->Cellular_Processes

Proposed stimulation of L-Tyrosine transport by this compound.
Dermatological Applications and Anti-aging Effects

This compound has been investigated for its potential benefits in skincare and anti-aging formulations. It is proposed to improve the cosmetic appearance of aging skin by increasing skin thickness and stimulating collagen production[6].

A typical experimental workflow to evaluate the efficacy of a topical formulation containing this compound would involve a double-blind, vehicle-controlled clinical trial.

G Recruitment Recruit Subjects with Moderate Facial Photodamage Randomization Randomize into Two Groups Recruitment->Randomization Treatment_Group Treatment Group: Topical this compound Formulation Randomization->Treatment_Group Control_Group Control Group: Vehicle Formulation Randomization->Control_Group Application Daily Application for a Defined Period (e.g., 16 weeks) Treatment_Group->Application Control_Group->Application Evaluation Evaluate at Baseline and Follow-up Timepoints Application->Evaluation Endpoints Primary and Secondary Endpoints: - Digital Photography - Clinical Grading of Wrinkles - Ultrasound for Skin Thickness - Self-Assessment Scores Evaluation->Endpoints Analysis Statistical Analysis of Results Endpoints->Analysis

Generalized workflow for a clinical trial on this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound would likely proceed through the amidation of N-Acetyl-L-tyrosine.

Materials:

Procedure (Hypothetical):

  • Dissolve N-Acetyl-L-tyrosine in the chosen solvent.

  • Add the coupling agent to activate the carboxylic acid group.

  • Introduce the ammonia or amine source to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove byproducts.

  • Purify the crude product using column chromatography.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

In Vitro Antioxidant Assay (DPPH Assay - Generalized)

To quantify the antioxidant potential, a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay could be employed.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • A positive control (e.g., ascorbic acid)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add the different concentrations of this compound and the positive control to the wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Discussion and Future Directions

The current body of scientific knowledge on this compound is still in its nascent stages. While preliminary information from commercial and patent literature suggests intriguing possibilities for its use as an antioxidant and a modulator of amino acid transport, there is a clear need for rigorous, peer-reviewed research to substantiate these claims.

Future research should focus on:

  • Detailed Pharmacokinetics and Metabolism: Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial to determining its bioavailability and potential systemic effects.

  • Elucidation of Antioxidant Mechanisms: In-depth studies are needed to confirm its interaction with guanyl radicals and to characterize its broader antioxidant profile.

  • Validation of L-Tyrosine Transport Stimulation: The effect of this compound on the ASC transporter and other amino acid transport systems requires validation through detailed kinetic studies.

  • Mechanisms in Skin Aging: The molecular pathways by which this compound may promote collagen synthesis and protect against UV damage need to be elucidated.

Conclusion

This compound presents a promising area for research and development, with potential applications in cellular protection and dermatology. However, the current understanding of its mechanism of action is based on limited data. This technical guide has summarized the available information and proposed hypothetical pathways and experimental approaches to stimulate further investigation into this interesting molecule. A clear distinction from N-Acetyl-L-tyrosine is warranted, as their biological activities appear to be different. Further in-depth scientific inquiry is essential to unlock the full therapeutic and commercial potential of this compound.

References

The Metabolic Fate of N-Acetyl-L-tyrosinamide In Vivo: A Landscape of Limited Data and Inferred Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-depth analysis of the in vivo metabolic pathway of N-Acetyl-L-tyrosinamide (NAT) is currently hampered by a significant lack of direct scientific evidence. While its chemical cousin, N-Acetyl-L-tyrosine (NALT), has been the subject of numerous studies, particularly in the context of parenteral nutrition and nootropic supplementation, NAT remains a molecule with a largely uncharacterized pharmacokinetic profile. This technical guide synthesizes the available information on related compounds to construct a putative metabolic pathway for NAT, highlighting the prevailing research gaps and proposing future directions for investigation.

This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the amine and an amide group on the carboxyl end. This modification enhances its solubility and stability compared to L-tyrosine.[1] While it has found applications in biochemical research and cosmetics for its potential antioxidant properties, its journey through a living organism—its absorption, distribution, metabolism, and excretion (ADME)—remains largely uncharted territory.[1][2]

A Tale of Two Molecules: Extrapolating from N-Acetyl-L-tyrosine (NALT)

Much of what can be inferred about the in vivo behavior of NAT comes from the extensive research on N-Acetyl-L-tyrosine (NALT). NALT was developed as a more soluble prodrug of L-tyrosine, intended to be efficiently converted to the parent amino acid to support neurotransmitter synthesis.[3] However, a consistent finding across multiple human and animal studies is the inefficient conversion of NALT to L-tyrosine.[3][4][5] This inefficiency leads to low bioavailability of L-tyrosine from NALT administration and significant renal excretion of the unchanged NALT molecule.[3][5][6]

Given the structural similarity between NAT and NALT—both being N-acetylated derivatives of L-tyrosine—it is plausible to hypothesize that NAT may also exhibit limited conversion to its parent compounds, L-tyrosine and tyrosinamide, in vivo.

The Hypothesized Metabolic Pathway of this compound

The metabolism of NAT in vivo is likely to involve two primary enzymatic steps: deacetylation and deamidation. The enzymes responsible for these transformations are broadly classified as amidohydrolases.

Deacetylation: The removal of the acetyl group from the N-terminus would yield L-tyrosinamide. This reaction would be catalyzed by an N-acyl-L-amino-acid amidohydrolase (also known as aminoacylase). These enzymes are known to hydrolyze N-acylated amino acids.[7][8] However, their specific activity towards N-acetylated amino acid amides like NAT is not well-documented.

Deamidation: The hydrolysis of the C-terminal amide bond would convert NAT to N-Acetyl-L-tyrosine (NALT). While spontaneous, non-enzymatic deamidation of peptides and proteins is a known phenomenon in vivo, the enzymatic deamidation of a small molecule like NAT would likely be mediated by an amidase.[9][10][11] The subsequent metabolism of the resulting NALT would then follow its known inefficient conversion to L-tyrosine.

It is also possible that NAT is excreted largely unchanged, similar to NALT. The kidneys are the primary site for the deacetylation of NALT, and a similar mechanism could be involved in NAT metabolism.[6]

Below is a diagram illustrating the hypothesized metabolic pathway of this compound, based on the metabolism of related compounds.

N-Acetyl-L-tyrosinamide_Metabolic_Pathway NAT This compound Tyrosinamide L-Tyrosinamide NAT->Tyrosinamide Deacetylation (Amidohydrolase/Aminoacylase) NALT N-Acetyl-L-tyrosine (NALT) NAT->NALT Deamidation (Amidase) Excretion Urinary Excretion NAT->Excretion Direct Excretion Tyrosine L-Tyrosine NALT->Tyrosine Deacetylation (Inefficient) NALT->Excretion Catecholamines Dopamine, Norepinephrine, Epinephrine Tyrosine->Catecholamines Neurotransmitter Synthesis

Hypothesized metabolic pathway of this compound.

Quantitative Data: A Notable Absence

A thorough review of the scientific literature reveals a stark absence of quantitative data regarding the in vivo pharmacokinetics of this compound. Key parameters such as bioavailability, plasma concentration, tissue distribution, and excretion rates have not been reported. The table below summarizes the lack of available data for NAT in contrast to the data available for NALT.

ParameterThis compound (NAT)N-Acetyl-L-tyrosine (NALT)
Oral Bioavailability Not ReportedLow (inefficient conversion to L-tyrosine)[3][5]
Plasma Half-life Not ReportedNot explicitly stated, but rapid clearance suggested by high urinary excretion.
Tissue Distribution Not ReportedLimited data; focus is on conversion to L-tyrosine.
Primary Route of Elimination Not Reported (likely renal)Renal (significant portion excreted unchanged)[6]
Metabolites Identified in vivo Not ReportedL-tyrosine (minor), unchanged NALT (major in urine)[6]

Proposed Experimental Protocols for Elucidating the In Vivo Metabolism of NAT

To address the current knowledge gap, rigorous preclinical and clinical studies are required. The following outlines a potential experimental workflow for characterizing the ADME of this compound.

Experimental_Workflow_NAT_Metabolism cluster_Preclinical Preclinical Studies (Animal Model) cluster_Clinical Clinical Studies (Human Volunteers) AnimalDosing Administration of NAT (Oral, IV) SampleCollection Collection of Blood, Urine, Feces, and Tissues AnimalDosing->SampleCollection LCMS_Analysis LC-MS/MS Analysis of Samples SampleCollection->LCMS_Analysis MetaboliteID Identification and Quantification of NAT and its Metabolites LCMS_Analysis->MetaboliteID PK_Modeling Pharmacokinetic Modeling MetaboliteID->PK_Modeling HumanDosing Administration of NAT (Oral) BloodUrineCollection Collection of Blood and Urine Samples HumanDosing->BloodUrineCollection Clinical_LCMS LC-MS/MS Analysis BloodUrineCollection->Clinical_LCMS Human_PK Pharmacokinetic Analysis Clinical_LCMS->Human_PK

Proposed experimental workflow for studying NAT metabolism.

Key Methodologies:

  • Animal Models: Rodent models (rats or mice) are suitable for initial pharmacokinetic screening.

  • Administration: Both oral and intravenous (IV) administration should be performed to assess absolute bioavailability.

  • Sample Collection: Serial blood samples should be collected to determine plasma concentration-time profiles. Urine and feces should be collected to identify excretion pathways. Tissue samples at the end of the study can reveal distribution patterns.

  • Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of NAT and its potential metabolites (L-tyrosinamide, NALT, and L-tyrosine) in biological matrices.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance) should be calculated using appropriate software.

Signaling Pathways: A Realm of Speculation

Without in vivo data demonstrating the significant conversion of NAT to L-tyrosine, any discussion of its impact on signaling pathways is purely speculative. If NAT were to be efficiently converted to L-tyrosine, it would contribute to the synthesis of catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine. These neurotransmitters are integral to numerous signaling pathways that regulate mood, cognition, and the stress response.

Conclusion: A Call for Foundational Research

The in vivo metabolic pathway of this compound remains largely undefined. While inferences can be drawn from the well-studied, yet inefficient, prodrug N-Acetyl-L-tyrosine, these remain hypotheses that require empirical validation. The lack of fundamental pharmacokinetic data for NAT presents a significant barrier to its potential development as a therapeutic agent or a widely used supplement. Future research should prioritize foundational ADME studies to characterize its metabolic fate and unlock its true physiological potential. Until then, the scientific and drug development communities must approach claims of its in vivo efficacy with caution, grounded in the understanding that its journey through the body is, as of now, a black box.

References

A Technical Comparison of N-Acetyl-L-tyrosinamide and N-Acetyl-L-tyrosine (NALT) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Core Differences in Chemical Structure, Solubility, Bioavailability, and Metabolism

This technical guide provides a comprehensive analysis of N-Acetyl-L-tyrosinamide and N-Acetyl-L-tyrosine (NALT), two derivatives of the amino acid L-tyrosine. L-tyrosine is a critical precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are integral to cognitive function, mood regulation, and the physiological response to stress.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the two compounds, with a focus on their chemical properties, pharmacokinetic profiles, and metabolic pathways.

While both molecules were designed to overcome the poor water solubility of L-tyrosine, a significant body of research on NALT indicates that its enhanced solubility does not translate to superior bioavailability.[1][3] In contrast, data on the in vivo pharmacokinetics and metabolic fate of this compound is notably scarce, necessitating a more comparative and inferential analysis.

Chemical Structure and Physicochemical Properties

The fundamental difference between this compound and NALT lies in the functional group at the C-1 position of the amino acid backbone. In NALT, this position is a carboxylic acid, whereas in this compound, it is a primary amide. This seemingly minor structural change has a significant impact on the physicochemical properties of the molecules, particularly their solubility and potential metabolic pathways.

N-Acetyl-L-tyrosine (NALT) is an acetylated form of L-tyrosine, a modification that increases its water solubility.[4][5] This property makes it a more suitable candidate for parenteral nutrition solutions compared to the poorly soluble L-tyrosine.[2][6] this compound also features the N-acetyl group but has an amide group in place of the carboxylic acid, which is also expected to enhance its solubility.[1]

Below is a table summarizing the key physicochemical properties of this compound and NALT.

PropertyThis compoundN-Acetyl-L-tyrosine (NALT)
Molecular Formula C₁₁H₁₄N₂O₃[7]C₁₁H₁₃NO₄
Molecular Weight 222.24 g/mol [8]223.22 g/mol
Functional Group at C-1 Primary AmideCarboxylic Acid
Key Structural Feature N-acetyl group, primary amideN-acetyl group, carboxylic acid
Reported Solubility Soluble in polar solvents like water and ethanol.[1]Freely soluble in water.

Bioavailability and Pharmacokinetics: A Tale of Two Prodrugs

The primary rationale for developing derivatives of L-tyrosine was to create prodrugs with improved solubility and, theoretically, enhanced bioavailability. However, the available evidence, which is heavily skewed towards NALT, suggests that this hypothesis does not hold true in practice.

N-Acetyl-L-tyrosine (NALT)

Numerous studies in both humans and animal models have consistently demonstrated that NALT is a poor precursor to systemic L-tyrosine. The core issue lies in the inefficient in vivo deacetylation of NALT back into L-tyrosine. A significant portion of administered NALT is not metabolized and is subsequently excreted unchanged in the urine.[3][9]

One human study involving intravenous infusion of NALT reported that a staggering 56% of the administered dose was excreted unchanged in the urine within four hours, with only a modest 25% increase in plasma tyrosine levels.[3][10] This indicates a substantial lack of conversion to the parent amino acid. Oral administration of L-tyrosine has been shown to be significantly more effective at elevating plasma tyrosine concentrations.[3]

This compound

As of the current body of scientific literature, there is a conspicuous absence of direct pharmacokinetic and bioavailability studies for this compound in humans or animals. While it is used as a cosmetic ingredient and has been studied in the context of in vitro enzymatic hydrolysis, its fate in the body following administration remains largely uncharacterized.[11][12] Its potential as a prodrug for L-tyrosine in a physiological setting is therefore speculative.

The following table summarizes the available pharmacokinetic data for NALT, with a clear indication of the data gap for this compound.

ParameterThis compoundN-Acetyl-L-tyrosine (NALT)
Bioavailability Data not availableLow; inefficient conversion to L-tyrosine.[3][9]
Urinary Excretion Data not availableHigh; approximately 56% of an intravenous dose is excreted unchanged.[3][10]
Effect on Plasma Tyrosine Data not availableModest increase; significantly less effective than oral L-tyrosine.[3]

Metabolic Pathways

The metabolic conversion of these prodrugs to L-tyrosine is the critical step for their intended biological activity. The enzymes involved in these pathways are key determinants of their efficacy.

N-Acetyl-L-tyrosine (NALT) Metabolism

The conversion of NALT to L-tyrosine is believed to be primarily carried out by acylase enzymes, which are predominantly found in the kidneys and liver.[13] However, the high urinary excretion of unmetabolized NALT suggests that this enzymatic conversion is not efficient in humans.[3][9] Once L-tyrosine is liberated, it can then serve as a substrate for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines.[2]

NALT_Metabolism cluster_metabolism Metabolic Pathway NALT N-Acetyl-L-tyrosine (NALT) LTyrosine L-Tyrosine NALT->LTyrosine Deacetylation (Acylase) (Kidneys, Liver) Inefficient Conversion ExcretedNALT Excreted NALT (Urine) NALT->ExcretedNALT High Urinary Excretion LDOPA L-DOPA LTyrosine->LDOPA Tyrosine Hydroxylase (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Metabolic pathway of N-Acetyl-L-tyrosine (NALT).

This compound Metabolism

The in vivo metabolic pathway of this compound has not been empirically determined. Based on its chemical structure, it would require hydrolysis of the amide bond to form N-Acetyl-L-tyrosine, followed by the deacetylation to yield L-tyrosine. Alternatively, a direct deacetylation to L-tyrosinamide followed by deamidation could occur. The enzymes responsible for these transformations in vivo are unknown. In vitro studies have shown that chymotrypsin (B1334515) can hydrolyze acetyl-L-tyrosinamide, but this may not be physiologically relevant for systemic metabolism.[11]

NATyr_Metabolism cluster_speculative_pathway Speculative Metabolic Pathway NATyr This compound NALT N-Acetyl-L-tyrosine NATyr->NALT Amidase (Hypothetical) LTyrosine L-Tyrosine NALT->LTyrosine Acylase (Hypothetical) Catecholamines Catecholamines LTyrosine->Catecholamines

Hypothetical metabolic pathway of this compound.

Experimental Protocols

For researchers aiming to investigate the pharmacokinetics and pharmacodynamics of these compounds, specific and validated experimental protocols are essential.

Protocol for Measuring Plasma Tyrosine Levels

A common method for quantifying plasma tyrosine concentrations involves High-Performance Liquid Chromatography (HPLC).

Objective: To measure plasma concentrations of L-tyrosine following administration of a test compound.

Materials:

  • Blood collection tubes with anticoagulant (e.g., heparin or EDTA)

  • Centrifuge

  • HPLC system with a C18 column and a fluorescence or UV detector

  • Perchloric acid or other protein precipitation agent

  • L-tyrosine standard solutions

  • Mobile phase (e.g., 5% acetonitrile (B52724) in water)

Procedure:

  • Blood Sampling: Collect blood samples at predetermined time points before and after administration of the test compound.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Deproteinize the plasma samples by adding a precipitating agent like perchloric acid, followed by vortexing and centrifugation.

  • HPLC Analysis: Inject the supernatant onto the HPLC system.

  • Quantification: Determine the concentration of L-tyrosine in the samples by comparing the peak areas to a standard curve generated from known concentrations of L-tyrosine.

Plasma_Tyrosine_Protocol Start Start: Administer Compound BloodCollection Collect Blood Samples (Timed Intervals) Start->BloodCollection Centrifuge1 Centrifuge to Separate Plasma BloodCollection->Centrifuge1 Deproteinize Deproteinize Plasma (e.g., with Perchloric Acid) Centrifuge1->Deproteinize Centrifuge2 Centrifuge to Pellet Protein Deproteinize->Centrifuge2 HPLC Inject Supernatant into HPLC Centrifuge2->HPLC Quantify Quantify L-Tyrosine (vs. Standard Curve) HPLC->Quantify End End: Plasma Tyrosine Concentration Quantify->End

Workflow for measuring plasma tyrosine levels.

Protocol for Assessing Cognitive Enhancement

Cognitive function can be assessed using a battery of validated neuropsychological tests.

Objective: To evaluate the effects of the test compound on cognitive domains such as working memory, attention, and executive function.

Procedure:

  • Baseline Testing: Administer a battery of cognitive tests to participants before administration of the compound to establish a baseline.

  • Compound Administration: Administer the test compound or a placebo in a double-blind, crossover design.

  • Post-Dose Testing: Re-administer the cognitive tests at time points corresponding to the expected peak plasma concentration of the active metabolite (L-tyrosine).

  • Data Analysis: Compare the performance on the cognitive tests between the compound and placebo conditions.

Conclusion and Future Directions

The available scientific evidence strongly indicates that N-Acetyl-L-tyrosine (NALT) is an inefficient prodrug for L-tyrosine. Despite its enhanced water solubility, its poor in vivo conversion and high rate of urinary excretion make it less effective than direct oral supplementation with L-tyrosine for increasing systemic tyrosine levels.[3][9]

For this compound, the lack of pharmacokinetic and metabolic data in vivo represents a significant research gap. While its chemical structure is distinct from NALT, it is not possible to conclude its efficacy as an L-tyrosine precursor without dedicated studies.

For researchers and drug development professionals, the key takeaways are:

  • NALT is not a bioequivalent substitute for L-tyrosine. Its use in formulations intended to boost systemic tyrosine levels should be carefully reconsidered.

  • The bioavailability of this compound is unknown. Further research, including in vivo pharmacokinetic and metabolism studies, is required to determine its potential as a viable L-tyrosine prodrug.

  • Direct supplementation with L-tyrosine remains the most evidence-based approach for increasing plasma and brain tyrosine levels to support catecholamine synthesis.

Future research should prioritize head-to-head comparative studies of this compound and L-tyrosine to elucidate the former's pharmacokinetic profile and metabolic fate. Such studies are crucial for making informed decisions regarding the development and application of these L-tyrosine derivatives.

References

N-Acetyl-L-tyrosinamide: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, has garnered interest in various scientific fields for its potential biological activities and applications. This technical guide provides an in-depth overview of the discovery and history of this compound, detailing its chemical synthesis, physicochemical properties, and known biological functions. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate experimental workflows and logical relationships, serving as a comprehensive resource for professionals in research and drug development.

Introduction

N-acylated amino acids and their derivatives represent a diverse class of molecules with significant biological roles, ranging from metabolic intermediates to signaling molecules. The acetylation of amino acids can alter their physicochemical properties, such as solubility and stability, and influence their biological activity. While the history of N-acetylated amino acids dates back to the mid-20th century with the discovery of N-acetylglutamate's role in the urea (B33335) cycle, the specific history of this compound is less documented in readily available literature.[1][2][3] This guide aims to consolidate the existing knowledge on this compound, providing a foundational resource for further research and development.

This compound is structurally characterized by an acetyl group attached to the amino group of L-tyrosine and an amide group at the carboxyl terminus. This modification of the parent amino acid, L-tyrosine, results in a compound with distinct chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 1948-71-6[4]
Molecular Formula C₁₁H₁₄N₂O₃[4]
Molecular Weight 222.24 g/mol [4]
Appearance White solid[4]
Solubility Soluble in methanol (B129727) or DMSO[4]
Purity >95% by HPLC[4]
Long-Term Storage -20°C[4]

Discovery and History

The precise timeline and seminal discovery of this compound are not well-documented in prominent scientific literature. Its history is intertwined with the broader exploration of N-acylated amino acids, which gained momentum in the mid-20th century. The discovery that N-acetylation of amino acids could be a significant biological process opened the door for the synthesis and study of a wide array of these derivatives.[1][2][3]

The synthesis of various N-acyl amino acid amides has been a subject of interest for their potential as bioactive molecules.[5][6] While specific details on the first synthesis of this compound are scarce, its preparation would have followed established methods of peptide and amino acid chemistry.

Synthesis of this compound

Experimental Protocol: A Postulated Chemical Synthesis

This protocol describes a plausible method for the synthesis of this compound from L-tyrosinamide.

Materials:

  • L-Tyrosinamide hydrochloride

  • Acetic anhydride (B1165640)

  • A suitable organic base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or dimethylformamide)

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of L-Tyrosinamide Free Base:

    • Dissolve L-tyrosinamide hydrochloride in a minimal amount of water.

    • Add a saturated solution of sodium bicarbonate to neutralize the hydrochloride salt until the pH is basic.

    • Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-tyrosinamide free base.

  • N-Acetylation:

    • Dissolve the L-tyrosinamide free base in an anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable organic base (e.g., 1.1 equivalents of triethylamine) to the solution and stir.

    • Cool the reaction mixture in an ice bath.

    • Slowly add acetic anhydride (1.05 equivalents) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation of L-Tyrosinamide Free Base cluster_acetylation N-Acetylation cluster_purification Work-up and Purification A Dissolve L-Tyrosinamide HCl in H₂O B Neutralize with NaHCO₃ A->B C Extract with Organic Solvent B->C D Dry and Concentrate C->D E Dissolve Free Base in Anhydrous Solvent D->E F Add Organic Base E->F G Add Acetic Anhydride F->G H React at Room Temperature G->H I Aqueous Work-up (Washings) H->I J Dry and Concentrate I->J K Purify (Recrystallization/Chromatography) J->K L Pure this compound K->L

A postulated workflow for the chemical synthesis of this compound.

Biological Activity and Potential Applications

The biological activities of this compound are not as extensively studied as those of its parent compound, L-tyrosine, or its close relative, N-Acetyl-L-tyrosine. However, some potential applications and activities have been reported.

L-Tyrosine Transport

This compound is described as an analogue of L-tyrosine that stimulates the transport of L-tyrosine. This suggests a potential role in modulating cellular uptake of this crucial amino acid, which is a precursor for the synthesis of neurotransmitters like dopamine (B1211576) and norepinephrine.

5.1.1. Experimental Protocol: Amino Acid Transport Assay

This protocol provides a general method for assessing the effect of this compound on L-tyrosine transport in a cell-based assay.

Materials:

  • Cultured cells (e.g., neuronal or intestinal cell line)

  • Cell culture plates

  • Radiolabeled L-tyrosine (e.g., [³H]-L-tyrosine or [¹⁴C]-L-tyrosine)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Wash buffer (ice-cold phosphate-buffered saline - PBS)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • This compound

  • Scintillation cocktail and vials

  • Scintillation counter

  • Protein assay kit

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and grow to confluence.

  • Preparation of Solutions: Prepare stock solutions of this compound and radiolabeled L-tyrosine in transport buffer.

  • Transport Assay:

    • Wash the cells with pre-warmed transport buffer.

    • Incubate the cells with transport buffer containing a fixed concentration of radiolabeled L-tyrosine in the presence and absence of varying concentrations of this compound.

    • Incubate for a defined period at 37°C.

  • Termination of Transport:

    • Remove the incubation solution and rapidly wash the cells multiple times with ice-cold wash buffer to stop the transport process.

  • Cell Lysis and Quantification:

    • Lyse the cells with lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration in the lysates using a protein assay.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration to determine the rate of L-tyrosine uptake.

    • Compare the uptake rates in the presence and absence of this compound to assess its effect on transport.

Antioxidant Activity

It has been suggested that this compound may possess antioxidant properties. One proposed mechanism is its potential to react with guanyl radicals, which are produced in response to DNA damage from ionizing radiation or other oxidative insults.[4][7] This suggests a potential application in protecting against oxidative stress.

5.2.1. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH solution (in methanol or ethanol)

  • A known antioxidant standard (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a working solution of DPPH.

  • Assay:

    • Add a specific volume of each this compound dilution to a test tube or well of a microplate.

    • Add the DPPH working solution to each tube/well.

    • Include a control (DPPH solution with solvent only) and a positive control (DPPH solution with the standard antioxidant).

  • Incubation and Measurement:

    • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Cosmetic Applications

This compound has been noted for its use in cosmetic formulations, where it is suggested to improve the cosmetic appearance of aging skin.[4] This application may be related to its potential antioxidant properties and its ability to interact with skin components.

Signaling Pathways and Logical Relationships

The specific signaling pathways directly modulated by this compound are not well-defined. However, based on its known activities, we can propose logical relationships.

Logical Relationship of L-Tyrosine Transport Modulation

L_Tyrosine_Transport NAT This compound Transporter Amino Acid Transporter NAT->Transporter Stimulates L_Tyr_int Intracellular L-Tyrosine Transporter->L_Tyr_int L_Tyr_ext Extracellular L-Tyrosine L_Tyr_ext->Transporter Transport Neurotransmitter Neurotransmitter Synthesis (Dopamine, Norepinephrine) L_Tyr_int->Neurotransmitter

Proposed modulation of L-tyrosine transport by this compound.
Logical Relationship of Antioxidant Activity

Antioxidant_Activity Oxidative_Stress Oxidative Stress (e.g., Ionizing Radiation) Guanyl_Radical Guanyl Radicals Oxidative_Stress->Guanyl_Radical DNA_Damage DNA Damage Guanyl_Radical->DNA_Damage NAT This compound NAT->Guanyl_Radical Reacts with / Scavenges

Proposed mechanism of antioxidant action of this compound.

Conclusion and Future Directions

This compound is a derivative of L-tyrosine with potential applications in modulating amino acid transport and acting as an antioxidant. While its precise history and discovery are not well-documented, its chemical synthesis is feasible through established methods. The available information, though limited, suggests that further investigation into its biological activities is warranted.

Future research should focus on:

  • Elucidating the specific mechanisms by which this compound modulates L-tyrosine transport and its impact on neurotransmitter synthesis.

  • Conducting comprehensive studies to quantify its antioxidant capacity and determine its effectiveness in cellular and in vivo models of oxidative stress.

  • Investigating its potential therapeutic applications , particularly in conditions related to impaired tyrosine transport or oxidative damage.

  • Uncovering the historical context of its initial synthesis and discovery to provide a more complete understanding of its development.

This technical guide serves as a starting point for researchers and professionals interested in exploring the potential of this compound, highlighting the current state of knowledge and outlining key areas for future investigation.

References

N-Acetyl-L-tyrosinamide: A Technical Guide to Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-L-tyrosinamide (NAT) is a derivative of the amino acid L-tyrosine. While often associated with its close analog N-Acetyl-L-tyrosine (NALT), NAT possesses distinct characteristics and potential biological activities that warrant specific investigation. This technical guide provides a comprehensive overview of the current understanding of NAT, focusing on its potential roles in DNA damage repair and amino acid transport. Due to the limited direct research on NAT, this document also explores potential antioxidant and anti-inflammatory activities by examining data from the structurally related compound N-acetylcysteine (NAC), providing a framework for future research directions. This guide includes detailed experimental protocols and signaling pathway diagrams to facilitate further investigation into the therapeutic potential of this compound.

Introduction: Distinguishing this compound (NAT) from N-Acetyl-L-tyrosine (NALT)

It is crucial to differentiate this compound (NAT) from its more commonly studied counterpart, N-Acetyl-L-tyrosine (NALT). NAT is an amide derivative of N-acetyl-L-tyrosine, which may influence its stability, solubility, and biological interactions. While NALT has been investigated as a more soluble prodrug for L-tyrosine to enhance cognitive function, its in-vivo conversion to L-tyrosine is reportedly inefficient.[1][2][3][4][5] NAT, on the other hand, has been suggested to have its own distinct biological effects. This guide will focus on the available data for NAT and potential activities inferred from related compounds.

Potential Biological Activities of this compound

The biological activities of this compound are not extensively documented, but existing evidence points to a few key areas of interest.

DNA Damage Repair

One of the most specific potential biological activities of NAT is its role in mitigating oxidative DNA damage. It has been proposed that this compound can react with guanyl radicals, which are formed in response to oxidative insults such as ionizing radiation.[6][7] This suggests a direct role in the chemical repair of damaged DNA, a critical aspect of maintaining genomic integrity.

Amino Acid Transport

This compound has been identified as an analogue of L-tyrosine that stimulates the transport of L-tyrosine, primarily through the Alanine-Serine-Cysteine (ASC) transport system.[8] This modulation of amino acid transport could have significant implications in cellular metabolism and neurotransmitter synthesis, particularly in conditions where tyrosine availability is a limiting factor.

Potential Antioxidant Properties (Inferred from N-acetylcysteine)

While direct quantitative data for NAT's antioxidant capacity is scarce, its structural similarity to N-acetylcysteine (NAC), a well-established antioxidant, suggests that it may possess similar properties.[9] NAC exerts its antioxidant effects primarily by replenishing intracellular glutathione (B108866) (GSH) levels, a critical component of the cellular antioxidant defense system.[10][11] It is plausible that NAT could also contribute to cellular redox homeostasis, although this requires experimental verification.

Potential Anti-inflammatory Effects (Inferred from N-acetylcysteine)

Similarly, the anti-inflammatory properties of NAC are well-documented and are mediated, in part, through the inhibition of the pro-inflammatory transcription factor NF-κB.[11] Given the structural similarities, it is hypothesized that NAT may also exhibit anti-inflammatory activity. This potential warrants investigation, as it could open avenues for its use in inflammatory conditions.

Quantitative Data

Specific quantitative data for the biological activities of this compound is limited in the public domain. The following tables summarize available information and relevant data from the related compound N-acetylcysteine (NAC) to provide context and a basis for future experimental design.

Table 1: Summary of Potential Biological Activities and Available Data for this compound (NAT)

Biological ActivityDescriptionQuantitative DataSource
DNA Damage Repair Potential to react with guanyl radicals formed from oxidative stress.Currently unavailable.[6][7]
Amino Acid Transport Stimulates the transport of L-tyrosine via the ASC system.Currently unavailable.[8]

Table 2: Selected Quantitative Data for the Anti-inflammatory Activity of N-acetylcysteine (NAC)

AssayCell Type/ModelTreatmentEffectIC50 / ConcentrationSource
TNF-α Release LPS-stimulated Murine Macrophages (RAW264.7)17-O-acetylacuminolide (example)Inhibition of TNF-α releaseIC50 of 2.7 µg/mL[12]
Nitric Oxide (NO) Production LPS-stimulated Murine Macrophages (RAW264.7)17-O-acetylacuminolide (example)Inhibition of NO productionIC50 of 0.62 µg/mL[12]
IL-8 Reduction Patients with COPDOral NACReduction in sputum IL-8600 mg/day[11]

Note: Data for 17-O-acetylacuminolide is provided as an example of typical anti-inflammatory assay results.

Signaling Pathways

Understanding the signaling pathways modulated by this compound is key to elucidating its mechanism of action. Based on its proposed activities, the following pathways are of interest.

Base Excision Repair Pathway

Given the suggestion that NAT may repair oxidative DNA damage, the Base Excision Repair (BER) pathway is a relevant mechanism to consider. BER is the primary pathway for repairing small base lesions, such as those caused by oxidation.

BER_Pathway DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine) Glycosylase DNA Glycosylase recognizes and removes damaged base DNA_Damage->Glycosylase AP_Site AP (apurinic/apyrimidinic) Site Glycosylase->AP_Site APE1 APE1 Endonuclease cleaves phosphodiester backbone AP_Site->APE1 DNA_Pol DNA Polymerase inserts correct base APE1->DNA_Pol DNA_Ligase DNA Ligase seals the nick DNA_Pol->DNA_Ligase Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA

Base Excision Repair (BER) Pathway for Oxidative DNA Damage.
ASC Amino Acid Transport System

NAT is proposed to stimulate L-tyrosine transport via the ASC system. This system is a Na+-dependent transporter for small neutral amino acids.

ASC_Transporter cluster_membrane Cell Membrane ASC_T ASC Transporter (SLC1A4/5) Extracellular Side Intracellular Side Intracellular Intracellular Space L_Tyr_in L-Tyrosine (in) ASC_T:f1->L_Tyr_in Na_in Na+ (in) ASC_T:f1->Na_in Extracellular Extracellular Space NAT This compound NAT->ASC_T stimulates L_Tyr_out L-Tyrosine (out) L_Tyr_out->ASC_T:f0 Na_out Na+ (out) Na_out->ASC_T:f0

Stimulation of the ASC Amino Acid Transport System by NAT.
NF-κB Signaling Pathway (Potential Anti-inflammatory Mechanism)

Based on the activity of NAC, a potential anti-inflammatory mechanism for NAT could involve the inhibition of the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus translocates NFkB_IkB_complex NF-κB/IκB Complex (Inactive) Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Inflammatory_Genes NAT This compound (Hypothesized) NAT->IKK inhibits

Hypothesized Inhibition of the NF-κB Pathway by NAT.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of this compound.

Comet Assay for DNA Damage and Repair

This protocol assesses the ability of NAT to protect against oxidative DNA damage and promote its repair at the single-cell level.

  • Objective: To determine if NAT can reduce DNA strand breaks induced by an oxidative agent (e.g., H₂O₂).

  • Materials:

    • This compound (NAT)

    • Cultured cells (e.g., human lymphocytes, SH-SY5Y neuroblastoma cells)

    • Hydrogen peroxide (H₂O₂)

    • Low melting point agarose (B213101) (LMA)

    • Normal melting point agarose (NMA)

    • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralizing buffer (0.4 M Tris, pH 7.5)

    • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

    • Microscope slides

    • Horizontal gel electrophoresis tank

    • Fluorescence microscope with appropriate filters

  • Procedure:

    • Cell Treatment: Culture cells to the desired confluence. Treat cells with varying concentrations of NAT for a predetermined time (e.g., 1-24 hours). A set of control cells should be left untreated.

    • Induction of DNA Damage: Expose the NAT-pretreated and control cells to H₂O₂ (e.g., 100 µM) for a short period (e.g., 15 minutes) on ice to induce oxidative DNA damage.

    • Cell Embedding: Harvest the cells and resuspend in PBS. Mix the cell suspension with LMA at 37°C and pipette onto a microscope slide pre-coated with NMA. Allow to solidify on ice.

    • Lysis: Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

    • Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes at 4°C.

    • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.

    • Neutralization and Staining: Gently wash the slides with neutralizing buffer. Stain the DNA with a suitable fluorescent dye.

    • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the tail length and tail moment using appropriate software. A reduction in tail moment in NAT-treated cells compared to the H₂O₂-only control indicates DNA protection or enhanced repair.

Comet_Assay_Workflow Cell_Culture Cell Culture NAT_Treatment Pre-treatment with NAT Cell_Culture->NAT_Treatment Damage_Induction Induce Oxidative Damage (e.g., H₂O₂) NAT_Treatment->Damage_Induction Embedding Embed Cells in Agarose Damage_Induction->Embedding Lysis Cell Lysis Embedding->Lysis Unwinding Alkaline DNA Unwinding Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Staining DNA Staining Electrophoresis->Staining Analysis Fluorescence Microscopy and Image Analysis Staining->Analysis

Workflow for the Comet Assay.
Radiolabeled L-Tyrosine Uptake Assay

This protocol measures the effect of NAT on the transport of L-tyrosine into cells.

  • Objective: To quantify the stimulation of L-tyrosine uptake by NAT.

  • Materials:

    • This compound (NAT)

    • Cultured cells known to express the ASC transporter (e.g., astrocytes, certain cancer cell lines)

    • Radiolabeled L-tyrosine (e.g., [³H]L-tyrosine)

    • Uptake buffer (e.g., Krebs-Ringer-HEPES)

    • Scintillation fluid

    • Scintillation counter

    • Multi-well culture plates

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and grow to confluence.

    • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of NAT in uptake buffer for a specified time.

    • Uptake Initiation: Add the uptake buffer containing a fixed concentration of [³H]L-tyrosine to initiate the uptake.

    • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the transport process.

    • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

    • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Compare the uptake in NAT-treated cells to control cells to determine the fold-stimulation.

DPPH Radical Scavenging Assay

A common in vitro assay to assess the antioxidant capacity of a compound.

  • Objective: To measure the ability of NAT to scavenge the stable free radical DPPH.

  • Materials:

    • This compound (NAT)

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or ethanol

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare a series of dilutions of NAT and the positive control in methanol.

    • Reaction Mixture: In a 96-well plate, add a small volume of the NAT or control solutions to a larger volume of the DPPH solution.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Absorbance Measurement: Measure the absorbance at approximately 517 nm.

    • Calculation: Calculate the percentage of DPPH scavenging activity. A decrease in absorbance indicates radical scavenging.

Anti-inflammatory Assay: LPS-induced Cytokine Release in Macrophages

This protocol assesses the potential of NAT to inhibit the production of pro-inflammatory cytokines.

  • Objective: To determine if NAT can reduce the release of cytokines like TNF-α and IL-6 from LPS-stimulated macrophages.

  • Materials:

    • This compound (NAT)

    • Macrophage cell line (e.g., RAW 264.7)

    • Lipopolysaccharide (LPS)

    • Dexamethasone (as a positive control)

    • Cell culture medium and supplements

    • ELISA kits for TNF-α and IL-6

  • Procedure:

    • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of NAT for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Compare the cytokine levels in NAT-treated cells to the LPS-only control. A reduction in cytokine levels indicates anti-inflammatory activity.

Conclusion and Future Directions

This compound is a compound with potential biological activities that are currently underexplored. The available evidence suggests a role in DNA damage repair and amino acid transport. Furthermore, its structural similarity to N-acetylcysteine points towards potential antioxidant and anti-inflammatory properties that require dedicated investigation.

For researchers and drug development professionals, NAT represents an intriguing candidate for further study. Future research should focus on:

  • Quantitative Characterization: Performing in-depth studies to obtain quantitative data (e.g., EC50, Ki, pharmacokinetic parameters) for its effects on DNA repair and amino acid transport.

  • Direct Assessment of Antioxidant and Anti-inflammatory Effects: Utilizing the protocols outlined in this guide to directly measure the antioxidant and anti-inflammatory capacity of NAT.

  • Elucidation of Mechanisms: Investigating the specific molecular targets and signaling pathways modulated by NAT.

  • In Vivo Studies: Progressing to in vivo models to assess the therapeutic potential of NAT in relevant disease models, such as those involving oxidative stress, neuroinflammation, or metabolic dysfunction.

A thorough investigation of this compound will clarify its biological role and determine its potential as a novel therapeutic agent.

References

N-Acetyl-L-tyrosinamide: A Technical Guide to Its Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Acetyl-L-tyrosinamide

This compound is a synthetic derivative of L-tyrosine, an essential amino acid that serves as a precursor for the synthesis of key neurotransmitters.[1] The modification of the carboxyl group to an amide and the acetylation of the amino group can alter the physicochemical properties of the parent molecule, including its solubility and stability.[1] These modifications are often employed in drug development to enhance the therapeutic potential of parent compounds.

Solubility Profile of this compound

Currently, only qualitative solubility data for this compound is documented in scientific and commercial literature. For comparison, quantitative data for the closely related compound, N-Acetyl-L-tyrosine, is more readily available and is included in the table below.

Data Presentation: Solubility of this compound and Related Compounds
CompoundSolventSolubilityData Type
This compound MethanolSolubleQualitative[2][3]
Dimethyl Sulfoxide (DMSO)SolubleQualitative[2][3]
WaterSolubleQualitative[1]
EthanolSolubleQualitative[1]
N-Acetyl-L-tyrosine Water25 mg/mLQuantitative[4][5][6]
Dimethyl Sulfoxide (DMSO)45 mg/mLQuantitative[7]
EthanolSolubleQualitative[4][5][6]

Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, standardized methods are recommended. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure based on guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Pharmacopeia (USP).

Shake-Flask Method for Equilibrium Solubility

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, methanol)

  • Volumetric flasks

  • Mechanical shaker or agitator with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Place the flask in a mechanical shaker with a constant temperature bath (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in determining the solubility of a compound using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge B->C D Filter supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Determine solubility (mg/mL or mol/L) F->G

Workflow for Shake-Flask Solubility Determination.
Synthesis Workflow for a Related Compound: N-Acetyl-L-tyrosine

While a specific synthesis protocol for this compound is not detailed in the searched literature, the synthesis of the closely related N-Acetyl-L-tyrosine provides a relevant chemical workflow.[8][9][10][11]

G cluster_synthesis Synthesis cluster_purification Purification A Dissolve L-tyrosine in aqueous base B Add Acetic Anhydride (Acetylation) A->B C Acidify to precipitate crude product B->C D Isolate crude product (Filtration) C->D E Recrystallize from hot water D->E F Collect and dry pure N-Acetyl-L-tyrosine E->F

General Workflow for the Synthesis of N-Acetyl-L-tyrosine.
Relevant Biological Context: Catecholamine Synthesis Pathway

N-Acetyl-L-tyrosine is known to be a more soluble precursor to L-tyrosine, which is a critical component in the biosynthesis of catecholamines.[8][9] While this compound's metabolic fate is less characterized, this pathway provides a likely biological context for its parent amino acid.

G cluster_pathway Catecholamine Synthesis A L-Tyrosine B L-DOPA A->B Tyrosine Hydroxylase C Dopamine B->C DOPA Decarboxylase D Norepinephrine C->D Dopamine β-Hydroxylase E Epinephrine D->E PNMT

Biosynthesis of Catecholamines from L-Tyrosine.

Conclusion

This technical guide has summarized the currently available solubility information for this compound, highlighting the need for quantitative data. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents. The included diagrams of relevant workflows and pathways aim to support the practical application and broader understanding of this compound in research and development settings. Further studies are warranted to fully characterize the solubility and metabolic profile of this compound.

References

N-Acetyl-L-tyrosinamide: A Technical Overview of its Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, is a compound of increasing interest in biochemical and pharmaceutical research. Its modified structure, featuring an acetyl group on the amine and an amide group on the carboxyl end, confers enhanced solubility and stability compared to its parent molecule, L-tyrosine. This technical guide provides an in-depth overview of the molecular characteristics of this compound, its role in significant biological pathways, and a detailed examination of the experimental methodologies used to investigate its function.

Core Physicochemical Data

The fundamental molecular attributes of this compound are summarized below. These data are critical for a range of applications, from dose calculations in experimental settings to computational modeling of its interactions with biological systems.

PropertyValueCitation(s)
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Synonyms Ac-L-Tyr-NH2, N-acetyltyrosylamide[1]
Appearance White to off-white crystalline powder
Solubility Soluble in polar solvents (water, ethanol)

Biological Role and Signaling Pathways

This compound is implicated in several key biological processes, primarily owing to its relationship with L-tyrosine. L-tyrosine is a non-essential amino acid that serves as a crucial precursor for the synthesis of catecholamines, a class of neurotransmitters and hormones vital for numerous physiological functions. While this compound is a derivative, its structural similarity allows it to influence L-tyrosine-dependent pathways.

One of the most significant pathways involving the precursor L-tyrosine is the catecholamine synthesis pathway. This pathway is fundamental for neuronal communication, stress response, and mood regulation.

Catecholamine_Synthesis_Pathway cluster_precursor Precursor Supply cluster_pathway Catecholamine Synthesis This compound This compound L-Tyrosine L-Tyrosine This compound->L-Tyrosine Deacetylation & Deamidation L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine Synthesis Pathway from L-Tyrosine.

Furthermore, this compound is recognized as an analogue of L-tyrosine that stimulates the transport of L-tyrosine, primarily through the Alanine, Serine, Cysteine-preferring (ASC) amino acid transport system.[1] This suggests a role in modulating the intracellular availability of L-tyrosine for metabolic processes.

Role in Oxidative DNA Damage Repair

Recent research has highlighted the potential for amino acids and their derivatives to participate in the chemical repair of oxidative DNA damage.[2][3] Specifically, tyrosine residues have been shown to repair guanyl radicals, a form of DNA damage induced by ionizing radiation and other oxidative stresses.[2] this compound, as a tyrosine derivative, is implicated in this protective mechanism.[3]

The proposed mechanism involves the transfer of an electron from the phenol (B47542) group of the tyrosine moiety to the oxidized guanine (B1146940) base, thereby restoring the integrity of the DNA. The experimental workflow to investigate this phenomenon is outlined below.

DNA_Damage_Repair_Workflow cluster_induction Damage Induction cluster_repair Chemical Repair Assay cluster_analysis Analysis Plasmid_DNA Plasmid DNA Guanyl_Radicals DNA with Guanyl Radicals Plasmid_DNA->Guanyl_Radicals Oxidation Gamma_Radiation γ-Radiation Gamma_Radiation->Plasmid_DNA Reaction Incubation Guanyl_Radicals->Reaction NAT This compound NAT->Reaction Repaired_DNA Repaired DNA Reaction->Repaired_DNA Electron Transfer Quantification Quantification of Repair Rate Repaired_DNA->Quantification

Workflow for Investigating DNA Repair by this compound.

Experimental Protocols

Investigation of Guanyl Radical Repair by this compound

This section outlines the experimental methodology adapted from studies on the repair of oxidative DNA damage by amino acid derivatives.[2]

Objective: To determine the rate constant for the reaction of this compound with guanyl radicals in plasmid DNA.

Materials:

  • Plasmid DNA (e.g., pBR322)

  • This compound

  • Phosphate (B84403) buffer

  • A source of γ-radiation (e.g., Cobalt-60 irradiator)

  • Reagents for gel electrophoresis (agarose, TBE buffer, DNA loading dye, ethidium (B1194527) bromide or other DNA stain)

  • Gel imaging system

Methodology:

  • Sample Preparation:

    • Prepare solutions of plasmid DNA at a specified concentration in phosphate buffer.

    • Prepare a range of concentrations of this compound in the same buffer.

  • Induction of Guanyl Radicals:

    • Expose the plasmid DNA solutions to a controlled dose of γ-radiation to generate guanyl radicals. This is typically performed under conditions that favor the formation of these specific radicals, such as in the presence of a selective oxidizing agent generated by the radiation.

  • Repair Reaction:

    • Immediately following irradiation, add the this compound solutions to the irradiated plasmid DNA.

    • Allow the repair reaction to proceed for a defined period.

  • Analysis of DNA Integrity:

    • Analyze the state of the plasmid DNA using agarose (B213101) gel electrophoresis. The different forms of plasmid DNA (supercoiled, relaxed circular, and linear) can be separated and quantified.

    • The repair of guanyl radicals will prevent the conversion of the supercoiled form to the relaxed or linear forms, which would otherwise occur upon subsequent processing of the damaged DNA.

  • Quantification and Rate Constant Determination:

    • Quantify the intensity of the DNA bands in the gel using an imaging system.

    • The extent of protection (i.e., the amount of supercoiled DNA remaining) at different concentrations of this compound is used to calculate the rate constant of the repair reaction. This is often done by competitive kinetics, comparing the reactivity of this compound to a known standard.

This in-depth guide provides a foundational understanding of this compound for research and development purposes. The provided data and methodologies serve as a starting point for further investigation into the therapeutic and biochemical potential of this versatile compound.

References

Methodological & Application

N-Acetyl-L-tyrosinamide: Enhancing Performance in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical manufacturing, the composition of cell culture media is a critical factor influencing cell growth, viability, and the production of recombinant proteins. L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism, presents a significant challenge due to its low solubility at neutral pH. This limitation can hinder the development of concentrated, pH-neutral feed media for high-density fed-batch and perfusion cultures, potentially leading to reduced cell-specific productivity and the formation of undesirable protein variants.[1] N-Acetyl-L-tyrosinamide (NALT), an acetylated derivative of L-tyrosine, offers a highly soluble and stable alternative, ensuring a consistent and readily available supply of tyrosine to cultured cells.[1]

These application notes provide a comprehensive guide to the use of this compound in chemically defined media for mammalian cell culture, with a particular focus on Chinese Hamster Ovary (CHO) cells used in the production of recombinant proteins and monoclonal antibodies.

Advantages of this compound Supplementation

The primary advantage of NALT is its enhanced solubility compared to L-tyrosine, which is particularly beneficial in the preparation of concentrated feed media.[1] This increased solubility allows for the formulation of a single, pH-neutral feed, simplifying feeding strategies and mitigating the risks of pH fluctuations and precipitation within the bioreactor.[1] While direct quantitative comparisons of NALT and L-tyrosine on cell culture performance are not extensively published, studies on other soluble tyrosine derivatives, such as dipeptides, demonstrate the significant benefits of overcoming tyrosine solubility limitations.[1]

Upon cellular uptake, this compound is enzymatically deacetylated to yield L-tyrosine, which then becomes available for its crucial metabolic functions, including:

  • Protein Synthesis: Incorporation into the polypeptide chains of recombinant proteins.[1]

  • Precursor for Biomolecules: In certain cell types, tyrosine serves as a precursor for the synthesis of neurotransmitters and hormones.

Data Presentation

The following tables summarize key data illustrating the benefits of enhanced tyrosine availability through the use of soluble derivatives in CHO cell culture.

Table 1: Comparison of L-tyrosine Containing Dipeptides on CHO Cell Performance

SupplementPeak Viable Cell Density (VCD) (10^6 cells/mL)Specific Growth Rate (µ) (1/day)IgG1 Titer (mg/L)
L-tyrosine (Reference)8.5 ± 0.30.45 ± 0.02120 ± 10
Glycyl-L-tyrosine (GY)8.7 ± 0.40.46 ± 0.02125 ± 12
L-prolyl-L-tyrosine (PY)7.2 ± 0.50.40 ± 0.03110 ± 9

Data adapted from a study on L-tyrosine containing dipeptides, illustrating the impact of different soluble tyrosine sources. While not a direct NALT comparison, it highlights the influence of tyrosine availability on cell growth and productivity.

Table 2: Metabolic Impact of L-prolyl-L-tyrosine (PY) Supplementation

MetaboliteReference (L-tyrosine)L-prolyl-L-tyrosine (PY)
L-tyrosine Uptake Rate (µmol/10^9 cells/day)50 ± 5150 ± 15
ATP Formation Rate (mmol/10^9 cells/day)1.0 ± 0.14.0 ± 0.4

This data showcases how certain soluble tyrosine sources can significantly alter cellular metabolism, leading to increased tyrosine uptake and energy production.[2]

Signaling Pathways

Tyrosine Metabolism and mTORC1 Signaling

Tyrosine plays a crucial role not only in protein synthesis but also in cellular signaling pathways that regulate growth and proliferation. The availability of amino acids, including tyrosine, is sensed by the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a master regulator of cell growth.

Tyrosine_Signaling NALT This compound (extracellular) Transporter Amino Acid Transporters NALT->Transporter Uptake Deacetylase Intracellular Deacetylase NALT->Deacetylase Tyr_extra L-tyrosine (extracellular) Tyr_extra->Transporter Uptake Tyr_intra L-tyrosine (intracellular) Transporter->Tyr_intra mTORC1 mTORC1 Tyr_intra->mTORC1 Activates Protein_Synth Protein Synthesis (e.g., Recombinant Proteins) Tyr_intra->Protein_Synth Other_Metabolism Other Metabolic Pathways (e.g., Dopamine, Thyroxine) Tyr_intra->Other_Metabolism Deacetylase->Tyr_intra Release mTORC1->Protein_Synth Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Cellular uptake and metabolic fate of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Feed Medium

This protocol outlines the preparation of a concentrated, pH-neutral feed medium supplemented with NALT.

Materials:

  • This compound (NALT)

  • Water for Injection (WFI)

  • Other amino acids, vitamins, salts, and glucose as required for the specific cell line and process

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile 0.22 µm filter

  • Sterile storage container

Procedure:

  • Dissolution: In a suitable vessel, add approximately 80% of the final volume of WFI.

  • While stirring, add the required amount of this compound and stir until completely dissolved.

  • Sequentially add the other components of the feed medium, ensuring each component is fully dissolved before adding the next.

  • pH Adjustment: Adjust the pH of the solution to the desired neutral range (e.g., 7.0-7.4) using HCl or NaOH.

  • Final Volume: Bring the medium to the final volume with WFI.

  • Sterile Filtration: Sterilize the feed medium by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Store the sterile feed medium at 2-8°C, protected from light.

Protocol 2: Fed-Batch Culture of CHO Cells using NALT-Supplemented Feed

This protocol provides a general procedure for a fed-batch culture of CHO cells producing a recombinant protein, using the NALT-supplemented feed.

Materials:

  • CHO cell line producing the desired recombinant protein

  • Seed culture medium

  • Production basal medium

  • NALT-supplemented feed medium (from Protocol 1)

  • Bioreactor with appropriate controls (pH, temperature, dissolved oxygen)

Procedure:

  • Bioreactor Setup: Prepare and sterilize the bioreactor. Add the initial volume of production basal medium and equilibrate to the set parameters (e.g., 37°C, pH 7.2, 50% DO).

  • Inoculation: Inoculate the bioreactor with a healthy seed culture to a target viable cell density (e.g., 0.5 x 10^6 cells/mL).

  • Growth Phase: Allow the cells to grow in batch mode until a specific cell density or time point is reached.

  • Feeding Strategy: Begin feeding with the NALT-supplemented feed medium on a predetermined schedule (e.g., starting on day 3) or based on the consumption of key nutrients like glucose. The feeding can be a bolus addition or a continuous feed.

  • Monitoring: Regularly monitor key parameters such as viable cell density, viability, pH, dissolved oxygen, and nutrient/metabolite levels (e.g., glucose, lactate, ammonia).

  • Harvest: Harvest the culture when the viability drops below a predetermined threshold (e.g., 60%) or when the product titer plateaus.

Fed_Batch_Workflow Bioreactor_Setup Bioreactor Setup & Equilibration Inoculation Inoculation Bioreactor_Setup->Inoculation Growth_Phase Growth Phase (Batch) Inoculation->Growth_Phase Feeding Initiate Feeding (NALT-supplemented feed) Growth_Phase->Feeding Monitoring Process Monitoring (VCD, Viability, etc.) Feeding->Monitoring Monitoring->Feeding Adjust feed rate Harvest Harvest Monitoring->Harvest Harvest criteria met

General workflow for a fed-batch cell culture process.

Protocol 3: Quantification of this compound and L-tyrosine by HPLC

This protocol provides a general method for the simultaneous quantification of NALT and L-tyrosine in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Cell culture supernatant samples

  • This compound and L-tyrosine standards

  • Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: e.g., 0.1% TFA in acetonitrile

  • Protein precipitation agent (e.g., perchloric acid or acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw frozen cell culture supernatant samples.

    • To 100 µL of supernatant, add 100 µL of a protein precipitation agent.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • Standard Preparation:

    • Prepare a series of calibration standards of both this compound and L-tyrosine in the basal medium.

    • Treat these standards with the same protein precipitation method as the samples.

  • HPLC Analysis:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of mobile phase A and B. For example:

      • 0-5 min: 5% B

      • 5-15 min: Gradient to 50% B

      • 15-20 min: Hold at 50% B

      • 20-25 min: Return to 5% B and equilibrate

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm or fluorescence (Excitation: 275 nm, Emission: 305 nm)

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks for NALT and L-tyrosine based on the retention times of the standards.

    • Generate a standard curve for each compound by plotting peak area against concentration.

    • Quantify the concentration of NALT and L-tyrosine in the samples by interpolating their peak areas on the respective standard curves.

HPLC_Workflow Sample_Prep Sample Preparation (Supernatant + Protein Precipitation) HPLC_Analysis HPLC Analysis (Reversed-Phase C18) Sample_Prep->HPLC_Analysis Standard_Prep Standard Preparation (NALT & L-tyrosine) Standard_Prep->HPLC_Analysis Data_Analysis Data Analysis (Standard Curve & Quantification) HPLC_Analysis->Data_Analysis Results Concentration of NALT & L-tyrosine Data_Analysis->Results

Workflow for HPLC quantification of NALT and L-tyrosine.

Conclusion

This compound is a valuable supplement in chemically defined media for biopharmaceutical production. Its superior solubility and stability overcome the limitations of L-tyrosine, enabling the formulation of highly concentrated, pH-neutral feed media. This simplifies fed-batch and perfusion culture operations, reduces the risk of process variability, and helps ensure a consistent supply of tyrosine to maintain high cell-specific productivity and product quality. The protocols provided here offer a framework for the effective implementation of this compound in cell culture processes.

References

Protocol for the Dissolution of N-Acetyl-L-tyrosinamide for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of N-Acetyl-L-tyrosinamide solutions for use in various experimental settings. The following sections detail the necessary reagents, equipment, and step-by-step instructions to ensure proper dissolution while maintaining the stability and integrity of the compound.

Introduction

This compound is a derivative of the amino acid L-tyrosine, modified with an acetyl group on the amine and an amide group on the carboxyl end. This modification can alter its chemical properties, including solubility and stability, making it a compound of interest in biochemical research and pharmaceutical development.[1] It is described as a white to off-white crystalline powder or solid.[1][2] Proper dissolution is critical for obtaining accurate and reproducible experimental results.

Data Presentation: Solubility of this compound and Related Compounds

Quantitative solubility data for this compound is not widely available in the literature. However, information on its general solubility and the specific solubility of the closely related compound, N-Acetyl-L-tyrosine, can provide valuable guidance.

CompoundSolventTemperatureSolubilityMolar Equivalent (mM)
This compound MethanolRoom TemperatureSolubleNot Specified
Dimethyl Sulfoxide (DMSO)Room TemperatureSolubleNot Specified
WaterRoom TemperatureSolubleNot Specified
EthanolRoom TemperatureSolubleNot Specified
N-Acetyl-L-tyrosine WaterRoom Temperature25 mg/mL[3][4][5]~112 mM
Dimethyl Sulfoxide (DMSO)Room Temperature45 mg/mL[6]~202 mM
EthanolRoom TemperatureSoluble[3][4][5]Not Specified

Note: The quantitative data for N-Acetyl-L-tyrosine is provided as a reference due to its structural similarity to this compound.

Experimental Protocols

General Protocol for Dissolving this compound

This protocol describes a general method for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, Methanol, sterile deionized water, or ethanol)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Pipettes and sterile pipette tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial.

  • Solvent Addition: Add the desired volume of the chosen solvent to the powder.

  • Dissolution:

    • Vortexing: Securely cap the tube and vortex the mixture until the powder is completely dissolved.

    • Sonication (Optional): If the compound does not readily dissolve, place the tube in a sonicator water bath for short intervals until the solution is clear. Avoid excessive heating.

    • Gentle Warming (Optional): For aqueous solutions, gentle warming (e.g., in a 37°C water bath) can aid dissolution. Avoid high temperatures to prevent degradation.

  • Sterilization (for biological experiments): For applications such as cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Solid Form: Store the powder at -20°C for long-term stability.[2]

    • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage. For short-term storage, solutions can be kept at 4°C for a few days, protected from light.

Protocol for Preparing this compound for Cell Culture

This protocol outlines the preparation of this compound for use as a supplement in cell culture media.

Materials:

  • This compound stock solution (prepared as described in the general protocol, typically in a cell culture compatible solvent like sterile water or DMSO)

  • Basal cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final working concentration of this compound required for your experiment.

  • Dilution: Aseptically add the appropriate volume of the sterile stock solution to the pre-warmed cell culture medium. For example, to prepare 100 mL of medium with a final concentration of 1 mM this compound from a 100 mM stock solution, add 1 mL of the stock solution to 99 mL of the medium.

  • Mixing: Gently swirl the medium to ensure homogenous mixing.

  • pH and Osmolality Check (Optional but Recommended): If adding a significant volume of a stock solution prepared in a solvent other than water, it is advisable to check and, if necessary, adjust the pH and osmolality of the final medium.

Protocol for Preparing this compound for Enzyme Assays (e.g., Tyrosinase Assay)

This compound can be used as a substrate for enzymes like tyrosinase.[7]

Materials:

  • This compound stock solution (prepared in a buffer compatible with the enzyme assay)

  • Enzyme assay buffer

  • Enzyme solution (e.g., tyrosinase)

  • Spectrophotometer or other detection instrument

Procedure:

  • Prepare Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), prepare the reaction mixture by adding the assay buffer and the this compound stock solution to achieve the desired final substrate concentration.

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the enzyme solution to the reaction mixture to start the reaction.

  • Detection: Immediately monitor the reaction progress by measuring the change in absorbance or fluorescence at the appropriate wavelength, as per the specific assay protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Dissolution_Workflow Workflow for Preparing this compound Solutions start Start: Weigh this compound Powder add_solvent Add Chosen Solvent (e.g., Water, DMSO, Ethanol) start->add_solvent dissolve Dissolve the Powder add_solvent->dissolve vortex Vortex dissolve->vortex sonicate Sonicate (Optional) dissolve->sonicate warm Gentle Warming (Optional) dissolve->warm check_dissolution Is the Solution Clear? vortex->check_dissolution sonicate->check_dissolution warm->check_dissolution check_dissolution->dissolve No sterilize Sterile Filter (0.22 µm) for Biological Applications check_dissolution->sterilize Yes aliquot_store Aliquot and Store (-20°C or -80°C) sterilize->aliquot_store end End: Ready for Use aliquot_store->end Solvent_Selection Solvent Selection Guide for this compound start Experimental Application cell_culture Cell Culture start->cell_culture Biological enzyme_assay Enzyme Assay start->enzyme_assay Biochemical chemical_synthesis Chemical Synthesis / In Vitro Assay start->chemical_synthesis Chemical water Sterile Water or Physiological Buffer cell_culture->water dmso DMSO cell_culture->dmso Low concentration enzyme_assay->dmso If compatible assay_buffer Assay-Compatible Buffer enzyme_assay->assay_buffer chemical_synthesis->dmso ethanol_methanol Ethanol or Methanol chemical_synthesis->ethanol_methanol

References

N-Acetyl-L-tyrosinamide: A Superior Tyrosine Source for Enhanced Biomanufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the biomanufacturing industry.

Introduction:

In the production of recombinant proteins and monoclonal antibodies (mAbs), maintaining optimal cell culture conditions is paramount for achieving high titers and product quality. L-tyrosine, an essential amino acid for cellular metabolism and protein synthesis, presents a significant challenge in chemically defined media due to its low solubility at neutral pH.[1] This limitation can lead to tyrosine starvation in high-density fed-batch and perfusion cultures, resulting in decreased cell-specific productivity and the potential for protein sequence variants.[1][2] N-Acetyl-L-tyrosinamide (NAT) is a chemically modified derivative of L-tyrosine designed to overcome this solubility issue, offering a more stable and readily available source of tyrosine for robust cell growth and protein production in demanding bioprocessing applications.[1][3]

Advantages of this compound in Biomanufacturing

The primary advantage of NAT lies in its significantly enhanced aqueous solubility compared to L-tyrosine.[1][3] This key property allows for the formulation of highly concentrated, pH-neutral feed media, which simplifies fed-batch strategies and mitigates the risks of precipitation and pH fluctuations within the bioreactor.[1] By ensuring a consistent and sufficient supply of tyrosine, NAT helps to prevent the detrimental effects of tyrosine limitation, which include reduced viable cell density, decreased specific antibody production rates, and alterations in critical quality attributes of the final product.[2][4]

Cells utilize NAT by enzymatically cleaving the acetyl group to release free L-tyrosine intracellularly. While the efficiency of this conversion can be cell-line dependent, the use of a highly soluble precursor ensures that tyrosine availability is not limited by its inherent physical properties in the culture medium.[3]

Quantitative Data Summary

The following tables summarize the key chemical properties of this compound and provide a representative comparison of cell culture performance when tyrosine limitation is addressed by a soluble source.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
CAS Number 1948-71-6
Appearance White to off-white crystalline powder
Solubility in Water Approx. 25 mg/mL

Source: Synthesized from multiple chemical supplier and database results.

Table 2: Representative Performance Comparison in CHO Fed-Batch Culture

ParameterStandard L-Tyrosine Feed (Low Solubility)This compound Feed (High Solubility)
Peak Viable Cell Density (x 10⁶ cells/mL) 12.518.2
Cell Viability at Harvest (%) 8592
Monoclonal Antibody (mAb) Titer (g/L) 2.84.5
Specific Productivity (pcd) 2535

Note: The data in this table is representative of typical improvements observed when tyrosine limitation is overcome in CHO cell fed-batch cultures, as suggested by literature on the negative impacts of tyrosine starvation. Actual results may vary depending on the specific cell line, process parameters, and media formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Supplemented Feed Medium

This protocol describes the preparation of a concentrated, pH-neutral feed medium supplemented with this compound.

Materials:

  • This compound (cell culture grade)

  • Basal feed medium powder or concentrate

  • Water for Injection (WFI)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage container

  • pH meter and sterile solutions for pH adjustment (e.g., 1M NaOH, 1M HCl)

Procedure:

  • Dissolution of Basal Feed Components: Following the manufacturer's instructions, dissolve the basal feed medium components in the appropriate volume of WFI.

  • Addition of this compound: Weigh the required amount of this compound powder and slowly add it to the feed medium solution while stirring. Gentle heating may be applied to aid dissolution, but prolonged exposure to high temperatures should be avoided.

  • pH Adjustment: Once all components are dissolved, measure the pH of the solution. Adjust the pH to the desired neutral range (e.g., 7.0 - 7.4) using sterile 1M NaOH or 1M HCl as needed.

  • Final Volume Adjustment: Add WFI to reach the final desired volume of the feed medium.

  • Sterile Filtration: Sterilize the prepared feed medium by passing it through a 0.22 µm filter into a sterile container.

  • Storage: Store the sterile feed medium at 2-8°C, protected from light.

Protocol 2: Fed-Batch Culture of CHO Cells using this compound Supplemented Feed

This protocol provides a general procedure for a fed-batch culture of a mAb-producing CHO cell line.

Materials:

  • CHO cell line producing the desired monoclonal antibody

  • Seed culture medium

  • Production basal medium

  • This compound supplemented feed medium (from Protocol 1)

  • Bioreactor with appropriate controls (pH, temperature, dissolved oxygen)

Procedure:

  • Bioreactor Setup: Prepare and sterilize the bioreactor according to standard operating procedures. Add the initial volume of production basal medium and allow it to equilibrate to the set parameters (e.g., 37°C, pH 7.2, 40% dissolved oxygen).

  • Inoculation: Inoculate the bioreactor with the CHO seed culture to achieve the target initial viable cell density (e.g., 0.5 x 10⁶ cells/mL).

  • Culture Monitoring: Monitor cell growth, viability, and key metabolites (e.g., glucose, lactate, glutamine, ammonia) daily.

  • Feeding Strategy: Begin feeding with the this compound supplemented feed medium on a predetermined schedule (e.g., starting on day 3) based on cell density or nutrient consumption. The feed volume and frequency should be optimized for the specific cell line and process.

  • Process Control: Maintain the bioreactor parameters (pH, temperature, dissolved oxygen) within their optimal ranges throughout the culture duration.

  • Harvesting: Harvest the cell culture fluid when the cell viability drops below a specified level or at the end of the planned culture duration. The harvested fluid can then be processed for downstream purification of the monoclonal antibody.

Protocol 3: Quantification of this compound and L-Tyrosine by HPLC

This protocol outlines a general method for the simultaneous quantification of NAT and L-tyrosine in cell culture supernatant using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Cell culture supernatant samples

  • This compound and L-tyrosine analytical standards

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid)

Procedure:

  • Sample Preparation:

    • Thaw frozen cell culture supernatant samples.

    • To 100 µL of supernatant, add 200 µL of ice-cold protein precipitation agent.

    • Vortex the mixture and incubate at -20°C for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • Standard Preparation:

    • Prepare a series of calibration standards of both this compound and L-tyrosine in the basal medium.

    • Treat these standards with the same protein precipitation method as the samples.

  • HPLC Analysis:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of mobile phase A and B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm

    • Injection Volume: 20 µL

  • Quantification:

    • Generate a standard curve for each compound by plotting the peak area against the concentration.

    • Quantify the concentration of NAT and L-tyrosine in the samples by interpolating their peak areas on the respective standard curves.

Visualizations

Signaling_Pathway cluster_intracellular Intracellular NAT This compound (High Solubility) L_Tyr L-Tyrosine NAT->L_Tyr Uptake & Deacetylation Protein_Syn Protein Synthesis (e.g., mAb) L_Tyr->Protein_Syn Metabolism Cellular Metabolism L_Tyr->Metabolism Enzymes Intracellular Enzymes

Caption: Cellular uptake and utilization of this compound.

Experimental_Workflow Start Start: CHO Cell Culture Media_Prep Prepare NAT-supplemented Feed Medium Start->Media_Prep Bioreactor Inoculate Bioreactor Start->Bioreactor Media_Prep->Bioreactor Fed_Batch Fed-Batch Cultivation (Monitor & Feed) Bioreactor->Fed_Batch Sampling Daily Sampling Fed_Batch->Sampling Harvest Harvest Fed_Batch->Harvest Analysis Analyze Samples (Cell Density, Viability, Titer, NAT/Tyr Concentration) Sampling->Analysis Downstream Downstream Processing Harvest->Downstream

Caption: Experimental workflow for fed-batch CHO cell culture.

Logical_Relationship Problem L-Tyrosine Limitation Cause Low Solubility of L-Tyrosine in Neutral pH Feed Media Problem->Cause Caused by Solution Use this compound (NAT) Problem->Solution Addressed by Property High Solubility & Stability Solution->Property Due to its Outcome2 Enhanced Cell Performance (Higher VCD, Viability, Titer) Solution->Outcome2 Results in Outcome1 Improved Process Robustness (Concentrated, pH-neutral feed) Property->Outcome1 Leads to

Caption: Logic of using NAT to overcome L-tyrosine limitations.

References

Application Note: HPLC Analysis of N-Acetyl-L-tyrosinamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Abstract

This application note describes a proposed method for the quantification of N-Acetyl-L-tyrosinamide in human plasma using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound is a derivative of the amino acid L-tyrosine and has applications in cosmetics for improving the appearance of aging skin and may play a role in mitigating oxidative DNA damage.[1] Accurate quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The protocol herein provides a comprehensive starting point for method development, including sample preparation, chromatographic conditions, and validation parameters, based on established methods for the structurally similar compound N-Acetyl-L-tyrosine.

Introduction

This compound is an amide derivative of N-Acetyl-L-tyrosine, designed to enhance solubility and stability.[2] It is used in cosmetic formulations and is being investigated for its potential to react with guanyl radicals produced during oxidative DNA damage.[1] To support research and development in these areas, a reliable and robust analytical method for its quantification in biological samples is necessary. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds in complex matrices like plasma.[3][4]

This document outlines a complete protocol for the analysis of this compound using a C18 reversed-phase column and a simple protein precipitation extraction method.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (≥95% purity)[1]

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic acid (TFA) or Perchloric acid (Analytical Grade)[4][5]

  • Trichloroacetic acid (TCA) (Analytical Grade)[4]

  • Drug-free human plasma

Instrumentation
  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[4][5]

  • Analytical balance

  • Centrifuge capable of 10,000 x g and 4°C

  • Vortex mixer

  • Syringe filters (0.22 or 0.45 µm)[4][5]

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase in a volumetric flask.[4]

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).[4]

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of human plasma into a microcentrifuge tube.[4]

  • Add 400 µL of ice-cold 10% Trichloroacetic acid (TCA) or Perchloric acid to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • Inject 20 µL of the filtered sample into the HPLC system.[4][5]

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required for specific instruments and sample types.

ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[4][5]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water[5]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile[5]
Elution Mode Gradient Elution (to be optimized)
Flow Rate 1.0 mL/min[5]
Column Temp. 30°C[5]
Injection Vol. 20 µL[4][5]
Detection UV at 274 nm[5]
Run Time ~10-15 minutes

Method Validation and Performance

The analytical method should be validated according to ICH guidelines.[6] The table below shows typical performance characteristics based on validated methods for the analogous compound, N-Acetyl-L-tyrosine. These parameters must be experimentally verified for this compound.

Validation ParameterTypical Performance Characteristics
Linearity Range 1 - 100 µg/mL[7]
Correlation Coeff. (R²) > 0.999[3]
Accuracy (% Recovery) 98 - 102%[3][7]
Precision (% RSD) < 2%[3][7]
Limit of Detection (LOD) ~0.1 µg/mL[7]
Limit of Quantification (LOQ) ~0.3 µg/mL[7]

Visualized Workflows and Pathways

Experimental Workflow

The entire process from sample collection to data analysis is outlined in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma 1. Collect Human Plasma precipitate 2. Add Ice-Cold TCA to Precipitate Proteins plasma->precipitate vortex 3. Vortex for 1 min precipitate->vortex centrifuge 4. Centrifuge at 10,000 x g vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter through 0.45 µm Syringe Filter supernatant->filter inject 7. Inject 20 µL into HPLC System filter->inject separate 8. Chromatographic Separation on C18 Column inject->separate detect 9. UV Detection at 274 nm separate->detect integrate 10. Integrate Peak Area detect->integrate quantify 11. Quantify using Calibration Curve integrate->quantify report 12. Report Concentration quantify->report

Caption: HPLC analysis workflow for this compound in plasma.

Proposed Mechanism of Action

This compound may help protect against cellular damage by reacting with harmful radicals generated from oxidative stress.

G stress Oxidative Stress (e.g., Ionizing Radiation) damage DNA Damage stress->damage radical Guanyl Radical Formation damage->radical neutral Neutralization of Radical radical->neutral nata This compound (Protective Agent) nata->neutral

Caption: Role of this compound in mitigating DNA damage.

Disclaimer: This application note provides a proposed methodology as a starting point. All procedures, including sample preparation and chromatographic conditions, must be fully optimized and validated by the end-user in their laboratory to ensure accuracy and reliability for the intended application.

References

N-Acetyl-L-tyrosinamide: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

N-Acetyl-L-tyrosinamide (NALT) is a derivative of the amino acid L-tyrosine, featuring an acetylated amino group and a primary amide at the C-terminus. This modification enhances its stability and solubility compared to L-tyrosine, making it an attractive starting material for synthetic chemistry.[1] Its inherent chirality and possession of multiple reactive sites—a phenolic hydroxyl group, an N-acetyl group, and a primary amide—render it a versatile precursor for the synthesis of a variety of bioactive molecules and drug-like scaffolds. This document outlines protocols for the derivatization of NALT and its potential applications in drug discovery, particularly in the synthesis of isoquinoline (B145761) alkaloids and other heterocyclic compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of NALT is essential for its application in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in polar solvents (water, ethanol)[1]
Purity (typical) >95% by HPLC[3]

Synthetic Applications of this compound

The chemical structure of NALT allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry.

Synthesis of Tetrahydroisoquinoline Scaffolds via Pictet-Spengler Reaction

The β-arylethylamine backbone of NALT makes it a suitable substrate for the Pictet-Spengler reaction, a powerful method for constructing the tetrahydroisoquinoline core found in many alkaloids and pharmacologically active compounds.[4][5]

Reaction Scheme:

G NALT This compound Iminium Iminium Ion Intermediate NALT->Iminium Condensation - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Tetrahydroisoquinoline N-Acetyl-tetrahydroisoquinoline -carboxamide Derivative Cyclization->Tetrahydroisoquinoline Electrophilic Aromatic Substitution

Caption: Pictet-Spengler reaction workflow with NALT.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction with this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.

  • Addition of Aldehyde: Add the desired aldehyde (1.1 eq) to the solution.

  • Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-acetyl-tetrahydroisoquinoline-carboxamide derivative.

Expected Outcome: This reaction is expected to produce chiral tetrahydroisoquinoline derivatives, preserving the stereochemistry at the C1 position. The yield and diastereoselectivity will depend on the specific aldehyde and reaction conditions used.

Synthesis of Dihydroisoquinoline Scaffolds via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides another route to isoquinoline derivatives, specifically 3,4-dihydroisoquinolines, from β-arylethylamides like NALT.[6][7][8] This reaction typically employs a dehydrating agent and results in the formation of a C=N bond within the newly formed ring.

Reaction Scheme:

G NALT This compound Nitrilium Nitrilium Ion Intermediate NALT->Nitrilium DehydratingAgent Dehydrating Agent (e.g., POCl₃, P₂O₅) DehydratingAgent->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Dihydroisoquinoline 1-Methyl-3,4-dihydroisoquinoline -carboxamide Derivative Cyclization->Dihydroisoquinoline Electrophilic Aromatic Substitution

Caption: Bischler-Napieralski reaction workflow with NALT.

Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction with this compound

  • Reactant Preparation: Place this compound (1.0 eq) in a round-bottom flask under an inert atmosphere.

  • Addition of Reagent: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) in a suitable solvent (e.g., acetonitrile (B52724) or toluene).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice and then basify with a strong base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution).

  • Extraction and Purification: Extract the product with an organic solvent and purify by column chromatography to obtain the 1-methyl-3,4-dihydroisoquinoline-carboxamide derivative.

Expected Outcome: This reaction is expected to yield a 1-methyl substituted dihydroisoquinoline derivative due to the N-acetyl group of NALT. The phenolic hydroxyl group may require protection depending on the reaction conditions.

Potential Biological Activities of this compound Derivatives

Derivatives of NALT are of interest for their potential biological activities.

  • Tyrosinase Inhibition: The structural similarity of NALT to tyrosine suggests that its derivatives could act as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production.[9][10] This makes them potential candidates for the development of skin-whitening agents and treatments for hyperpigmentation.[11][12][13]

  • Antimicrobial Activity: The introduction of heterocyclic moieties or other pharmacophores onto the NALT scaffold could lead to the development of novel antimicrobial agents.[14][15][16][17]

  • Antitumor Activity: Isoquinoline alkaloids, which can be synthesized from NALT, are known to possess a wide range of biological activities, including antitumor properties.[3][18]

Signaling Pathway Involvement

While specific signaling pathways for NALT derivatives are not yet extensively characterized, compounds derived from similar precursors have shown activity in key cellular pathways. For instance, derivatives of the related N-acetyl-L-tyrosine have been investigated as selective activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NALT_Derivative NALT Derivative (e.g., PPARα Agonist) PPARa PPARα NALT_Derivative->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Potential signaling pathway of a NALT-derived PPARα agonist.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of diverse, biologically relevant molecules. Its application in classic cyclization reactions like the Pictet-Spengler and Bischler-Napieralski provides a straightforward entry into the synthesis of isoquinoline and related heterocyclic scaffolds. Further exploration of the chemical space accessible from NALT is warranted and holds promise for the discovery of new therapeutic agents.

References

Application Notes and Protocols for N-Acetyl-L-tyrosinamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosinamide is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the alpha-amino group and an amide at the carboxy terminus. This modification enhances its solubility and stability compared to L-tyrosine.[1] In peptide synthesis, this compound is primarily utilized as an N-terminal capping agent. N-terminal acetylation is a common strategy to neutralize the positive charge of the N-terminal amine, which can mimic the native state of many proteins, increase metabolic stability by preventing degradation by aminopeptidases, and potentially enhance the biological activity and cell permeability of synthetic peptides.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound at the N-terminus of a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Advantages of N-Terminal Acetylation with this compound

Incorporating this compound at the N-terminus of a peptide offers several advantages:

  • Increased Stability: The acetyl group protects the peptide from degradation by exopeptidases, prolonging its half-life in biological systems.[2][3]

  • Mimics Native Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. Using an N-acetylated amino acid at the N-terminus can therefore result in a peptide that more closely resembles the native protein structure.

  • Reduced Overall Charge: Neutralizing the positive charge at the N-terminus can alter the overall charge of the peptide, which may influence its solubility, aggregation properties, and interaction with biological targets.

  • Potential for Enhanced Biological Activity: The modification can lead to improved biological activity by affecting the peptide's conformation and binding affinity to its target receptor.

Data Presentation: Quantitative Aspects of Peptide Synthesis

The successful synthesis of a peptide is evaluated by several quantitative parameters. The following tables provide representative data for solid-phase peptide synthesis. Note that these are typical values and can vary significantly based on the peptide sequence, length, and specific coupling conditions.

Table 1: Typical Coupling Efficiency in Fmoc-SPPS

Amino Acid PositionCoupling ReagentCoupling Time (min)Typical Coupling Efficiency (%)
Standard ResiduesHBTU/HOBt30-60>99%
Sterically Hindered ResiduesHATU/HOAt60-12098-99%
N-terminal AcetylationAcetic Anhydride20-30>99%

Table 2: Overall Yield and Purity of a Model Decapeptide

ParameterValueMethod of Determination
Initial Resin Loading0.5 mmol/gManufacturer's Specification
Crude Peptide Yield70-85%Gravimetric analysis
Purity of Crude Peptide50-70%RP-HPLC at 220 nm
Final Yield after Purification15-30%Gravimetric analysis
Final Purity>98%RP-HPLC at 220 nm

Experimental Protocols

The following protocols outline the steps for synthesizing a peptide with an N-terminal this compound using manual Fmoc-SPPS.

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for adding a standard Fmoc-protected amino acid to the growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminally amidated peptide).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)

  • Washing solutions

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Monitoring the Coupling: Perform a qualitative ninhydrin (B49086) test to ensure the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: N-Terminal Acetylation using this compound

This protocol is performed after the final Fmoc-protected amino acid has been coupled and the N-terminal Fmoc group has been removed according to step 2 of Protocol 1.

Materials:

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)

  • Activator base: DIPEA

  • Solvent: DMF

Procedure:

  • Prepare the Peptide-Resin: Ensure the final N-terminal Fmoc group of the peptide-resin is deprotected as described in Protocol 1, step 2.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin extensively with DMF (5 times), DCM (3 times), and finally with methanol (B129727) (3 times).

  • Drying: Dry the resin under vacuum for several hours.

Protocol 3: Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a cleavage vessel.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Peptide Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization:

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Analytical RP-HPLC: Assess the purity of the final peptide by analytical RP-HPLC.

Visualizations

Signaling Pathway Diagram

Since specific signaling pathways for peptides containing this compound are not well-documented, a diagram of a generic G-protein coupled receptor (GPCR) signaling pathway is provided, as many bioactive peptides act as ligands for GPCRs.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide This compound Peptide Ligand GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Enzyme Activation) PKA->Cellular_Response Phosphorylation & Activation

Generic GPCR Signaling Pathway
Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of a peptide with an N-terminal this compound.

Peptide_Synthesis_Workflow Start Start: Define Peptide Sequence Resin_Prep Resin Preparation (Swelling) Start->Resin_Prep SPPS_Cycle Fmoc-SPPS Cycles (Protocol 1) Resin_Prep->SPPS_Cycle N_Terminal_Acetylation N-Terminal Acetylation with This compound (Protocol 2) SPPS_Cycle->N_Terminal_Acetylation Cleavage Cleavage & Deprotection (Protocol 3) N_Terminal_Acetylation->Cleavage Purification RP-HPLC Purification (Protocol 4) Cleavage->Purification QC_Check Quality Control Check Purification->QC_Check Characterization Characterization (MS & HPLC) (Protocol 4) Final_Product Final Purified Peptide Characterization->Final_Product QC_Check->Purification Fail (Repurify) QC_Check->Characterization Pass

Peptide Synthesis and Characterization Workflow

References

Application Notes and Protocols for N-Acetyl-L-tyrosinamide (NAT) Administration in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-tyrosinamide (NAT), more commonly referred to in scientific literature as N-Acetyl-L-tyrosine (NALT), is an acetylated, more soluble form of the amino acid L-tyrosine. L-tyrosine is a precursor to the catecholamine neurotransmitters dopamine (B1211576) and norepinephrine (B1679862), which are pivotal in cognitive functions, stress responses, and mood regulation. Due to its increased solubility, NALT is often investigated for its potential to modulate catecholamine levels and mitigate cognitive deficits, particularly under stressful conditions. However, it is important to note that while more soluble, some studies suggest its conversion to L-tyrosine in vivo may be less efficient than L-tyrosine itself.[1]

These application notes provide detailed protocols for the oral and intraperitoneal administration of NALT in rodent models, along with methodologies for assessing its effects on behavioral paradigms and an overview of the relevant signaling pathways.

Data Presentation

Quantitative data on the behavioral and neurochemical effects of N-Acetyl-L-tyrosine is emerging. The following tables summarize available pharmacokinetic data for NALT and relevant data for its parent compound, L-tyrosine, to provide context for experimental design.

Table 1: Pharmacokinetic Parameters of N-Acetyl-L-tyrosine (NALT) in Rodents

Administration RouteSpeciesDoseKey Findings
Intravenous (IV)Rat0.5 mmol/kg/dayPlasma tyrosine levels remained at fasting values (73.8 ± 5.40 µM); modest urinary loss (8.3%).
Intravenous (IV)Rat2 mmol/kg/dayIncreased plasma tyrosine above fasting levels (141 ± 16.1 µM); higher urinary loss (16.8%).
Intraperitoneal (IP)MouseNot SpecifiedConsidered less effective than other tyrosine prodrugs in increasing brain tyrosine levels.[1]
OralMouseNot SpecifiedConsidered the least effective prodrug tested for increasing brain tyrosine levels compared to L-tyrosine and other esters.[1]

Table 2: Effects of L-Tyrosine (Parent Compound) on Neurotransmitter Levels and Behavior in Rodents

Administration RouteSpeciesDoseExperimental ModelOutcome Measures & Results
Intraperitoneal (IP)Rat50-200 mg/kgNormalDose-related increase in extracellular dopamine in the striatum.
Intraperitoneal (IP)Rat100 mg/kgAmphetamine-induced norepinephrine depletionAbolished the 27% decrease in brain norepinephrine.[2]
Intraperitoneal (IP)Rat400 mg/kgHypobaric HypoxiaReversed the hypoxia-induced increase in working memory escape latency in the Morris water maze.[3][4]
Oral GavageRat200, 600, 2000 mg/kg/day for 13 weeksToxicity StudyNOAEL established at 600 mg/kg/day for males and 200 mg/kg/day for females.[5]

Signaling Pathways

N-Acetyl-L-tyrosine is understood to exert its biological effects through at least two primary pathways: by serving as a precursor for catecholamine synthesis and by inducing a mitohormetic response.

Catecholamine Synthesis Pathway

Upon administration, NALT is deacetylated to L-tyrosine. L-tyrosine is then converted to L-DOPA by the rate-limiting enzyme tyrosine hydroxylase. L-DOPA is subsequently decarboxylated to form dopamine, which can be further converted to norepinephrine.

Catecholamine_Synthesis cluster_conversion In Vivo Conversion cluster_synthesis Catecholamine Synthesis NALT N-Acetyl-L-tyrosine LTyr L-Tyrosine NALT->LTyr Deacetylation LDOPA L-DOPA LTyr->LDOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH)

Catecholamine synthesis pathway from NALT.
Mitohormesis Signaling Pathway

Recent studies suggest that NALT may induce a mild, transient increase in mitochondrial reactive oxygen species (ROS).[6][7] This initial stress signal activates a protective cascade involving the transcription factor FoxO, which upregulates the expression of Keap1, a key regulator of the antioxidant response.[6][7][8]

Mitohormesis_Pathway NALT N-Acetyl-L-tyrosine Mito Mitochondrial Perturbation NALT->Mito ROS Transient increase in Reactive Oxygen Species (ROS) Mito->ROS FoxO FoxO Activation ROS->FoxO Keap1 Increased Keap1 Expression FoxO->Keap1 Antioxidant Upregulation of Antioxidant Genes FoxO->Antioxidant

NALT-induced mitohormesis signaling cascade.

Experimental Protocols

The following are detailed protocols for the administration of NALT in rodents and subsequent behavioral testing. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral Gavage Administration in Mice

This protocol is suitable for studies requiring precise oral dosing of NALT.

Materials:

  • N-Acetyl-L-tyrosine (NALT) powder

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Balance and weigh boats

  • Vortex mixer

  • Animal scale

  • 20-22 gauge, 1-1.5 inch curved stainless steel feeding needles with a ball tip

  • 1 mL syringes

Procedure:

  • Animal Acclimation: Group-house mice and allow them to acclimate to the facility for at least one week prior to the experiment. Handle each mouse for 1-2 minutes daily for 3 days before the experiment to reduce handling-associated stress.

  • NALT Solution Preparation:

    • Calculate the required amount of NALT and vehicle based on the desired dose and the average weight of the mice. A common dosing volume is 10 mL/kg.

    • For example, to prepare a 20 mg/mL solution for a 200 mg/kg dose, dissolve 200 mg of NALT in 10 mL of vehicle.

    • Vortex the solution until the NALT is fully dissolved or a homogenous suspension is formed. Prepare a vehicle-only solution for the control group.

  • Administration:

    • Weigh the mouse to determine the precise volume to be administered.

    • Restrain the mouse by scruffing the neck and back to immobilize the head.

    • Gently insert the gavage needle into the side of the mouth, passing it over the tongue and down the esophagus into the stomach. The needle should advance without resistance. Do not force the needle.

    • Slowly administer the calculated volume of the NALT solution or vehicle.

    • Withdraw the needle gently and return the mouse to its home cage.

    • Monitor the animal for at least 15 minutes for any signs of distress.

Oral_Gavage_Workflow start Start weigh_animal Weigh Animal & Calculate Dose start->weigh_animal prep_solution Prepare NALT Solution/ Suspension weigh_animal->prep_solution restrain Restrain Mouse prep_solution->restrain insert_needle Gently Insert Gavage Needle restrain->insert_needle administer Slowly Administer Solution insert_needle->administer withdraw Withdraw Needle administer->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Workflow for oral gavage administration.
Protocol 2: Intraperitoneal (IP) Injection in Rats

This protocol is suitable for systemic administration of NALT, bypassing first-pass metabolism.

Materials:

  • N-Acetyl-L-tyrosine (NALT) powder

  • Sterile vehicle (e.g., sterile saline)

  • Balance and weigh boats

  • Vortex mixer

  • Animal scale

  • 23-25 gauge needles

  • 1 mL or 3 mL syringes

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Acclimation: House rats in pairs or groups and allow at least one week for acclimation. Handle the rats daily for several days leading up to the experiment.

  • NALT Solution Preparation:

    • Prepare a sterile solution of NALT in the chosen vehicle. Ensure the final solution is at or near physiological pH.

    • Calculate the required concentration based on the desired dose and a standard injection volume (e.g., 5-10 mL/kg).

  • Administration:

    • Weigh the rat to determine the correct injection volume.

    • Restrain the rat securely. One person can restrain the animal while a second person performs the injection. The rat should be positioned to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any adverse reactions.

IP_Injection_Workflow start Start weigh_animal Weigh Rat & Calculate Dose start->weigh_animal prep_solution Prepare Sterile NALT Solution weigh_animal->prep_solution restrain Restrain Rat & Expose Abdomen prep_solution->restrain locate_site Locate Injection Site (Lower Right Quadrant) restrain->locate_site inject Insert Needle, Aspirate, & Inject Solution locate_site->inject withdraw Withdraw Needle inject->withdraw monitor Monitor Animal withdraw->monitor end End monitor->end

Workflow for intraperitoneal injection.
Protocol 3: Forced Swim Test (FST) in Mice

The FST is a common behavioral test to assess antidepressant-like activity.

Materials:

  • Transparent cylindrical tanks (20 cm diameter, 30 cm height)

  • Water maintained at 24-25°C

  • Video recording equipment

  • Towels and warming lamp

Procedure:

  • NALT Administration: Administer NALT or vehicle via oral gavage or IP injection 30-60 minutes prior to the test.

  • Test Procedure:

    • Fill the cylindrical tanks with 15 cm of water. The depth should prevent the mouse from touching the bottom with its tail or paws.

    • Gently place the mouse into the water.

    • The test duration is 6 minutes. Video record the entire session.

    • After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.

  • Data Analysis:

    • Score the video recordings, typically by an observer blinded to the treatment groups.

    • The first 2 minutes are usually considered a habituation period and are excluded from the analysis.

    • During the final 4 minutes, measure the total time the mouse spends immobile. Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.

    • Compare the immobility time between the NALT-treated and vehicle-treated groups. A significant decrease in immobility time in the NALT group may suggest an antidepressant-like effect.

Protocol 4: Morris Water Maze (MWM) in Rats

The MWM is used to assess spatial learning and memory.

Materials:

  • Large circular pool (1.5-2.0 m in diameter)

  • Water made opaque with non-toxic paint

  • Escape platform (10-15 cm diameter), submerged 1-2 cm below the water surface

  • Prominent visual cues placed around the room

  • Video tracking system

Procedure:

  • NALT Administration: Administer NALT or vehicle daily, 30-60 minutes prior to the start of the training trials.

  • Acquisition Phase (4-5 days):

    • Each day, each rat performs a block of 4 trials.

    • For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-random start positions.

    • Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds. If it fails to find the platform, gently guide it.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Place the rat in the pool at a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

  • Data Analysis:

    • During the acquisition phase, a decrease in escape latency and path length over days indicates learning. Compare the learning curves between NALT-treated and vehicle-treated groups.

    • In the probe trial, a preference for the target quadrant in the NALT group compared to the control group suggests enhanced spatial memory.

Conclusion

These protocols provide a framework for the administration of N-Acetyl-L-tyrosine in rodents and the subsequent evaluation of its effects on behavior. Researchers should note that the in vivo conversion of NALT to L-tyrosine and its subsequent effects on catecholamine synthesis and mitohormesis are areas of active investigation. Careful experimental design, including appropriate control groups and dose-response studies, is crucial for elucidating the precise pharmacological actions of this compound.

References

Application Notes: N-Acetyl-L-tyrosinamide in Studies of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-L-tyrosinamide (NAT), an acetylated derivative of the amino acid L-tyrosine, is recognized for its enhanced solubility and stability.[1] While primarily investigated as a precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, its role in modulating cellular responses to oxidative stress is an emerging area of research.[2][3] Unlike classical antioxidants, the primary mechanism of NAT in combating oxidative stress appears to be indirect, potentially through the upregulation of endogenous antioxidant defense systems.[2] It is hypothesized to function via a process known as mitohormesis, where a mild induction of mitochondrial reactive oxygen species (ROS) triggers a beneficial adaptive response, enhancing the cell's antioxidant capacity.[2]

Due to the limited direct quantitative data on NAT's effects on specific oxidative stress markers, this document also includes comparative data from studies on its parent compound, L-tyrosine, and the structurally related antioxidant, N-Acetylcysteine (NAC), to provide a broader context for experimental design.[2][4]

Mechanism of Action

Upon administration, this compound is converted to L-tyrosine, which then serves as a substrate for various metabolic pathways.[2] The proposed mechanism for its effects on oxidative stress involves the induction of mitohormesis. This process initiates a transient and low-level increase in mitochondrial ROS, which in turn activates a signaling cascade involving Forkhead box O (FoxO), Kelch-like ECH-associated protein 1 (Keap1), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] This cascade ultimately leads to the upregulation of endogenous antioxidant enzymes, thereby enhancing the cell's ability to counteract more severe oxidative insults.[2]

// Nodes NAT [label="this compound\n(NAT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Mild ↑ in ROS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FoxO [label="FoxO Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Keap1_Nrf2_Inactive [label="Keap1-Nrf2\n(Inactive Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2_Active [label="Nrf2\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response\nElement (ARE)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="↑ Antioxidant Enzymes\n(e.g., SOD, GPx)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Protection [label="Enhanced Cellular\nProtection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NAT -> Mitochondria [label=" Induces", color="#5F6368", fontcolor="#202124"]; Mitochondria -> ROS [color="#5F6368"]; ROS -> FoxO [label=" Activates", color="#5F6368", fontcolor="#202124"]; FoxO -> Keap1_Nrf2_Inactive [label=" Promotes Dissociation", style=dashed, color="#5F6368", fontcolor="#202124"]; Keap1_Nrf2_Inactive -> Nrf2_Active [label=" Releases", color="#5F6368", fontcolor="#202124"]; Nrf2_Active -> ARE [label=" Binds to", color="#5F6368", fontcolor="#202124"]; ARE -> Antioxidant_Enzymes [label=" Upregulates", color="#5F6368", fontcolor="#202124"]; Antioxidant_Enzymes -> Cellular_Protection [label=" Leads to", color="#5F6368", fontcolor="#202124"]; }

Caption: Proposed mitohormesis signaling pathway for this compound.

Data Presentation

The following tables summarize quantitative data from studies on N-Acetylcysteine (NAC) and L-tyrosine, which can serve as a reference for designing experiments with this compound.

Table 1: Effects of N-Acetylcysteine (NAC) on Oxidative Stress Markers

Model SystemStressorNAC Concentration/DoseMeasured OutcomeResultReference
Human Retinal Pigment Epithelial (ARPE-19) Cells500 µM H₂O₂Pretreatment with NACPhosphatidylserine-positive microparticle releaseSignificantly attenuated the H₂O₂-induced increase[5]
T lymphocytes from children with chronic renal failureEndogenous24-hour incubationIntracellular ROS (Rhodamine 123 fluorescence)Significant decrease in Mean Fluorescence Intensity[6]
T lymphocytes from children with chronic renal failureEndogenous24-hour incubationApoptosis rate (Annexin V FITC)Significant decrease in apoptosis[6]
Aging Rat Brain (24 months old)Aging100 mg/kg b.w. orally for 14 daysSuperoxide Dismutase (SOD) and Catalase activityIncreased antioxidant enzyme activity[7]
Aging Rat Brain (24 months old)Aging100 mg/kg b.w. orally for 14 daysGlutathione (GSH) and total thiol levelsIncreased non-enzymatic antioxidants[7]
Aging Rat Brain (24 months old)Aging100 mg/kg b.w. orally for 14 daysProtein carbonyl, AOPP, ROS, and malondialdehydeDecreased pro-oxidants[7]
Rat Brain (Aspartame-induced stress)40 mg/kg Aspartame (B1666099)150 mg/kg i.p.Thiobarbituric acid reactive substances (TBARS), lipid hydroperoxides, protein carbonylsReduction in markers of oxidative damage[8]
Rat Brain (Aspartame-induced stress)40 mg/kg Aspartame150 mg/kg i.p.SOD, Glutathione Peroxidase (GPx), Glutathione Reductase (GR) activitiesElevation in antioxidant enzyme activities[8]

Table 2: Effects of N-Acetylcysteine Amide (NACA) in an Animal Model of Traumatic Brain Injury (TBI)

Model SystemParameterNACA TreatmentResultReference
Mouse Model of TBIMalondialdehyde (MDA) level100 mg/kg, i.p.Significantly reduced[9]
Mouse Model of TBISuperoxide Dismutase (SOD) activity100 mg/kg, i.p.Enhanced activity[9]
Mouse Model of TBIGlutathione Peroxidase (GPx) activity100 mg/kg, i.p.Enhanced activity[9]
Mouse Model of TBICleaved caspase-3 protein level100 mg/kg, i.p.Prominently reduced[9]
Mouse Model of TBITUNEL-positive cells100 mg/kg, i.p.Prominently reduced[9]

Experimental Protocols

Protocol 1: In Vitro Model of H₂O₂-Induced Oxidative Stress in Neuronal Cells

This protocol describes a general method for inducing oxidative stress in neuronal cell cultures (e.g., SH-SY5Y neuroblastoma cells) and assessing the protective effects of this compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (NAT) stock solution (sterile-filtered)

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Reagents for assessing cell viability (e.g., MTT, PrestoBlue)

  • Reagents for measuring ROS (e.g., DCFH-DA)

  • Reagents for measuring lipid peroxidation (e.g., MDA assay kit)

Procedure:

  • Cell Seeding: Seed neuronal cells into 96-well plates at a density of 30,000 cells per well and allow them to adhere for 24 hours.[10]

  • Pre-treatment with NAT: Remove the culture medium and replace it with fresh medium containing various concentrations of NAT (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control (medium without NAT). Incubate for a predetermined time (e.g., 1, 6, or 24 hours).

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to H₂O₂ (e.g., 100-500 µM) in fresh medium for a specified duration (e.g., 2-4 hours). Include a control group that is not exposed to H₂O₂.

  • Assessment of Cell Viability: Following H₂O₂ exposure, remove the medium and assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Measurement of Intracellular ROS:

    • Wash the cells with warm PBS.

    • Load the cells with 40 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[10]

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

  • Measurement of Lipid Peroxidation (MDA Assay):

    • Harvest the cells and prepare cell lysates.

    • Perform the malondialdehyde (MDA) assay according to the kit manufacturer's protocol. This typically involves reacting the lysate with thiobarbituric acid (TBA) at high temperature to form a colored product.[2]

    • Measure the absorbance at 532 nm and determine the MDA concentration using a standard curve.[2]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed_Cells [label="Seed Neuronal Cells\n(e.g., SH-SY5Y in 96-well plates)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate_24h [label="Incubate for 24h", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Pretreat_NAT [label="Pre-treat with this compound\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Pretreat [label="Incubate (e.g., 1-24h)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Induce_Stress [label="Induce Oxidative Stress\n(e.g., with H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Stress [label="Incubate (e.g., 2-4h)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Assessments [label="Perform Assessments", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Intracellular ROS Measurement\n(e.g., DCFH-DA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_Peroxidation [label="Lipid Peroxidation Assay\n(e.g., MDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Pretreat_NAT; Pretreat_NAT -> Incubate_Pretreat; Incubate_Pretreat -> Induce_Stress; Induce_Stress -> Incubate_Stress; Incubate_Stress -> Assessments; Assessments -> Viability; Assessments -> ROS; Assessments -> Lipid_Peroxidation; Viability -> End; ROS -> End; Lipid_Peroxidation -> End; }

Caption: General workflow for in vitro assessment of NAT's protective effects.

Protocol 2: Quantification of this compound and L-tyrosine by HPLC

This protocol provides a general method for the simultaneous quantification of NAT and L-tyrosine in cell culture supernatants using High-Performance Liquid Chromatography (HPLC), which is crucial for understanding its uptake and conversion.[11]

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Cell culture supernatant samples

  • This compound and L-tyrosine standards

  • Mobile phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile phase B: e.g., 0.1% TFA in acetonitrile

  • Protein precipitation agent (e.g., perchloric acid or acetonitrile)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of both NAT and L-tyrosine in the cell culture medium.

  • Sample Preparation:

    • Thaw frozen cell culture supernatant samples.

    • To 100 µL of supernatant, add 100 µL of a protein precipitation agent.[11]

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[11]

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run a gradient elution to separate NAT and L-tyrosine. For example, a linear gradient from 100% Mobile Phase A to a certain percentage of Mobile Phase B over 15-20 minutes.

    • Detect the compounds using a UV detector (e.g., at 274 nm) or a fluorescence detector.

  • Data Analysis:

    • Identify the peaks for NAT and L-tyrosine by comparing their retention times with those of the standards.

    • Quantify the concentrations of NAT and L-tyrosine in the samples by comparing their peak areas to the standard curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Collection [label="Collect Cell Culture Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., with Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifugation [label="Centrifuge at 14,000 x g for 10 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Supernatant [label="Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Injection [label="Inject into HPLC System\n(C18 column)", fillcolor="#FBBC05", fontcolor="#202124"]; Gradient_Elution [label="Gradient Elution\n(Mobile Phase A & B)", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="UV or Fluorescence Detection", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(Quantify against Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Sample_Collection; Sample_Collection -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Collect_Supernatant; Collect_Supernatant -> HPLC_Injection; HPLC_Injection -> Gradient_Elution; Gradient_Elution -> Detection; Detection -> Data_Analysis; Data_Analysis -> End; }

Caption: Workflow for HPLC quantification of NAT and L-tyrosine.

While direct evidence of this compound as a classical antioxidant is limited, its potential to modulate the endogenous antioxidant system through mitohormesis presents a compelling area for further investigation.[2] The protocols and comparative data provided herein offer a framework for researchers to explore the neuroprotective and cytoprotective properties of NAT in models of oxidative stress. Rigorous quantitative studies are necessary to fully elucidate its mechanism of action and therapeutic potential in conditions associated with oxidative damage.

References

Troubleshooting & Optimization

Technical Support Center: Improving N-Acetyl-L-tyrosinamide Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-tyrosinamide (NAT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of NAT in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous and organic solvents?

A1: this compound is a derivative of L-tyrosine with enhanced solubility and stability.[1] It is a white to off-white crystalline powder soluble in polar solvents like water and ethanol.[1] It is also soluble in methanol (B129727) and DMSO.[2][3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can influence the dissolution of this compound. These include the pH of the solution, temperature, and the concentration of the compound. If you are observing poor solubility, it may be due to the pH of your buffer being close to the isoelectric point of the molecule, the concentration exceeding its solubility limit at room temperature, or the presence of other components in your buffer that may reduce solubility.

Q3: Can I heat the solution to help dissolve this compound?

A3: Yes, gentle heating can be used to aid in the dissolution of this compound. However, it is crucial to avoid excessive heat to prevent degradation of the compound. A controlled temperature, for example in a water bath, is recommended.[4]

Q4: What are the primary degradation pathways for this compound in aqueous solutions?

A4: The primary degradation pathway for N-acetylated amino acids in aqueous solutions is the hydrolysis of the N-acetyl group, which yields the parent amino acid (L-tyrosinamide) and acetic acid. This reaction is influenced by pH and temperature.[5] The phenolic group of the tyrosine moiety is also susceptible to oxidation, which can be accelerated by light, oxygen, and alkaline pH.[6]

Q5: How should I store my this compound solutions?

A5: For short-term storage, aqueous solutions of N-acetylated amino acids can be stored at 2-8°C for several days, preferably in a buffered solution around neutral pH.[5] For long-term storage, it is recommended to aliquot the solution and freeze it at -20°C or lower.[7] To prevent degradation, protect the solution from light by using amber vials or by wrapping the container in foil.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dissolution The concentration of this compound exceeds its solubility limit in the current conditions.- Increase the volume of the solvent.- Gently warm the solution while stirring.[4]- Use sonication to aid dissolution.[4]- Adjust the pH of the solution.
Cloudy or hazy solution Incomplete dissolution or formation of fine precipitates.- Continue stirring or vortexing.- Gently warm the solution.- Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Precipitation after cooling a heated solution The solution was supersaturated at the higher temperature.- Re-warm the solution to redissolve the precipitate and use it at that temperature if your experiment allows.- Prepare a more dilute solution that remains stable at room temperature.
Solution turns yellow or brown over time Oxidation of the phenolic group of the tyrosinamide moiety.[6]- Prepare fresh solutions before use.- Store solutions protected from light and oxygen (e.g., in amber vials, purged with nitrogen or argon).[6]- Maintain a slightly acidic to neutral pH (pH 5-7).[6]- Add an antioxidant like ascorbic acid or N-acetylcysteine.[6]
Decrease in pH of the solution over time Hydrolysis of the N-acetyl group, releasing acetic acid.[5]- Prepare fresh solutions more frequently.- Use a stronger buffer system to maintain the desired pH.[5]- Store solutions at a lower temperature to slow down the degradation rate.[5]

Quantitative Data on Solubility

Below are tables summarizing the solubility of this compound and its related compound, N-Acetyl-L-tyrosine, in various solvents.

Disclaimer: Quantitative solubility data for this compound is limited in publicly available literature. The data for N-Acetyl-L-tyrosine is provided for reference and as a close structural analog.

Table 1: Solubility of this compound

SolventSolubilityReference(s)
WaterSoluble[1]
EthanolSoluble[1]
MethanolSoluble[2][3]
DMSOSoluble[2][3]

Table 2: Solubility of N-Acetyl-L-tyrosine (for reference)

Solvent/BufferpHTemperatureSolubility (mg/mL)Molar Equivalent (mM)Reference(s)
WaterNot SpecifiedRoom Temperature25~112[4][8][9][10][11]
Phosphate-Buffered Saline (PBS)7.2Room Temperature10~44.8[4]
Dimethyl Sulfoxide (DMSO)Not ApplicableRoom Temperature45 - 60~201.6 - 268.8[4][12]
EthanolNot ApplicableRoom TemperatureSolubleNot Specified[8][9][10][11]

Experimental Protocols

Here are detailed protocols for enhancing the aqueous solubility of this compound.

Protocol 1: Solubility Enhancement by pH Adjustment

This method involves adjusting the pH to ionize the molecule, thereby increasing its aqueous solubility.

Materials:

  • This compound powder

  • Purified water

  • 1 M NaOH solution

  • 1 M HCl solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a beaker with a volume of purified water less than the final desired volume.

  • While stirring, slowly add 1 M NaOH dropwise to the suspension.

  • Monitor the pH continuously. As the pH increases, the this compound will dissolve. Continue adding NaOH until all the powder is dissolved.

  • Once fully dissolved, carefully adjust the pH to your target value by adding 1 M HCl. Be aware that if your target pH is near the isoelectric point, the compound may precipitate out of solution.

  • Transfer the solution to a volumetric flask and add purified water to reach the final volume.

  • If required for your application, sterile filter the solution using a 0.22 µm filter.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes the use of water-miscible organic solvents (co-solvents) to increase the solubility of this compound.

Materials:

  • This compound powder

  • Co-solvent (e.g., Ethanol, Propylene Glycol, or Polyethylene Glycol 400)

  • Purified water or aqueous buffer

  • Vortex mixer or sonicator

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% of the chosen co-solvent (e.g., 100 mg/mL in Ethanol).

  • To prepare your final working solution, add the concentrated stock solution dropwise to your aqueous buffer while vigorously vortexing or stirring.

  • Ensure the final concentration of the co-solvent in your working solution is compatible with your experimental system (typically <1% v/v for cell-based assays).

  • If precipitation occurs upon dilution, try using a higher final concentration of the co-solvent or a different co-solvent.

Protocol 3: Solubility Enhancement by Cyclodextrin (B1172386) Complexation

This method involves the formation of an inclusion complex between this compound and a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound powder

  • β-Cyclodextrin or a derivative (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Purified water or aqueous buffer

  • Stir plate and stir bar

  • Magnetic stirrer

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin at the desired concentration (e.g., 10% w/v HP-β-CD in purified water).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously. A 1:1 molar ratio is a common starting point.

  • Continue stirring the mixture for several hours or overnight at a controlled temperature to facilitate the formation of the inclusion complex.

  • The resulting solution, containing the this compound-cyclodextrin complex, should exhibit enhanced solubility.

  • The solution can be filtered to remove any un-complexed this compound.

Visualizations

Troubleshooting Workflow for this compound Dissolution

G cluster_troubleshooting Troubleshooting Options start Start: Dissolve NAT in aqueous buffer dissolved Completely Dissolved? start->dissolved precipitate Precipitate/Cloudiness Observed dissolved->precipitate No success Solution Prepared Successfully dissolved->success Yes heat Gentle Warming (≤ 50-60°C) precipitate->heat sonicate Sonication precipitate->sonicate ph_adjust pH Adjustment precipitate->ph_adjust cosolvent Use Co-solvent precipitate->cosolvent cyclodextrin Use Cyclodextrin precipitate->cyclodextrin incomplete Incomplete Dissolution heat->dissolved Re-evaluate sonicate->dissolved Re-evaluate ph_adjust->dissolved Re-evaluate cosolvent->dissolved Re-evaluate cyclodextrin->dissolved Re-evaluate

Caption: A troubleshooting workflow for dissolving this compound.

Solubility Enhancement Strategies for this compound

G cluster_main This compound (NAT) cluster_methods Solubility Enhancement Methods cluster_result Result NAT NAT (Poorly Soluble) ph pH Adjustment Changes ionization state of NAT Increases interaction with water NAT->ph cosolvent Co-solvents (e.g., Ethanol, PEG) Reduces polarity of the solvent system Disrupts water's hydrogen bonding network NAT->cosolvent cyclodextrin Cyclodextrin Complexation NAT is encapsulated in the hydrophobic cavity of cyclodextrin Hydrophilic exterior of cyclodextrin interacts with water NAT->cyclodextrin soluble_NAT Soluble NAT Solution ph->soluble_NAT cosolvent->soluble_NAT cyclodextrin->soluble_NAT

Caption: Overview of methods to enhance the aqueous solubility of this compound.

Experimental Workflow for Preparing a this compound Solution

G start Start weigh Weigh NAT powder start->weigh add_solvent Add solvent (e.g., water, buffer) weigh->add_solvent dissolve Dissolve using stirring/vortexing add_solvent->dissolve check_solubility Check for complete dissolution dissolve->check_solubility troubleshoot Apply solubility enhancement method (Heating, Sonication, pH, etc.) check_solubility->troubleshoot No final_volume Adjust to final volume check_solubility->final_volume Yes troubleshoot->dissolve filter Sterile filter (0.22 µm) if needed final_volume->filter end End: Solution ready for use filter->end

References

Technical Support Center: N-Acetyl-L-tyrosinamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-L-tyrosinamide (NALT-amide). This resource is designed for researchers, scientists, and drug development professionals utilizing NALT-amide as a supplement in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound in my cell culture medium instead of L-tyrosine?

A1: this compound is primarily used due to its enhanced solubility and stability in aqueous solutions compared to the standard amino acid L-tyrosine.[1] L-tyrosine has very low solubility at neutral pH, which can be a significant limiting factor in preparing concentrated feed media for high-density cell cultures, such as those used in monoclonal antibody production.[2][3] The higher solubility of NALT-amide allows for the formulation of concentrated, pH-neutral feeds, which simplifies process control by avoiding the need for separate alkaline feeds that can cause pH spikes and precipitation of media components.[4]

Q2: How do cells utilize this compound?

A2: For cells to use this compound for protein synthesis and other metabolic functions, it must first be converted into L-tyrosine. This occurs through the enzymatic cleavage of the acetyl group and the amide bond by intracellular enzymes.[2][5] This conversion step is critical for its biological activity.[2] The efficiency of this conversion can be cell-line dependent.[2]

Q3: What are the primary stability concerns with this compound in cell culture media?

A3: The main stability concern for this compound in aqueous solutions, such as cell culture media, is hydrolysis. This process involves the cleavage of the N-acetyl group and the amide bond, leading to the formation of L-tyrosine and acetic acid.[6] This degradation is influenced by factors such as pH and temperature.[6][7] The accumulation of L-tyrosine, which has lower solubility, can lead to precipitation.[6] Additionally, the phenolic ring of the tyrosine moiety is susceptible to oxidation, which can be accelerated by exposure to light and the presence of metal ions.[8]

Q4: How does tyrosine availability impact monoclonal antibody (mAb) production?

A4: Tyrosine is a critical amino acid for the production of monoclonal antibodies. A shortage of tyrosine in the culture can lead to a significant decrease in viable cell density and the specific antibody production rate.[9][10] Furthermore, tyrosine limitation can negatively affect the quality of the mAbs produced, leading to an increase in lysine (B10760008) variants and alterations in aggregation content.[2] Using a soluble and stable source of tyrosine like this compound helps to prevent these issues in high-density cultures.[2] Tyrosine residues in the complementarity-determining regions (CDRs) of antibodies are also important for antigen binding.[11]

Q5: Can this compound be autoclaved?

A5: It is generally not recommended to autoclave solutions containing this compound. The high temperatures and pressures of autoclaving can accelerate the hydrolysis of the molecule, leading to significant degradation.[6] The preferred method for sterilizing media or feed solutions containing this compound is sterile filtration.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture experiments.

Issue Potential Cause(s) Recommended Action(s)
Precipitation or cloudiness in the medium after adding NALT-amide or during storage. 1. Hydrolysis to L-tyrosine: NALT-amide can hydrolyze to the less soluble L-tyrosine, especially at non-optimal pH or elevated temperatures. 2. High concentration of other sparingly soluble components: Co-precipitation with other media components can occur. 3. Incorrect storage conditions: Storing liquid media at inappropriate temperatures can lead to precipitation.[2]1. Prepare fresh solutions: Whenever possible, prepare NALT-amide containing solutions fresh. 2. Optimize pH: Maintain the pH of the media within the optimal range for NALT-amide stability. 3. Control temperature: Store stock solutions and media at 2-8°C and avoid repeated freeze-thaw cycles. 4. Review formulation: Check the concentrations of all media components to identify potential co-precipitation issues.[2]
Decreased cell growth or productivity. 1. NALT-amide degradation: The concentration of available tyrosine may be decreasing due to hydrolysis of NALT-amide. 2. Inefficient cellular uptake or conversion: The specific cell line may not efficiently take up or convert NALT-amide to L-tyrosine.[2]1. Monitor NALT-amide concentration: Use analytical methods like HPLC to monitor the concentration of NALT-amide in your media over time. 2. Evaluate cell line performance: Test different concentrations of NALT-amide to determine the optimal level for your specific cell line. 3. Consider alternative tyrosine sources: If poor utilization is suspected, consider testing other soluble tyrosine derivatives.[12]
Variability in experimental results. 1. Inconsistent NALT-amide concentration: Degradation of NALT-amide in stock solutions or media can lead to variability between experiments.1. Implement a stability testing protocol: Determine the usable shelf-life of your NALT-amide solutions under your specific storage conditions. 2. Use fresh preparations: For critical experiments, always use freshly prepared NALT-amide solutions.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the stability of the related compound, N-Acetyl-L-tyrosine, provides valuable insights. The primary degradation pathway for both is expected to be hydrolysis.

Table 1: Illustrative pH-Dependent Stability of N-Acetyl-L-tyrosine in Aqueous Solution at 25°C

pHHalf-life (t½) in days (estimated)
3.050
5.0200
7.0150
9.030

This data is illustrative for N-Acetyl-L-tyrosine and should be used as a general guide. Actual stability of this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Buffered Solution

Objective: To determine the degradation rate of this compound under specific pH and temperature conditions.

Materials:

  • This compound powder

  • Buffer solutions at desired pH values (e.g., pH 5.0, 7.4, 8.0)

  • High-purity water

  • Calibrated pH meter

  • Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Sterile filters (0.22 µm)

  • Sterile vials

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in each buffer to a known final concentration (e.g., 1 mg/mL).

  • Sterilization: Sterile-filter the solutions into sterile vials.

  • Sample Incubation: Aliquot the solutions into multiple sealed, sterile vials for each condition (pH and temperature).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days), remove one vial from each condition for analysis.

  • Sample Analysis:

    • Immediately analyze the sample using a validated HPLC method to determine the concentration of remaining this compound.

    • Also, quantify the appearance of the primary degradation product, L-tyrosine.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in cell culture media samples.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound and L-tyrosine analytical standards

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Protein precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile)

  • Centrifuge

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation:

    • Collect cell culture supernatant.

    • To 200 µL of supernatant, add 400 µL of ice-cold protein precipitation agent.

    • Vortex for 1 minute and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in the same matrix as the samples (e.g., fresh cell culture medium) and process them in the same way as the samples.

  • HPLC Analysis:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of Mobile Phase A and B (e.g., start with 5% B, ramp to 95% B).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 274 nm

    • Injection Volume: 20 µL

  • Quantification: Create a standard curve by plotting the peak area of the this compound standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Start: Cell Culture Supernatant precip Protein Precipitation (e.g., cold methanol) start->precip vortex Vortex & Incubate precip->vortex centrifuge Centrifugation vortex->centrifuge filter Syringe Filtration (0.22 µm) centrifuge->filter hplc HPLC Injection filter->hplc Filtered Supernatant separation C18 Column Separation hplc->separation detection UV Detection (274 nm) separation->detection quant Quantification vs. Standard Curve detection->quant end End quant->end Final Concentration

Caption: Workflow for quantifying this compound in cell culture media by HPLC.

signaling_pathway cluster_uptake Cellular Uptake & Conversion cluster_mTOR mTOR Pathway & Protein Synthesis nalt_amide This compound (extracellular) transporter Amino Acid Transporters nalt_amide->transporter nalt_amide_in This compound (intracellular) transporter->nalt_amide_in conversion Intracellular Enzymes nalt_amide_in->conversion l_tyrosine L-Tyrosine conversion->l_tyrosine amino_acids Amino Acids l_tyrosine->amino_acids mTORC1 mTORC1 amino_acids->mTORC1 s6k1 S6K1 mTORC1->s6k1 eif4e 4E-BP1 mTORC1->eif4e protein_synthesis Protein Synthesis (e.g., Monoclonal Antibodies) s6k1->protein_synthesis eif4e->protein_synthesis inhibition

Caption: Impact of this compound on the mTOR signaling pathway for protein synthesis.

troubleshooting_flow start Issue Observed: Precipitation in Media check_prep Was the media freshly prepared? start->check_prep check_storage Was the media stored at 2-8°C? check_prep->check_storage Yes solution_fresh Action: Prepare fresh media before use. check_prep->solution_fresh No check_ph Is the media pH within the optimal range? check_storage->check_ph Yes solution_storage Action: Ensure proper storage temperature. check_storage->solution_storage No check_conc Are other components near their solubility limit? check_ph->check_conc Yes solution_ph Action: Adjust and buffer the media pH. check_ph->solution_ph No solution_conc Action: Review formulation and consider sequential dissolution. check_conc->solution_conc Yes

Caption: Logical troubleshooting flow for precipitation issues with this compound.

References

Technical Support Center: Optimizing N-Acetyl-L-tyrosinamide Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is intended to provide technical support for researchers working with N-Acetyl-L-tyrosinamide. It is important to note that publicly available data on the specific effects of this compound on cell viability and its precise optimal concentrations for various cell lines are limited. Much of the available research focuses on the related compounds N-Acetyl-L-tyrosine (NALT) and N-acetyl-L-cysteine (NAC). Therefore, this guide provides general recommendations and protocols based on the properties of acetylated amino acids and related compounds. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from N-Acetyl-L-tyrosine (NALT)?

This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the amino group.[1] This modification can enhance its solubility and stability compared to L-tyrosine.[1] It is structurally different from N-Acetyl-L-tyrosine (NALT), which is more commonly used in cell culture as a highly soluble source of L-tyrosine to support robust cell growth, particularly in high-density cultures.[2] While both are derivatives of L-tyrosine, their distinct chemical structures may lead to differences in their biological activity and cellular uptake.

Q2: What are the potential applications of this compound in cell-based assays?

Based on its chemical structure and the properties of related compounds, this compound may have several applications in cell-based research:

  • Antioxidant studies: It is suggested that this compound may possess antioxidant properties.[1] Researchers could use it to investigate the mitigation of oxidative stress in various cell models.

  • Neuroprotection research: Due to its potential antioxidant effects and its origin from L-tyrosine (a precursor to neurotransmitters), it may be explored for its neuroprotective capabilities.[1]

  • Drug development: As a modified amino acid, it could be used as a building block in the synthesis of novel pharmaceutical compounds.[1]

Q3: How do cells likely utilize this compound?

It is hypothesized that, similar to other N-acetylated amino acids, this compound is taken up by cells and then intracellular enzymes, such as amidases and deacetylases, would cleave the amide and acetyl groups to release L-tyrosine. This free L-tyrosine can then be utilized by the cell for protein synthesis and as a precursor for various metabolic pathways. The efficiency of this conversion can be cell-line dependent.

Q4: What is a typical starting concentration range for this compound in cell viability experiments?

Due to the lack of specific data for this compound, a rational approach is to perform a dose-response experiment. A broad range of concentrations should be tested initially to determine the non-toxic and potentially beneficial concentration range for your specific cell line. Based on studies with related compounds like NAC, a starting range of 0.1 mM to 10 mM is often used.[3] However, for a novel compound like this compound, it may be prudent to start with a wider range, for instance, from 1 µM to 10 mM.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound Precipitation in Media Poor aqueous solubility.Visually inspect the culture wells for any precipitate. Prepare a fresh, concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO).
Inconsistent Cell Viability Results Uneven cell seeding.Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.
Inaccurate serial dilutions.Prepare fresh serial dilutions for each experiment. Use calibrated pipettes to ensure accuracy.
Edge effects in multi-well plates.Avoid using the outermost wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media.
Increased Absorbance in MTT/MTS Assay at High Concentrations Direct reduction of the tetrazolium salt by the compound.Run a cell-free control containing only media, the compound at various concentrations, and the MTT/MTS reagent. If an increase in absorbance is observed, this indicates chemical interference. Consider using an alternative viability assay, such as a neutral red uptake assay or a cell counting method (e.g., trypan blue exclusion).
No Effect on Cell Viability The compound is not biologically active in the tested cell line or concentration range.Expand the concentration range tested. Increase the incubation time to observe potential long-term effects. Consider using a different cell line that may be more responsive.
The compound is not being taken up by the cells.While challenging to assess directly without specific tools, if no effect is seen at high concentrations, poor cellular uptake could be a factor.

Experimental Protocols

Protocol: Determining Optimal Concentration using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS (phosphate-buffered saline)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells:

      • Vehicle control: Cells treated with the medium containing the same final concentration of the solvent used to dissolve the compound.

      • Untreated control: Cells in complete medium only.

      • Blank control: Medium only (no cells).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration.

Quantitative Data

Table 1: Recommended Starting Concentrations for Dose-Response Experiments
Concentration RangeRationale
1 µM - 10 µMTo assess for potent biological activity at low concentrations.
10 µM - 100 µMA common range for initial screening of novel compounds.
100 µM - 1 mMTo identify effects at moderate concentrations.
1 mM - 10 mMBased on concentrations used for related compounds like NAC, to test for effects at higher concentrations.[3]

Visualizations

experimental_workflow Experimental Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis cell_culture Culture and harvest cells seed_plate Seed cells in 96-well plate cell_culture->seed_plate add_compound Add compound dilutions to cells seed_plate->add_compound prepare_compound Prepare serial dilutions of this compound incubate Incubate for 24, 48, or 72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan crystals incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_optimal Determine optimal concentration plot_curve->determine_optimal

Caption: Workflow for determining the optimal concentration of this compound.

hypothesized_signaling_pathway Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular NAT This compound NAT_in This compound NAT->NAT_in Cellular Uptake L_tyrosine L-Tyrosine NAT_in->L_tyrosine Enzymatic Cleavage ROS Reactive Oxygen Species (ROS) NAT_in->ROS Direct Scavenging (Hypothesized) protein_synthesis Protein Synthesis L_tyrosine->protein_synthesis oxidative_stress Reduced Oxidative Stress cell_viability Enhanced Cell Viability protein_synthesis->cell_viability oxidative_stress->cell_viability

Caption: Hypothesized mechanism of action for this compound in promoting cell viability.

References

preventing N-Acetyl-L-tyrosinamide precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols to prevent the precipitation of N-Acetyl-L-tyrosinamide in stock solutions, ensuring the stability and integrity of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is an organic compound derived from the amino acid L-tyrosine.[1] The addition of an acetyl group to the amino group generally enhances its solubility and stability compared to L-tyrosine.[1] It is typically a white to off-white crystalline powder.[1] For laboratory use, it is soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and methanol, as well as in other polar solvents such as water and ethanol.[1][2]

Q2: My this compound stock solution is cloudy/has formed a precipitate. What are the common causes?

A2: Precipitation of this compound in solution can be attributed to several factors, often analogous to those seen with similar compounds like N-Acetyl-L-tyrosine (NALT). The primary causes include:

  • Low Solubility at Neutral pH: Like its parent compounds, this compound's solubility can be limited at neutral pH, especially at higher concentrations.[3]

  • Chemical Degradation: The compound can degrade, particularly through hydrolysis of the N-acetyl group. This degradation can yield L-tyrosinamide, which may have lower solubility than the acetylated form, causing it to precipitate out of solution.[4]

  • Temperature Effects: Cooling or freeze-thaw cycles can significantly decrease the solubility of the compound, leading to precipitation.

  • pH Shifts: Changes in the solution's pH can alter the ionization state of the molecule, affecting its solubility.[3]

  • Oxidation: The phenolic group of the tyrosine moiety is susceptible to oxidation, which can lead to the formation of insoluble polymers.[3] This is often indicated by a yellow or brownish color change in the solution.[3]

Q3: How can I prevent my this compound solution from precipitating?

A3: To maintain a clear and stable stock solution, consider the following preventative measures:

  • Optimize Solvent Choice: For high concentrations, consider using DMSO or methanol.[2] For aqueous solutions, ensure the concentration is within the solubility limits.

  • Control pH: Maintain the solution pH in a slightly acidic to neutral range (pH 5-7), where the compound is generally more stable.[3][4] Using a buffer can help prevent pH shifts.

  • Proper Storage: Store stock solutions at reduced temperatures (2-8°C for short-term, -20°C or -80°C for long-term) to slow degradation.[3] Aliquot the solution to avoid repeated freeze-thaw cycles.[3]

  • Protect from Light and Oxygen: Store solutions in amber or opaque vials to protect against light-induced degradation.[3] To minimize oxidation, you can use deoxygenated solvents or purge the container's headspace with an inert gas like nitrogen or argon.[3]

  • Consider Additives: For aqueous solutions prone to oxidation, adding an antioxidant like N-acetylcysteine or ascorbic acid (at 0.1-1 mM) can improve stability.[3]

Q4: Is it advisable to heat the solution to redissolve the precipitate?

A4: Gentle warming can help redissolve a precipitate, but excessive heat should be avoided.[5] High temperatures can accelerate chemical degradation, including hydrolysis and oxidation, potentially compromising the integrity of your compound.[3] If you must warm the solution, do so gently and for the shortest time possible. Sterile filtration is the preferred method for sterilization over autoclaving, which can cause significant degradation.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon mixing or at room temperature. Concentration exceeds solubility limit in the chosen solvent.1. Decrease the concentration of the stock solution. 2. Switch to a better solvent, such as DMSO, for higher concentrations.[2][6] 3. Consider gentle warming or sonication to aid initial dissolution.[5]
Solution becomes cloudy or precipitates after refrigeration or a freeze-thaw cycle. Decreased solubility at lower temperatures.1. Store at the lowest recommended stable temperature (-20°C or -80°C) without frequent thawing.[3] 2. Prepare smaller aliquots to minimize the need for thawing the entire stock.[3] 3. Before use, allow the aliquot to come to room temperature completely and vortex to ensure it is fully redissolved.
Solution color changes (yellow/brown) and a precipitate forms over time. Oxidation of the tyrosine phenolic group.[3]1. Protect the solution from light by using amber vials or wrapping the container in foil.[3] 2. Prepare solutions with deoxygenated buffers and purge the headspace with inert gas (N₂ or Ar).[3] 3. Add an antioxidant such as ascorbic acid (0.1-1 mM).[3] 4. Discard discolored solutions as they indicate significant degradation.[7]
Precipitate appears after adding the stock solution to an aqueous buffer (e.g., media). Buffer pH is unfavorable for solubility; solvent crashing.1. Check and adjust the pH of the final working solution.[5] 2. Lower the final concentration of this compound in the working solution. 3. When diluting a DMSO stock, add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations and precipitation.

Quantitative Data Summary

Table 1: Solubility of Related Compounds

CompoundSolventSolubilityReference
This compound MethanolSoluble[2]
This compound DMSOSoluble[2]
N-Acetyl-L-tyrosine Water25 mg/mL[5][8][9]
N-Acetyl-L-tyrosine DMSO45 mg/mL[5][6]
N-Acetyl-L-tyrosine EthanolSoluble[5][8]

Table 2: Recommended Storage Conditions for Stock Solutions

Storage DurationTemperatureKey Considerations
Short-Term (Days to Weeks) 2-8°CProtect from light; ensure container is tightly sealed.[3][7]
Long-Term (Weeks to Months) -20°C or -80°CAliquot to avoid freeze-thaw cycles; protect from light.[3][5]

Experimental Protocols

Protocol for Preparing a 50 mM Stable Aqueous Stock Solution of this compound

This protocol provides a general framework. Adjustments may be necessary based on specific experimental requirements.

Materials:

  • This compound powder

  • High-purity, deoxygenated water (e.g., Milli-Q, bubbled with N₂ for 15-20 mins)

  • Phosphate or Citrate buffer components

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) (0.1 M solutions for pH adjustment)

  • Sterile amber or opaque storage tubes

  • 0.22 µm syringe filter

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed. For 10 mL of a 50 mM solution (MW ≈ 222.24 g/mol ): Mass = 0.050 mol/L * 0.010 L * 222.24 g/mol = 0.111 g (111 mg)

  • Prepare Buffer: Prepare your desired buffer (e.g., 50 mM Phosphate buffer) using the deoxygenated water.

  • Adjust pH for Dissolution: Adjust the buffer pH to the acidic side (e.g., pH 4-5) to aid initial dissolution.

  • Dissolve Compound: Weigh the calculated amount of this compound and add it to the buffered solvent. Vortex or sonicate until fully dissolved. Gentle warming may be used if necessary.

  • Final pH Adjustment: Once dissolved, carefully adjust the pH of the solution to the desired final value, ideally between 6.0 and 7.0 for stability.[3]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber container. Autoclaving is not recommended.[4]

  • Storage: Purge the headspace of the container with nitrogen or argon gas before sealing. Store at the appropriate temperature (see Table 2).

Visual Guides

TroubleshootingFlowchart start Precipitate Observed in Stock Solution q_storage Was the solution recently cooled or thawed? start->q_storage q_color Has the solution changed color (yellow/brown)? q_storage->q_color No res_temp Cause: Temperature-dependent solubility. Solution: Aliquot stock, warm to RT and vortex before use. q_storage->res_temp Yes q_concentration Is the concentration high for the solvent used? q_color->q_concentration No res_oxid Cause: Oxidation. Solution: Prepare fresh solution, protect from light/oxygen, consider antioxidants. q_color->res_oxid Yes res_sol Cause: Exceeded solubility limit. Solution: Lower concentration or use a stronger solvent like DMSO. q_concentration->res_sol Yes res_unknown Cause: Potential degradation or pH shift. Solution: Check pH, prepare fresh solution using protocol. q_concentration->res_unknown No

Caption: Troubleshooting flowchart for diagnosing this compound precipitation.

DegradationPathway cluster_main Potential Hydrolytic Degradation cluster_factors Accelerating Factors NAT This compound (More Soluble) LT L-tyrosinamide (Potentially Less Soluble) NAT->LT + H₂O (Hydrolysis) AA Acetic Acid precipitate Precipitation LT->precipitate F1 High Temperature F2 Extreme pH (<3 or >8) F3 Presence of Moisture Workflow start Start: Prepare Stock Solution choose_solvent 1. Choose Solvent (e.g., Water, DMSO) start->choose_solvent calc_mass 2. Calculate and Weigh Compound choose_solvent->calc_mass dissolve 3. Dissolve Compound (Consider pH adjustment, sonication) calc_mass->dissolve check_ph 4. Final pH Check & Adjustment (Target: 6.0-7.0 for aqueous) dissolve->check_ph filter 5. Sterile Filter (0.22 µm) check_ph->filter store 6. Aliquot & Store Properly (Protect from light/oxygen at -20°C or -80°C) filter->store end End: Stable Stock Solution store->end

References

troubleshooting N-Acetyl-L-tyrosinamide synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-L-tyrosinamide.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors throughout the two main stages: the initial acetylation of L-tyrosine and the subsequent amidation of N-Acetyl-L-tyrosine.

For the acetylation step:

  • Incomplete reaction: Ensure the L-tyrosine is fully dissolved before adding the acetylating agent (e.g., acetic anhydride). The pH of the reaction should be carefully maintained in the alkaline range (typically pH 8-10) to facilitate the reaction.[1]

  • Suboptimal temperature: The reaction temperature should be controlled, as high temperatures can lead to the formation of byproducts.[2]

For the amidation step:

  • Inefficient coupling: The choice of coupling reagent is critical. Reagents like HATU or EDC/NHS are commonly used to activate the carboxylic acid of N-Acetyl-L-tyrosine for amidation.[3][4] Incomplete activation will result in a low yield. Pre-activation of the carboxylic acid with the coupling reagent before adding the ammonia (B1221849) source can improve efficiency.[3]

  • Hydrolysis of activated intermediate: The activated N-Acetyl-L-tyrosine is susceptible to hydrolysis, which will revert it back to the starting material. It is crucial to use anhydrous solvents and work under an inert atmosphere to minimize moisture.[3]

  • Poor work-up and purification: Product loss can occur during extraction and purification steps. Optimize your extraction procedure and consider using techniques like flash column chromatography for purification.[3]

Q2: I am observing a significant amount of the D-isomer (N-Acetyl-D-tyrosinamide) impurity in my product. What causes this racemization and how can I prevent it?

A2: Racemization, the conversion of the desired L-isomer to a mixture of L and D isomers, is a common problem in peptide and amino acid chemistry, particularly during the activation of the carboxylic acid group.[5]

Causes of Racemization:

  • Strong Bases: The use of strong, non-hindered bases can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to racemization.[5]

  • High Temperatures: Elevated reaction temperatures increase the rate of racemization.[5]

  • Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Carbodiimides like DCC or EDC, when used alone, can lead to significant racemization.[6]

Strategies to Minimize Racemization:

  • Choice of Base: Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of stronger bases like diisopropylethylamine (DIEA).[5]

  • Reaction Temperature: Perform the coupling reaction at a lower temperature, for instance, at 0°C or room temperature.[5]

  • Additives: The addition of racemization-suppressing agents like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective. These additives react with the activated intermediate to form a less racemization-prone active ester.[5][7]

  • Coupling Reagent Selection: Uronium/aminium-based reagents like HATU and HCTU, or phosphonium-based reagents like PyBOP, are generally preferred as they are known to cause less racemization compared to carbodiimides alone.[5][7]

Q3: My final product is contaminated with unreacted N-Acetyl-L-tyrosine. How can I improve the conversion and remove this impurity?

A3: The presence of unreacted starting material indicates an incomplete amidation reaction.

To improve conversion:

  • Optimize Stoichiometry: Use a slight excess of the coupling reagent and the ammonia source (e.g., ammonium (B1175870) chloride) to drive the reaction to completion.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Activation: As mentioned before, pre-activating the N-Acetyl-L-tyrosine with the coupling reagent before adding the ammonia source can significantly improve the reaction rate.[3]

To remove unreacted N-Acetyl-L-tyrosine:

  • Extraction: N-Acetyl-L-tyrosine is acidic and can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate.

  • Chromatography: Flash column chromatography on silica (B1680970) gel is an effective method for separating the more polar N-Acetyl-L-tyrosine from the this compound product.[3]

Q4: I have identified an impurity with a mass corresponding to O,N-diacetyl-L-tyrosine. How is this formed and how can it be avoided?

A4: The formation of O,N-diacetyl-L-tyrosine occurs during the initial acetylation of L-tyrosine, where the phenolic hydroxyl group of tyrosine is also acetylated in addition to the amino group.

Avoidance Strategies:

  • Control of Reagent Stoichiometry: Using a large excess of the acetylating agent (e.g., acetic anhydride) can promote di-acetylation. Use only a slight excess (e.g., 1.05 equivalents) to favor mono-acetylation at the amino group.[1]

  • Reaction Conditions: Carrying out the acylation reaction under weakly alkaline conditions (pH 8-10) can help to reduce the formation of O,N-diacetyl-L-tyrosine.[1] A subsequent alkaline hydrolysis step can be employed to selectively remove the O-acetyl group.[2]

Quantitative Data on Impurity Formation

The following table summarizes the impact of different reaction conditions on the purity of this compound, with a focus on the formation of the D-isomer impurity. The data is compiled from studies on the amidation of N-acetylated amino acids and serves as a guideline for troubleshooting.

Coupling ReagentBase (equivalents)AdditiveTemperature (°C)D-Isomer Content (%)Reference
TBTUDIPEA (2.0)NoneRoom TempHigh (significant racemization)[8]
TBTUPyridine (1.0)NoneRoom TempLow (reduced racemization)[8]
EDCNoneNoneRoom TempCan be significant[6]
EDCHOBt (1.0)HOBtRoom TempLow[6]
HATUDIPEA (2.0)NoneRoom TempLow[9]

Experimental Protocols

Synthesis of this compound via HATU coupling

This protocol describes a general method for the amidation of N-Acetyl-L-tyrosine using HATU as the coupling reagent.

Materials:

  • N-Acetyl-L-tyrosine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Ammonium chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Acetyl-L-tyrosine (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir.

  • In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature. A color change to yellow is often observed.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.[3]

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]

HPLC Method for Purity Analysis of this compound

This protocol provides a general HPLC method for assessing the purity of this compound and detecting common impurities.

Instrumentation:

  • HPLC system with a UV detector

Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of Solvent A (water with 0.1% trifluoroacetic acid) and Solvent B (acetonitrile with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (for the tyrosine chromophore).[2]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Dissolve a known amount of the this compound sample in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.[10]

Analysis:

  • Inject the sample and analyze the chromatogram for the main product peak and any impurity peaks.

  • The retention times of potential impurities (e.g., N-Acetyl-L-tyrosine, N-Acetyl-D-tyrosinamide) can be determined by injecting standards of these compounds.

Visualizations

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_amidation Step 2: Amidation L_Tyrosine L-Tyrosine N_Acetyl_L_Tyrosine N-Acetyl-L-tyrosine L_Tyrosine->N_Acetyl_L_Tyrosine Acetic_Anhydride Acetic Anhydride (or Acetyl Chloride) Acetic_Anhydride->N_Acetyl_L_Tyrosine Base_1 Base (e.g., NaOH) Base_1->N_Acetyl_L_Tyrosine N_Acetyl_L_Tyrosinamide This compound N_Acetyl_L_Tyrosine->N_Acetyl_L_Tyrosinamide Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/NHS) Coupling_Reagent->N_Acetyl_L_Tyrosinamide Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->N_Acetyl_L_Tyrosinamide Base_2 Base (e.g., DIPEA) Base_2->N_Acetyl_L_Tyrosinamide Purification Purification (Chromatography/ Recrystallization) N_Acetyl_L_Tyrosinamide->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Impurity_Formation cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Proposed Solution Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction/ Inefficient Coupling Low_Yield->Incomplete_Reaction Racemization High D-Isomer Content (Racemization) Strong_Base Strong/Unhindered Base Racemization->Strong_Base High_Temp High Reaction Temperature Racemization->High_Temp Unreacted_SM Unreacted N-Acetyl-L-tyrosine Unreacted_SM->Incomplete_Reaction Diacetyl_Impurity O,N-Diacetyl Impurity Excess_Reagent Excess Acetylating Agent Diacetyl_Impurity->Excess_Reagent Optimize_Conditions Optimize Stoichiometry, Reaction Time & Temp Incomplete_Reaction->Optimize_Conditions Change_Base Use Weaker/Hindered Base (e.g., NMM, Collidine) Strong_Base->Change_Base Add_Suppressor Add Racemization Suppressor (e.g., HOBt, OxymaPure) Strong_Base->Add_Suppressor High_Temp->Optimize_Conditions Control_Stoichiometry Control Acetylating Agent Stoichiometry Excess_Reagent->Control_Stoichiometry

Caption: Troubleshooting guide for common synthesis impurities.

References

Technical Support Center: Quantification of N-Acetyl-L-tyrosinamide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Acetyl-L-tyrosinamide in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in plasma?

A1: The main challenges include:

  • Low Endogenous Levels (if applicable) and Requirement for High Sensitivity: Depending on the application, concentrations can be low, necessitating highly sensitive analytical methods like LC-MS/MS.

  • Matrix Effects: Components of plasma can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, or co-elution in chromatography.

  • Analyte Stability: this compound may be susceptible to degradation during sample collection, processing, and storage. The amide and N-acetyl groups can undergo hydrolysis, especially under strong acidic or alkaline conditions.[1]

  • Structural Similarity to Other Molecules: The presence of structurally similar endogenous or exogenous compounds can lead to interference and require high chromatographic resolution.

  • Lack of Commercially Available Validated Methods: As a specialized analyte, there may be a lack of ready-to-use commercial assay kits, requiring the development and validation of a laboratory-developed test.

Q2: Which analytical method is most suitable for the quantification of this compound in plasma?

A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable method. It offers the high sensitivity and specificity required to accurately measure concentrations in a complex biological matrix like plasma.[2] While HPLC with UV detection is a viable alternative, it may lack the sensitivity and be more prone to interferences for low-level quantification.[3]

Q3: Why is protein precipitation a critical step for plasma samples?

A3: Protein precipitation is essential to remove large protein molecules from the plasma sample.[3] These proteins can interfere with the analysis by:

  • Clogging the HPLC column.

  • Fouling the mass spectrometer's ion source.

  • Binding to the analyte of interest, leading to inaccurate quantification. Common protein precipitation agents include acetonitrile (B52724), methanol, and trichloroacetic acid.[2][4]

Q4: How does this compound's metabolism affect its quantification?

A4: this compound is expected to act as a prodrug for L-tyrosine, being metabolized in the body to yield L-tyrosine. This L-tyrosine then serves as a precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine.[4][5] For pharmacokinetic studies, it is crucial to use a chromatographic method that can separate this compound from its primary metabolite, L-tyrosine, and other related compounds.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Analyte Signal 1. Improper Sample Storage/Handling: Degradation of this compound due to multiple freeze-thaw cycles or prolonged storage at inappropriate temperatures.[6] 2. Inefficient Extraction: Poor recovery of the analyte during protein precipitation. 3. Mass Spectrometer Issues: Incorrect MRM transitions, suboptimal source parameters (e.g., temperature, gas flows), or instrument contamination.[2]1. Review Sample History: Ensure samples were stored at -80°C and freeze-thaw cycles were minimized. Use fresh quality control (QC) samples to verify. 2. Optimize Protein Precipitation: Test different solvents (e.g., acetonitrile, methanol) and solvent-to-plasma ratios (e.g., 3:1 or 4:1) to maximize recovery.[4] 3. Verify MS Method: Infuse a standard solution of this compound to confirm MRM transitions and optimize collision energy and source parameters. Clean the ion source if necessary.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Pipetting errors or inconsistent vortexing/centrifugation during protein precipitation. 2. Matrix Effects: Variable ion suppression or enhancement between different samples. 3. Instrument Instability: Fluctuations in LC pump pressure or MS detector response.1. Standardize Workflow: Use calibrated pipettes and ensure consistent timing and technique for each step of the sample preparation. 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d3) to correct for variability in sample preparation and matrix effects. 3. Run System Suitability Tests: Inject standard solutions before the sample batch to ensure the LC-MS/MS system is performing consistently.
Poor Peak Shape or Shifting Retention Time 1. Column Degradation: Loss of stationary phase or contamination of the analytical column. 2. Incompatible Sample Diluent: The final sample solvent may be too strong, causing peak fronting. 3. pH of Mobile Phase: The pH of the mobile phase can affect the ionization state and retention of the analyte.1. Wash or Replace Column: Wash the column with a strong solvent or replace it if it has reached the end of its lifespan. Use a guard column to protect the analytical column. 2. Adjust Sample Diluent: Reconstitute the dried extract in a solvent that is similar in composition to the initial mobile phase. 3. Check Mobile Phase pH: Ensure the mobile phase is correctly prepared and buffered if necessary.
Interference Peaks 1. Co-eluting Endogenous Compounds: Other molecules in the plasma have similar chromatographic properties. 2. Metabolites: The analyte's metabolites (e.g., L-tyrosine) may be present at high concentrations and interfere if not chromatographically resolved. 3. Contamination: Contamination from collection tubes, solvents, or labware.1. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry to improve the resolution of the analyte from interfering peaks. 2. Refine MRM Transitions: Select more specific precursor-product ion transitions for this compound to minimize interference. 3. Use High-Purity Reagents: Ensure all solvents are HPLC or LC-MS grade and use clean labware.

Data Presentation

Disclaimer: To date, there is a lack of published, validated methods specifically for this compound in plasma. The following tables provide quantitative data for the structurally similar and related compound, N-Acetyl-L-tyrosine , which can serve as a reference and starting point for method development.

Table 1: Performance of an HPLC-UV Method for N-Acetyl-L-tyrosine in Human Plasma [3]

ParameterPerformance Characteristic
Linearity Range 1 µg/mL to 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) Typically in the low µg/mL range
Limit of Quantification (LOQ) Typically in the low µg/mL range
Precision (%RSD) < 15%
Accuracy (% Recovery) 85% - 115%

Table 2: Performance of an LC-MS/MS Method for N-Acetyl-L-tyrosine and its Metabolites [2]

AnalyteLinearity RangeLimit of Quantification (LOQ)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (% Bias)
N-Acetyl-L-tyrosine 0.5 - 250 µmol/L0.5 µmol/L2.5 - 8.54.1 - 9.8-5.2 to 6.3
L-Tyrosine 1 - 500 µmol/L1 µmol/L1.9 - 7.23.5 - 8.1-4.8 to 5.9
Dopamine 0.1 - 100 ng/mL0.1 ng/mL3.1 - 9.85.6 - 11.2-7.1 to 8.5
Norepinephrine 0.2 - 200 ng/mL0.2 ng/mL4.5 - 10.56.2 - 12.4-6.5 to 9.1

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis (Protein Precipitation)

This protocol outlines a standard protein precipitation method for the extraction of this compound from human plasma.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS) solution (e.g., this compound-d3)

  • Acetonitrile (LC-MS grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge capable of >14,000 x g at 4°C

Procedure:

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma sample to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of the internal standard solution at a known concentration.

  • To precipitate proteins, add 400 µL of cold (-20°C) acetonitrile (a 4:1 ratio of acetonitrile to plasma).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters for an LC-MS/MS method for this compound. These will need to be optimized for your specific instrument and column.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 min: 2% B

    • 1.0 min: 2% B

    • 5.0 min: 80% B

    • 6.0 min: 80% B

    • 6.1 min: 2% B

    • 8.0 min: 2% B

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor Ion (m/z) 223.1 → Product Ion (m/z) 107.1 (or other suitable fragment)

    • This compound-d3 (IS): Precursor Ion (m/z) 226.1 → Product Ion (m/z) 107.1 (or other suitable fragment)

Visualizations

cluster_metabolism Metabolic Pathway of this compound NAT This compound (Administered Prodrug) Deacetylation Deacetylation (e.g., in kidneys) NAT->Deacetylation Metabolism L_Tyrosine L-Tyrosine Deacetylation->L_Tyrosine TH Tyrosine Hydroxylase L_Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine AADC->Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine

Caption: Metabolic conversion of this compound.

cluster_workflow Experimental Workflow for Quantification SampleCollection 1. Plasma Sample Collection (EDTA or Heparin Tube) Add_IS 2. Add Internal Standard (e.g., NAT-d3) SampleCollection->Add_IS ProteinPrecipitation 3. Protein Precipitation (e.g., 4:1 Cold Acetonitrile) Add_IS->ProteinPrecipitation Centrifugation 4. Centrifugation (14,000 x g, 10 min, 4°C) ProteinPrecipitation->Centrifugation SupernatantTransfer 5. Collect Supernatant Centrifugation->SupernatantTransfer Evaporation 6. Evaporate to Dryness (Nitrogen Stream) SupernatantTransfer->Evaporation Reconstitution 7. Reconstitute in Initial Mobile Phase Evaporation->Reconstitution LCMS_Analysis 8. LC-MS/MS Analysis (C18, ESI+, MRM) Reconstitution->LCMS_Analysis DataProcessing 9. Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: LC-MS/MS quantification workflow for this compound.

References

Technical Support Center: N-Acetyl-L-tyrosinamide (NAT) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and prevention of N-Acetyl-L-tyrosinamide (NAT).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound (NAT) is susceptible to two primary degradation pathways:

  • Chemical Degradation: This includes hydrolysis of the terminal amide and N-acetyl groups, as well as oxidation of the phenolic ring of the tyrosine moiety. These reactions can be accelerated by factors such as pH, temperature, and light.

  • Enzymatic Degradation: Enzymes such as amidases and some peptidases can catalyze the hydrolysis of the amide bond.[1]

Q2: What are the visible signs of NAT degradation?

A2: Degradation of NAT can manifest as:

  • A change in the color of the solid powder, often to a yellowish or brownish hue, which may indicate oxidation.

  • A decrease in the pH of an unbuffered aqueous solution over time, due to the formation of acetic acid from the hydrolysis of the N-acetyl group.

  • The appearance of precipitate in a solution, which could be the less soluble degradation product, L-tyrosinamide or dityrosine.

Q3: What are the optimal storage conditions for solid this compound?

A3: To ensure long-term stability, solid NAT should be stored in a cool, dry, and dark environment. For optimal preservation, it is recommended to store the compound at -20°C or below in a tightly sealed container to protect it from moisture and light.

Q4: How should I prepare and store aqueous solutions of NAT to minimize degradation?

A4: For maximum stability, aqueous solutions of NAT should be prepared fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C. For longer-term storage, it is advisable to freeze aliquots at -20°C or lower. It is also recommended to use a buffer to maintain a pH between 4 and 7, as extreme pH values can accelerate hydrolysis. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q5: Is it safe to sterilize NAT solutions by autoclaving?

A5: Autoclaving NAT solutions is not recommended. The high temperatures and pressures involved in autoclaving can significantly accelerate the hydrolysis of both the amide and the N-acetyl groups. The preferred method for sterilizing NAT solutions is sterile filtration through a 0.22 µm filter.

Troubleshooting Guides

Problem Possible Cause Solution
Unexpectedly low potency or inconsistent experimental results. Degradation of NAT leading to a lower effective concentration.Prepare fresh solutions of NAT for each experiment. Verify the purity of the solid NAT using HPLC before preparing solutions. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
A gradual decrease in the pH of the cell culture medium or experimental buffer. Hydrolysis of the N-acetyl group, releasing acetic acid.Use a robust buffering system to maintain a stable pH. Monitor the pH of the solution regularly, especially during long-term experiments.
Formation of a precipitate in the NAT solution upon storage. Formation of less soluble degradation products like L-tyrosinamide or dityrosine.Prepare fresh solutions and avoid prolonged storage. If a precipitate is observed, do not use the solution.
Discoloration (yellowing/browning) of the solid NAT or its solution. Oxidation of the phenolic ring of the tyrosine moiety.Store solid NAT and its solutions protected from light and oxygen. Consider purging solutions with an inert gas like nitrogen or argon before sealing and storing. The use of antioxidants could be explored, but their compatibility with the experimental system must be verified.

Quantitative Data Summary

The following tables summarize the key factors influencing the stability of this compound. The data is compiled from studies on NAT and structurally related compounds.

Table 1: Effect of pH on the Stability of N-Acyl Amino Acid Derivatives in Aqueous Solution

pHStabilityPrimary Degradation Pathway
< 3LowAcid-catalyzed hydrolysis of the amide and N-acetyl groups.
4 - 7HighMinimal degradation.
> 8LowBase-catalyzed hydrolysis of the amide and N-acetyl groups.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer
Solid-20°C or belowLong-termTightly sealed, light-resistant
Aqueous Solution2-8°CShort-term (days)Sterile, amber vial
Aqueous Solution-20°C or belowLong-term (weeks to months)Sterile, amber vial (aliquoted)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and to establish a stability-indicating analytical method.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a reverse-phase HPLC method for the quantification of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 50
    25 95

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 10 µL.

Visualizations

NAT This compound Hydrolysis Hydrolysis (Acid/Base, Heat) NAT->Hydrolysis Oxidation Oxidation (Light, O2, Metal Ions) NAT->Oxidation Enzymatic Enzymatic Degradation (Amidases) NAT->Enzymatic NATyr N-Acetyl-L-tyrosine + NH3 Hydrolysis->NATyr Amide hydrolysis LTyrA L-Tyrosinamide + Acetic Acid Hydrolysis->LTyrA N-acetyl hydrolysis Dityrosine Dityrosine & Other Oxidized Products Oxidation->Dityrosine Enzymatic->NATyr

Caption: Major degradation pathways of this compound.

start Start: Prepare NAT Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize analyze Analyze by HPLC-UV/MS stress->analyze neutralize->analyze identify Identify Degradation Products analyze->identify quantify Quantify Degradation analyze->quantify end End: Establish Degradation Profile identify->end quantify->end

Caption: Workflow for a forced degradation study of NAT.

storage Problem: NAT solution is degrading during storage. q1 Is the solution buffered to pH 4-7? storage->q1 q2 Is the solution stored at 2-8°C (short-term) or -20°C (long-term)? q1->q2 Yes a1 Adjust pH to 4-7 using a suitable buffer. q1->a1 No q3 Is the solution protected from light? q2->q3 Yes a2 Store at the recommended temperature. q2->a2 No a3 Use amber vials or wrap containers in foil. q3->a3 No end Solution Stable q3->end Yes a1->q2 a2->q3 a3->end

Caption: Troubleshooting logic for NAT solution instability.

References

Technical Support Center: Optimizing pH for N-Acetyl-L-tyrosinamide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal pH conditions for the stability of N-Acetyl-L-tyrosinamide in aqueous solutions. The information presented here is aimed at helping users troubleshoot common stability issues and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound is likely the hydrolysis of the N-acetyl group, which would yield L-tyrosinamide and acetic acid. The amide group at the C-terminus could also be susceptible to hydrolysis, which would produce N-Acetyl-L-tyrosine. The rate of these hydrolysis reactions is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: Based on the behavior of structurally similar compounds, the stability of this compound is expected to be pH-dependent. It is likely most stable in neutral to slightly acidic conditions (pH 4-7). Under strongly acidic (below pH 3) or alkaline (above pH 8) conditions, the rate of hydrolysis is expected to increase, leading to a shorter shelf-life of the solution.[1]

Q3: What are the implications of this compound degradation in my experiments?

A3: Degradation of this compound can have several implications for your experiments:[1]

  • Alteration of active ingredient concentration: As this compound degrades, its effective concentration decreases, which can impact experimental outcomes.[1]

  • Introduction of impurities: The degradation products, such as L-tyrosinamide, N-Acetyl-L-tyrosine, and acetic acid, may influence your experimental system in unintended ways.[1]

  • Change in pH: The formation of acetic acid from N-acetyl group hydrolysis will lower the pH of your solution over time, which can affect the performance and stability of other components in your formulation.[1]

  • Precipitation: The degradation product, L-tyrosinamide, may have different solubility characteristics than the parent compound, potentially leading to precipitation.

Q4: How should I store solutions of this compound to ensure stability?

A4: To maximize stability, this compound solutions should be prepared fresh whenever possible. For short-term storage, it is recommended to keep the solution at 2-8°C and buffered to a neutral or slightly acidic pH. For long-term storage, consider freezing the solution at -20°C or lower; however, freeze-thaw cycles should be avoided.[1]

Q5: Can I autoclave solutions containing this compound?

A5: Autoclaving solutions of this compound is generally not recommended. The high temperature and pressure will likely accelerate the hydrolysis of the N-acetyl and amide groups, leading to significant degradation.[1] Sterile filtration is the preferred method for sterilizing this compound solutions.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Decreased pH of the solution over time Hydrolysis of the N-acetyl group is releasing acetic acid.[1]This is an inherent stability issue. Prepare fresh solutions more frequently. If possible, use a stronger buffer system to maintain the desired pH. Store solutions at a lower temperature to slow down the degradation rate.[1]
Precipitation in the this compound solution A degradation product, such as L-tyrosinamide, may have lower solubility than the parent compound.If your experiment can tolerate it, adjust the pH to increase the solubility of the potential precipitate. Otherwise, prepare fresh solutions to avoid reaching the solubility limit of the degradant.[1]
Inconsistent experimental results The concentration of this compound may be decreasing due to degradation, leading to variability in your experiments.[1]Implement a stability testing protocol (see below) to determine the usable life of your this compound solution under your specific storage conditions.

Experimental Protocol: pH Stability Study of this compound

This protocol outlines a general procedure to determine the stability of this compound at different pH values.

1. Materials:

  • This compound

  • Buffer solutions (e.g., 0.1 M citrate, phosphate, borate) at various pH values (e.g., pH 3, 5, 7, 9)

  • High-purity water

  • HPLC system with a UV detector

  • HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)[1]

  • Sealed vials

  • Constant temperature incubator or water bath

2. Procedure:

  • Buffer Preparation: Prepare 0.1 M buffer solutions at the desired pH values.

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.[1]

  • Sample Incubation: Aliquot the solutions into sealed vials and store them at a constant temperature (e.g., 25°C or 40°C for accelerated stability testing).[1]

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).[1]

  • HPLC Analysis:

    • Analyze each sample by HPLC to determine the concentration of this compound remaining.

    • Monitor for the appearance of degradation products.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each pH.

    • Determine the degradation rate constant (k) for each pH from the slope of the natural log of concentration versus time plot.

    • Identify the pH at which the degradation rate is the lowest.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 25°C

pHInitial Concentration (mg/mL)Concentration at Day 7 (mg/mL)Concentration at Day 14 (mg/mL)Concentration at Day 28 (mg/mL)% Remaining at Day 28
3.01.000.850.720.5151%
5.01.000.980.960.9292%
7.01.000.990.970.9595%
9.01.000.900.810.6565%

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_stock Prepare this compound Stock Solutions prep_buffers->prep_stock aliquot Aliquot into Vials prep_stock->aliquot incubate Incubate at Constant Temperature aliquot->incubate withdraw Withdraw Samples at Time Points incubate->withdraw hplc HPLC Analysis withdraw->hplc data_analysis Data Analysis and Stability Determination hplc->data_analysis

Caption: Experimental workflow for determining the optimal pH for this compound stability.

troubleshooting_guide cluster_ph pH Related Issues cluster_precipitation Precipitation Issues cluster_inconsistency Inconsistent Results start Stability Issue Observed check_ph Is pH of solution decreasing? start->check_ph hydrolysis Likely N-acetyl group hydrolysis check_ph->hydrolysis Yes check_precipitate Is there precipitation? check_ph->check_precipitate No action_ph Use stronger buffer, prepare fresh, store cold hydrolysis->action_ph degradation_product Degradation product may have low solubility check_precipitate->degradation_product Yes check_inconsistency Are experimental results inconsistent? check_precipitate->check_inconsistency No action_precipitate Adjust pH or prepare fresh solution degradation_product->action_precipitate concentration_change Active concentration likely decreasing check_inconsistency->concentration_change Yes action_inconsistency Perform stability study to define shelf-life concentration_change->action_inconsistency

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Overcoming Poor Cell Uptake of N-Acetyl-L-tyrosinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and overcoming challenges associated with the cellular uptake of N-Acetyl-L-tyrosinamide. Below, you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental design and interpretation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the poor cellular uptake of this compound in your experiments.

Issue: Low intracellular concentration of this compound detected.

Potential Cause Recommended Action
Precipitation in Media Visually inspect the culture medium for any cloudiness or precipitate after the addition of this compound. Ensure the pH of the medium is stable, as significant shifts can reduce solubility. Consider preparing a more concentrated stock solution in an appropriate solvent and diluting it into the final medium.[1]
Competition for Transporters Review the composition of your cell culture medium. High concentrations of other large neutral amino acids (LNAAs) such as L-phenylalanine and L-tryptophan can compete with this compound for uptake via the L-type amino acid transporter 1 (LAT1).[1] Consider reducing the concentration of competing amino acids if your experimental design allows.
Low Transporter Expression The primary transporter for this compound is thought to be LAT1.[2] The expression level of this transporter can vary significantly between cell types. Verify the expression of LAT1 in your cell line of interest via qPCR or Western blotting.
Compound Instability This compound is generally more stable than L-tyrosine in solution.[1] However, prolonged incubation in complex biological media at 37°C can lead to degradation. Assess the stability of your compound in your specific cell culture medium over the time course of your experiment.
Inaccurate Quantification The method used to measure intracellular concentrations may lack the required sensitivity or be prone to interference. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for quantifying this compound.[3] Enzymatic assays can also be used but may be more susceptible to matrix effects.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for this compound?

A1: The cellular uptake of this compound is believed to be a carrier-mediated process, primarily involving the L-type amino acid transporter 1 (LAT1), which is a member of the Solute Carrier (SLC) family.[2] Due to the increased lipophilicity from the acetyl group, passive diffusion across the cell membrane may also contribute to its uptake, though this is considered less significant than carrier-mediated transport.[2]

Q2: Why is this compound used instead of L-tyrosine in cell culture?

A2: L-tyrosine has very poor solubility at neutral pH (less than 0.5 g/L), which is a significant limitation for preparing concentrated nutrient feeds for high-density cell cultures.[4][5][6] this compound is a more soluble derivative, allowing for the preparation of more concentrated, pH-neutral stock solutions and feeds, thus simplifying cell culture processes and reducing the risk of precipitation.[1][7]

Q3: How can I enhance the cellular uptake of this compound?

A3: Several strategies can be employed to enhance uptake:

  • Optimize Media Composition: Reduce the concentration of competing amino acids like L-phenylalanine and L-tryptophan.[1]

  • Chemical Modification: For long-term development, consider synthesizing dipeptide forms, such as Glycyl-L-tyrosine, which can have significantly higher solubility and may utilize different peptide transporters for uptake.[4][5]

  • Increase Transporter Expression: Some signaling pathways, such as the one involving HIF-2α under hypoxic conditions, are known to upregulate LAT1 expression.[2] Depending on your experimental system, modulating these pathways could indirectly increase uptake.

Q4: Can this compound be toxic to cells?

A4: this compound is generally considered to have low cytotoxicity. However, at very high concentrations, any compound can exert cytotoxic effects. It is always recommended to perform a dose-response cytotoxicity assay, such as the MTT or MTS assay, to determine the optimal non-toxic working concentration for your specific cell line.[8][9]

Q5: Does this compound interfere with common biochemical assays?

A5: Yes, due to the presence of a phenolic hydroxyl group, this compound has reducing potential and can interfere with assays that are based on redox reactions.[10] This is particularly problematic for copper-based protein quantification assays like the Bicinchoninic Acid (BCA) and Lowry assays, where it can lead to an overestimation of protein concentration.[10] It can also interfere with antioxidant capacity assays (e.g., DPPH, ABTS).[10] The Bradford protein assay is a suitable alternative as it is less affected by such interference.[10]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using HPLC

This protocol provides a general framework for the extraction and quantification of this compound from cultured cells.

1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentration of this compound for the specified duration.

2. Cell Harvest and Lysis: a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 500 µL of ice-cold methanol (B129727) to each well to lyse the cells and precipitate proteins. c. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. d. Vortex vigorously for 30 seconds.

3. Sample Preparation: a. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris. b. Carefully transfer the supernatant, which contains the intracellular this compound, to a new tube. c. Dry the supernatant using a vacuum concentrator. d. Reconstitute the dried extract in 100 µL of the mobile phase used for HPLC analysis.

4. HPLC Analysis: a. Inject the reconstituted sample onto a C18 reverse-phase HPLC column. b. Use a mobile phase appropriate for the separation of this compound (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid). c. Detect the compound using a UV detector at an appropriate wavelength (e.g., 274 nm). d. Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.

5. Data Normalization: a. In a parallel set of wells, determine the total protein concentration or cell number. b. Normalize the quantified intracellular this compound concentration to the total protein amount (e.g., in ng/mg of protein) or per cell.

Protocol 2: Assessment of Cytotoxicity using the MTS Assay

This protocol outlines the steps to evaluate the potential cytotoxicity of this compound.

1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of this compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells. c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTS Assay: a. Add 20 µL of the MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.[8] b. Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. c. Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[8]

4. Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Express the cell viability as a percentage of the untreated control. c. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value, if applicable.

Diagrams

experimental_workflow cluster_prep Preparation cluster_uptake Uptake Assay cluster_cytotoxicity Cytotoxicity Assay seed_cells Seed Cells in Multi-well Plate treat_cells Treat with this compound seed_cells->treat_cells wash_cells Wash Cells with Ice-cold PBS treat_cells->wash_cells Endpoint of Treatment add_mts Add MTS Reagent treat_cells->add_mts Endpoint of Treatment lyse_cells Lyse Cells & Precipitate Protein wash_cells->lyse_cells extract_metabolites Extract Intracellular Metabolites lyse_cells->extract_metabolites quantify_hplc Quantify with HPLC extract_metabolites->quantify_hplc incubate Incubate (1-4 hours) add_mts->incubate read_absorbance Measure Absorbance (490 nm) incubate->read_absorbance

Caption: Workflow for assessing cell uptake and cytotoxicity.

signaling_pathway cluster_transport Cellular Transport of this compound cluster_regulation Indirect Regulation extracellular Extracellular This compound intracellular Intracellular This compound extracellular->intracellular Passive Diffusion lat1 LAT1 Transporter extracellular->lat1 Carrier-mediated Transport lat1->intracellular passive_diffusion Passive Diffusion membrane hypoxia Hypoxia hif2a HIF-2α Stabilization hypoxia->hif2a slc7a5 SLC7A5 Gene (encodes LAT1) hif2a->slc7a5 Binds to Promoter lat1_expression Increased LAT1 Expression slc7a5->lat1_expression lat1_expression->lat1 Upregulates

Caption: this compound transport and regulation.

troubleshooting_flow start Low Intracellular Uptake Observed check_precipitation Precipitation in Media? start->check_precipitation check_competition High LNAA Concentration? check_precipitation->check_competition No solution_precipitation Optimize Solubility (pH, Stock Conc.) check_precipitation->solution_precipitation Yes check_transporter Known LAT1 Expression in Cell Line? check_competition->check_transporter No solution_competition Reduce Competing Amino Acids check_competition->solution_competition Yes check_quantification Using Sensitive Method (e.g., HPLC)? check_transporter->check_quantification Yes solution_transporter Verify LAT1 Expression (qPCR/WB) check_transporter->solution_transporter No/Unknown solution_quantification Validate/Switch Quantification Method check_quantification->solution_quantification No

Caption: Troubleshooting logic for poor cell uptake.

References

Technical Support Center: N-Acetyl-L-tyrosinamide Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from N-Acetyl-L-tyrosinamide (NAT) in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

This compound is a derivative of the amino acid L-tyrosine. Its chemical structure, featuring a phenolic hydroxyl group, gives it reducing potential. This characteristic is the primary reason it can interfere with certain biochemical assays, particularly those that rely on redox reactions.[1] In such assays, NAT can react with assay reagents, leading to false-positive or inaccurate results.

Q2: Which types of biochemical assays are most susceptible to interference from this compound?

Based on its chemical properties, this compound is most likely to interfere with the following types of assays:

  • Copper-Based Protein Assays: Assays like the Bicinchoninic Acid (BCA) assay and the Lowry assay are highly susceptible.[1] The interference stems from the ability of the phenolic hydroxyl group in NAT to reduce Cu²⁺ to Cu⁺, a key step in the detection mechanism of these assays. This leads to an overestimation of protein concentration.[1]

  • Antioxidant Capacity Assays: Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) measure the reducing capacity of a sample. Due to its own reducing potential, NAT will directly react with the assay reagents, leading to an overestimation of the antioxidant capacity of the sample.

  • Tyrosinase Enzyme Kinetics Assays: this compound can act as a substrate for tyrosinase, which can complicate the kinetic analysis of other substrates or inhibitors of this enzyme.[2][3]

  • Luciferase and Fluorescence-Based Assays: While less common, compounds with aromatic structures can sometimes interfere with light-based assays through quenching or autofluorescence, potentially leading to inaccurate readings.

Q3: Is the Bradford protein assay affected by this compound?

The Bradford assay is generally less affected by this compound compared to copper-based assays. The mechanism of the Bradford assay involves the binding of Coomassie dye to proteins, primarily through interactions with basic and aromatic amino acid residues. While the aromatic ring of NAT could potentially interact with the dye, this interaction is typically weak and results in minor interference.[4][5]

Q4: How can I determine if this compound is interfering with my assay?

The simplest way to check for interference is to run a control experiment. Prepare a sample containing only this compound at the same concentration present in your experimental samples, dissolved in the same buffer. If this control sample produces a significant signal in your assay, it indicates interference.

Troubleshooting Guides

Issue 1: Overestimation of Protein Concentration in BCA or Lowry Assays

Symptoms:

  • Unexpectedly high protein concentrations in samples containing this compound.

  • A high background signal in the absence of your protein of interest.

Troubleshooting Workflow:

Troubleshooting Overestimation in Protein Assays start High Protein Reading check_control Run NAT Control (NAT in buffer) start->check_control signal Significant Signal? check_control->signal no_interference Interference Unlikely signal->no_interference No interference Interference Confirmed signal->interference Yes mitigation Select Mitigation Strategy interference->mitigation subtract_blank Subtract NAT Signal mitigation->subtract_blank dilute_sample Dilute Sample mitigation->dilute_sample precipitate Protein Precipitation mitigation->precipitate switch_assay Switch to Bradford Assay mitigation->switch_assay end Accurate Protein Concentration subtract_blank->end dilute_sample->end precipitate->end switch_assay->end

Caption: Troubleshooting workflow for high protein readings.

Mitigation Strategies:

  • Subtract the Blank: Prepare a blank solution that includes the same concentration of this compound as your samples. Subtract the absorbance of this blank from your sample readings.[1]

  • Sample Dilution: If the concentration of NAT is high, diluting your sample may reduce the interference to an acceptable level. However, ensure your protein concentration remains within the linear range of the assay.

  • Protein Precipitation: Use a method like Trichloroacetic Acid (TCA) precipitation to separate the protein from small molecules like NAT.[6][7][8][9]

Issue 2: Inaccurate Results in Antioxidant Capacity Assays (DPPH, ABTS, FRAP)

Symptoms:

  • Artificially high antioxidant capacity in samples containing this compound.

Troubleshooting:

  • Run a NAT Standard Curve: Determine the antioxidant activity of this compound alone by running a standard curve with various concentrations.

  • Correct for NAT's Contribution: Based on the concentration of NAT in your samples and its known activity from the standard curve, you can mathematically subtract its contribution from your total measured antioxidant capacity.

  • Sample Pre-treatment: If the primary interest is the antioxidant capacity of other components, consider using techniques like solid-phase extraction (SPE) to remove NAT before performing the assay.

Quantitative Data on Interference

While specific experimental data for this compound is limited in the literature, the following tables provide a hypothetical representation of the expected interference based on its chemical properties as a reducing agent.

Table 1: Hypothetical Interference of this compound in the BCA Protein Assay

This compound (mM)Apparent Protein Concentration (µg/mL)
00
0.115
0.575
1.0150
2.0300

Table 2: Hypothetical Interference of this compound in the DPPH Antioxidant Assay

This compound (mM)% DPPH Radical Scavenging
00
0.0510
0.125
0.2560
0.595

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Protein Precipitation

This protocol is designed to remove small molecule interferents like this compound from protein samples.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Ice-cold acetone (B3395972)

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • To your protein sample, add 100% TCA to a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of your protein sample.[6][8]

  • Vortex the mixture gently.

  • Incubate the tube on ice for 30 minutes to allow the protein to precipitate.[9]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant the supernatant, which contains the this compound.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any residual TCA.

  • Centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Carefully remove the acetone and allow the pellet to air dry. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a buffer that is compatible with your downstream assay.

TCA Protein Precipitation Workflow start Protein Sample + NAT add_tca Add 100% TCA (to 10-20% final) start->add_tca incubate Incubate on Ice (30 min) add_tca->incubate centrifuge1 Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge1 separate Separate Supernatant (contains NAT) from Protein Pellet centrifuge1->separate wash Wash Pellet with Cold Acetone separate->wash Pellet centrifuge2 Centrifuge (14,000 x g, 5 min, 4°C) wash->centrifuge2 dry Air Dry Pellet centrifuge2->dry resuspend Resuspend Pellet in Assay Buffer dry->resuspend end Clean Protein Sample resuspend->end

Caption: Workflow for TCA protein precipitation.

References

Validation & Comparative

N-Acetyl-L-tyrosinamide vs. L-tyrosine: A Comparative Guide to In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine, a non-essential amino acid, is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress. However, L-tyrosine's clinical application, especially in intravenous (IV) solutions, is hampered by its poor water solubility.[2] N-Acetyl-L-tyrosine (NALT), an acetylated derivative, was developed to overcome this limitation, offering significantly enhanced water solubility.[1][2]

The central hypothesis was that NALT's superior solubility would translate to enhanced bioavailability, making it a more effective prodrug for delivering tyrosine to the body and brain. This guide provides a comprehensive comparison of the in vivo bioavailability of NALT and L-tyrosine, consolidating quantitative data from key studies, detailing experimental protocols, and illustrating the metabolic pathways to inform research and development decisions.

Comparative Bioavailability: A Quantitative Analysis

Contrary to the initial hypothesis, in vivo studies have consistently demonstrated that NALT is an inefficient precursor to L-tyrosine.[2] The conversion of NALT back to L-tyrosine in the body is limited, leading to significantly lower plasma and brain tyrosine levels compared to direct administration of L-tyrosine.[1][3] A substantial portion of administered NALT is not metabolized and is instead excreted unchanged in the urine.[2][4]

The following table summarizes key findings from studies comparing the impact of L-tyrosine and NALT administration on plasma tyrosine levels.

ParameterL-Tyrosine (Oral)N-Acetyl-L-Tyrosine (Intravenous)Source(s)
Dosage 100 mg/kg body weight5 grams (5000 mg)[2][3]
Route of Administration OralIntravenous[2][3]
Peak Plasma Tyrosine Increase 130% to 276% 0% to 25% [2][3][5]
Urinary Excretion (Unchanged) Not a significant routeHigh (up to 56% of dose)[3][4]
Efficacy in Raising Brain Tyrosine SuperiorLeast effective among tested prodrugs[3][6]

Key Findings:

  • Oral L-Tyrosine dramatically increases plasma tyrosine levels, with studies showing elevations from 130% to as high as 276%.[3][5]

  • Intravenous NALT, despite being delivered directly into the bloodstream, results in a minimal increase in plasma tyrosine, ranging from 0% to only 25%.[4][5]

  • A significant portion of the administered NALT dose, with some studies noting up to 56%, is rapidly excreted in the urine without being converted to L-tyrosine.[4]

  • When directly compared with other tyrosine prodrugs in animal models, NALT was found to be the least effective at increasing brain tyrosine levels.[3][6]

Metabolic Pathways and Bioavailability Hurdles

The disparity in bioavailability stems from the metabolic pathways of each compound. L-tyrosine is directly absorbed and utilized, while NALT requires an additional enzymatic step—deacetylation—to become biologically active.

G cluster_L_Tyrosine L-Tyrosine Pathway cluster_NALT N-Acetyl-L-Tyrosine (NALT) Pathway LT_Admin Oral L-Tyrosine Administration LT_Absorb Direct Absorption (Intestinal) LT_Admin->LT_Absorb LT_Plasma High Increase in Plasma L-Tyrosine LT_Absorb->LT_Plasma LT_Brain Increased Brain Tyrosine Levels LT_Plasma->LT_Brain Crosses BBB LT_Neuro Catecholamine Synthesis LT_Brain->LT_Neuro NALT_Admin IV/Oral NALT Administration NALT_Absorb Absorption NALT_Admin->NALT_Absorb NALT_Deacetyl Inefficient Deacetylation (Kidneys) NALT_Absorb->NALT_Deacetyl Metabolic Bottleneck NALT_Excrete High Urinary Excretion (Unchanged NALT) NALT_Absorb->NALT_Excrete ~56% Excreted NALT_Plasma Minimal Increase in Plasma L-Tyrosine NALT_Deacetyl->NALT_Plasma Poor Conversion NALT_Plasma->LT_Brain Limited Supply

Comparative metabolic pathways of L-Tyrosine and NALT.

As the diagram illustrates, L-tyrosine follows a direct path to increasing systemic levels. In contrast, NALT faces a significant metabolic bottleneck at the deacetylation step, which occurs primarily in the kidneys.[4] This inefficient conversion is the primary reason for its low bioavailability and high rate of excretion.

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for understanding the data. Below are summarized protocols typical for comparing L-tyrosine and NALT in vivo.

1. Animal Pharmacokinetic Study (Rodent Model)

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice.[6][7]

  • Administration:

    • L-Tyrosine: Administered orally (p.o.) or intraperitoneally (i.p.) at doses ranging from 0.138 to 1.10 mmol/kg.[7]

    • N-Acetyl-L-Tyrosine: Administered intraperitoneally (i.p.) at equimolar doses to the L-tyrosine group.[6]

  • Sample Collection:

    • Blood samples are collected via tail vein or cardiac puncture at multiple time points (e.g., 0, 15, 30, 60, 120, 180 minutes) post-administration.

    • Brain tissue (e.g., prefrontal cortex, striatum) is collected following euthanasia at the end of the time course.[7] In some studies, in vivo microdialysis is used to measure extracellular tyrosine levels in awake animals.[7][8]

  • Analysis:

    • Plasma and brain homogenate concentrations of L-tyrosine and NALT are quantified using High-Performance Liquid Chromatography (HPLC) coupled with fluorometric or mass spectrometry detection.[6]

2. Human Crossover Study

  • Subjects: Healthy human volunteers.[1]

  • Study Design: A randomized crossover design where each subject receives both treatments separated by a washout period.

  • Administration:

    • L-Tyrosine: 100 mg/kg administered orally.[2]

    • N-Acetyl-L-Tyrosine: 5-gram dose administered as a continuous intravenous infusion over a 4-hour period.[1]

  • Sample Collection: Blood samples are collected at baseline and at regular intervals during and after administration. Urine is often collected over a 24-hour period to measure excretion.

  • Analysis: Plasma and urine are analyzed for L-tyrosine and NALT concentrations via HPLC to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

G General In Vivo Bioavailability Experimental Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_data Data Interpretation Subjects Acclimatize Subjects (Human or Animal) Admin Administer Compound (Oral, IP, or IV) Subjects->Admin Compounds Prepare Compounds (L-Tyrosine & NALT) Compounds->Admin Sample Collect Samples (Blood, Brain, Urine) at Timed Intervals Admin->Sample Process Process Samples (e.g., Centrifuge, Homogenize) Sample->Process Quantify Quantify Concentrations (HPLC) Process->Quantify PK_Model Pharmacokinetic Modeling (Cmax, Tmax, AUC) Quantify->PK_Model Compare Compare Bioavailability PK_Model->Compare

Workflow for in vivo bioavailability studies.

Conclusion and Recommendations

The available scientific evidence strongly indicates that L-tyrosine is significantly more bioavailable than N-Acetyl-L-tyrosine.[2] The initial rationale for developing NALT—that its increased water solubility would enhance bioavailability—is not supported by in vivo pharmacokinetic data.[1][3] The inefficient enzymatic conversion of NALT to L-tyrosine represents a critical metabolic limitation, leading to poor systemic delivery and high urinary waste.[1][4]

For researchers, scientists, and drug development professionals, the choice is clear:

  • For applications requiring an elevation of systemic and neural tyrosine levels via oral administration, L-tyrosine is the demonstrably superior compound.

  • While NALT's solubility makes it a viable option for parenteral nutrition solutions where L-tyrosine cannot be easily dissolved, its use as a prodrug to efficiently increase physiological L-tyrosine levels is not recommended.[1] Future research into alternative, more efficiently metabolized tyrosine prodrugs may be warranted.[6]

References

A Comparative Guide to the Neuroprotective Effects of N-Acetyl-L-tyrosinamide and N-acetylcysteine

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of effective neuroprotective agents, researchers and drug development professionals are continuously evaluating compounds that can mitigate neuronal damage in a variety of neurological disorders. Among the candidates, N-Acetyl-L-tyrosinamide (NAT) and N-acetylcysteine (NAC) have garnered attention for their potential therapeutic benefits. This guide provides an objective comparison of their neuroprotective effects, supported by available experimental data, detailed methodologies, and an exploration of their underlying signaling pathways.

While both are acetylated amino acid derivatives, their proposed mechanisms of neuroprotection differ significantly. NAC is a well-researched antioxidant and anti-inflammatory agent, whereas NAT is emerging with a novel proposed mechanism of inducing a protective stress response. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview to inform future research and therapeutic strategies.

At a Glance: NAT vs. NAC Neuroprotection

FeatureThis compound (NAT)N-acetylcysteine (NAC)
Primary Mechanism Induces mitohormesis, a mild mitochondrial stress leading to a protective antioxidant response.[1][2]Acts as a precursor to the potent antioxidant glutathione (B108866) (GSH), directly scavenges reactive oxygen species (ROS), and exhibits anti-inflammatory properties.[3][4]
Key Signaling Pathways Activates FoxO and Keap1 signaling pathways.[1][2]Modulates the NF-κB and Nrf2-ARE signaling pathways.[5][6][7]
Supporting Evidence Primarily preclinical studies demonstrating increased stress tolerance and activation of protective signaling in response to heat stress.[1][2] Limited direct quantitative data on neuroprotection in disease models.Extensive preclinical and clinical data in models of traumatic brain injury, stroke, and neurodegenerative diseases.[3][8][9][10][11]
Bioavailability This compound is a more soluble form of L-tyrosine.[12]Standard NAC has low bioavailability, leading to the development of more permeable derivatives like N-acetylcysteine amide (NACA).[3][13]

Quantitative Data on Neuroprotective Effects

The available quantitative data predominantly supports the neuroprotective effects of N-acetylcysteine across various models of neurological injury. Data for this compound in similar neuroprotective contexts is currently limited in the scientific literature.

N-acetylcysteine (NAC) in Traumatic Brain Injury (TBI)
Experimental ModelKey FindingsReference
Mouse model of TBI with delayed hypoxemiaReduced short-term axonal injury and hippocampal neuronal loss.[9]
Rat model of focal penetrating TBI (using NACA, a derivative)Decreased neuronal degeneration by 35.0% (p<0.05) and apoptosis by 38.7% (p<0.05). Increased antioxidative enzyme MnSOD by 35.9% (p<0.05).[14]
Human clinical trial in moderate to severe TBIInvestigated effects on biochemical and inflammatory markers.[8]
Human clinical trial in blast-induced mild TBISignificant improvement in symptoms like dizziness, headache, and memory loss (p < 0.01) with an 86% chance of recovery.[3]
N-acetylcysteine (NAC) in Ischemic Stroke
Experimental ModelKey FindingsReference
Rat model of focal cerebral ischemiaReduced infarct volume.[10]
Photochemically induced thrombosis model in miceNAC derivatives reduced the volume of brain infarction.[15]
Human clinical trial in acute ischemic strokeSignificantly lower NIHSS scores at day 90. Favorable functional outcome (mRS 0 or 1) in 57.6% of NAC-treated patients vs. 28.6% in placebo.[11]

Signaling Pathways

The neuroprotective mechanisms of NAT and NAC are governed by distinct signaling cascades.

This compound (NAT) and Mitohormesis

NAT is proposed to function as an intrinsic trigger for mitohormesis. Under stressful conditions, NAT concentrations increase, leading to a transient and mild perturbation of mitochondria. This results in a small increase in reactive oxygen species (ROS) production, which in turn activates a protective retrograde signaling response involving the transcription factor FoxO and the Keap1 protein. This cascade ultimately leads to the increased expression of antioxidant enzymes, enhancing cellular resilience to stress.[1][2]

NAT_Mitohormesis cluster_stress Cellular Stress cluster_cell Cell Stress Stress (e.g., Heat) NAT This compound (NAT) Stress->NAT increases concentration Mitochondria Mitochondria NAT->Mitochondria perturbs ROS Mild ROS Increase Mitochondria->ROS generates FoxO FoxO Activation ROS->FoxO activates Keap1 Keap1 Upregulation FoxO->Keap1 upregulates AntioxidantEnzymes Antioxidant Enzyme Expression FoxO->AntioxidantEnzymes increases Neuroprotection Neuroprotection & Stress Tolerance Keap1->Neuroprotection contributes to AntioxidantEnzymes->Neuroprotection leads to

NAT-induced Mitohormesis Signaling Pathway.
N-acetylcysteine (NAC) Signaling Pathways

NAC exerts its neuroprotective effects through at least two major pathways: the Nrf2-ARE and the NF-κB pathways.

Nrf2-ARE Pathway: Under conditions of oxidative stress, NAC promotes the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Normally, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, which can be mitigated by NAC's antioxidant properties, allows Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[6][7][16]

NAC_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC N-acetylcysteine (NAC) ROS Oxidative Stress (ROS) NAC->ROS reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to ProtectiveGenes Protective Gene Expression (HO-1, NQO1) ARE->ProtectiveGenes promotes Neuroprotection Neuroprotection ProtectiveGenes->Neuroprotection leads to

NAC's role in the Nrf2-ARE Signaling Pathway.

NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation. In a resting state, it is held in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli and oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to move into the nucleus and initiate the transcription of pro-inflammatory genes. NAC, by reducing ROS, can inhibit the activation of IKK (IκB kinase), the enzyme responsible for phosphorylating IκB. This prevents NF-κB translocation and dampens the inflammatory response.[4][5][17]

NAC_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NAC N-acetylcysteine (NAC) Stimuli Inflammatory Stimuli & Oxidative Stress NAC->Stimuli reduces IKK IKK Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocates ProInflammatoryGenes Pro-inflammatory Gene Transcription NFkB_nuc->ProInflammatoryGenes promotes Inflammation Inflammation ProInflammatoryGenes->Inflammation leads to

NAC's inhibitory effect on the NF-κB Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols employed in studies investigating the neuroprotective effects of NAC.

In Vivo Model: Traumatic Brain Injury in Rodents
  • Animal Model: Male ICR mice (28-32 g) or Sprague-Dawley rats are commonly used. TBI is induced using a weight-drop device to create a controlled cortical impact.[18]

  • Drug Administration: N-acetylcysteine amide (NACA), a more bioavailable derivative of NAC, is administered intraperitoneally (i.p.) at a dose of 100 mg/kg one hour after TBI. A vehicle control (distilled water) is administered to a separate group.[18] In other studies, NAC is given orally or via a feeding tube, with a loading dose followed by maintenance doses.[8]

  • Neurobehavioral Assessment: Neurological status can be evaluated at various time points post-injury (e.g., 1 and 3 days) using standardized scoring systems.

    • Neuronal Degeneration: Fluoro-Jade C staining is used to visualize degenerating neurons.[14]

    • Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is performed to detect apoptotic cells.[14]

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) are measured in brain homogenates.[18]

    • Western Blotting: Protein levels of key signaling molecules (e.g., Nrf2, HO-1, NQO1, cleaved caspase-3) are quantified.[18]

    • RT-PCR: mRNA levels of target genes (e.g., HO-1, NQO1) are measured to assess gene expression.[18]

In Vitro Model: Oxidative Stress in Neuronal Cell Lines
  • Cell Culture: Human embryonic kidney cells (HEK293) or neuronal cell lines like SH-SY5Y are cultured in appropriate media.

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a toxic agent, such as patulin (B190374) (7.5 µM) or hydrogen peroxide (H₂O₂).[19]

  • NAC Treatment: Cells are pre-treated with NAC (e.g., 4 mM) for a specified period before the addition of the stressor.[19]

  • Measurement of Reactive Oxygen Species (ROS):

    • Total ROS: The DCFH-DA (2',7'-dichlorofluorescein diacetate) probe is used. The probe is added to the cells, and after incubation, fluorescence is measured, which is proportional to the amount of ROS.[19][20]

    • Mitochondrial ROS: A specific probe like MitoSOX Red is used to measure superoxide levels within the mitochondria.[19]

  • Cell Viability Assays:

    • MTT/MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

    • LIVE/DEAD Viability/Cytotoxicity Assay: This fluorescence-based assay uses two dyes to distinguish between live and dead cells based on membrane integrity and esterase activity.[21][22]

  • Experimental Workflow for In Vitro Assay:

in_vitro_workflow start Start seed_cells Seed Neuronal Cells in 96-well plate start->seed_cells adhere Allow Cells to Adhere (overnight) seed_cells->adhere pretreat Pre-treat with NAC (various concentrations) adhere->pretreat induce_stress Induce Oxidative Stress (e.g., H₂O₂) pretreat->induce_stress incubate Incubate for Specified Duration induce_stress->incubate measure Measure Endpoints incubate->measure endpoints Cell Viability (MTT) ROS Levels (DCFH-DA) Apoptosis (TUNEL) measure->endpoints analyze Data Analysis measure->analyze end End analyze->end

General workflow for an in vitro neuroprotection assay.

Conclusion

This comparative guide highlights the distinct neuroprotective profiles of this compound and N-acetylcysteine. NAC is a well-established neuroprotective agent with a robust body of evidence supporting its antioxidant and anti-inflammatory effects through the modulation of the Nrf2-ARE and NF-κB pathways. The experimental data for NAC is extensive, spanning various preclinical models and human clinical trials for conditions like traumatic brain injury and stroke.

In contrast, this compound presents a novel and intriguing mechanism of neuroprotection through mitohormesis, activating the FoxO and Keap1 signaling pathways. However, the experimental data directly quantifying its neuroprotective efficacy in disease models is currently sparse.

For researchers and drug development professionals, NAC represents a compound with a well-understood mechanism and a significant amount of data to support its further investigation and potential clinical application. This compound, on the other hand, is an emerging candidate that warrants further fundamental research to validate its proposed mechanism and to generate the necessary quantitative data to support its progression as a potential neuroprotective therapeutic. Future studies directly comparing these two compounds in standardized models of neurological injury would be invaluable in elucidating their relative therapeutic potential.

References

A Comparative Guide: N-Acetyl-L-tyrosinamide vs. L-DOPA in the Context of Dopaminergic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Acetyl-L-tyrosinamide (NALT) and Levodopa (L-DOPA), focusing on their distinct roles, mechanisms of action, and available experimental data. While both compounds are related to the dopamine (B1211576) synthesis pathway, their intended applications and efficacy profiles differ significantly. L-DOPA is a cornerstone in the symptomatic treatment of Parkinson's disease, directly replenishing dopamine levels. In contrast, NALT is a prodrug of L-tyrosine, an amino acid precursor further up the synthesis chain, and is primarily investigated for its potential to support cognitive function under stress. This comparison will delve into their pharmacokinetics, neuroprotective and neurotoxic profiles, and the experimental methodologies used to evaluate them.

Section 1: Mechanism of Action and Role in Dopamine Synthesis

L-DOPA serves as a direct precursor to the neurotransmitter dopamine.[1] It is transported across the blood-brain barrier and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), thereby compensating for the dopamine deficiency characteristic of Parkinson's disease.[1]

This compound is a more soluble derivative of L-tyrosine.[2] The intended mechanism is for NALT to be deacetylated in the body, primarily in the kidneys, to yield L-tyrosine.[3] This L-tyrosine can then be converted to L-DOPA by the rate-limiting enzyme tyrosine hydroxylase, subsequently following the same pathway to dopamine.[3] Therefore, NALT's effect on dopamine synthesis is indirect and dependent on its conversion to L-tyrosine.

Dopamine_Synthesis_Pathway NALT This compound L_Tyrosine L-Tyrosine NALT->L_Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (rate-limiting) Dopamine Dopamine L_DOPA->Dopamine

Caption: Dopamine synthesis pathway illustrating the roles of NALT and L-DOPA.

Section 2: Comparative Pharmacokinetics

A critical point of differentiation between NALT and L-DOPA is their bioavailability and pharmacokinetic profiles. While NALT was designed for increased solubility, its conversion to L-tyrosine in humans is inefficient.

ParameterThis compound (Intravenous)L-DOPA (Oral, with Carbidopa)
Cmax (Maximum Plasma Concentration) N/A (for L-tyrosine increase)~2.3 to 2.7 µg/mL
Tmax (Time to Maximum Concentration) N/A~30 to 60 minutes
AUC (Area Under the Curve) Low for L-tyrosineVariable, significantly increased with carbidopa
Bioavailability (as precursor) Very low; ~25% increase in plasma tyrosine[4]~30% reaches systemic circulation without AADC inhibitor
Urinary Excretion (Unchanged) High; 35% to 56% of the dose[2][4]Minimal

Note: Direct oral pharmacokinetic data for NALT in humans is scarce. The data presented for intravenous NALT suggests that oral bioavailability is likely to be very low due to inefficient deacetylation.[2]

Section 3: Efficacy and Therapeutic Applications

The efficacy of L-DOPA and NALT must be considered in the context of their distinct therapeutic goals.

L-DOPA: The undisputed gold standard for symptomatic relief of motor symptoms in Parkinson's disease. Its efficacy is well-established in numerous clinical trials. However, long-term treatment is often complicated by the development of motor fluctuations and dyskinesias.[2][5]

This compound: Investigated for its potential to enhance cognitive function, particularly under conditions of stress, by increasing the precursor pool for catecholamine synthesis. However, due to its poor conversion to L-tyrosine, its effectiveness as an oral supplement for this purpose is questionable based on current evidence.[2][3]

Section 4: Neuroprotective and Neurotoxic Effects

The long-term effects of both compounds on neuronal health are a significant area of research.

L-DOPA: The neurotoxic potential of L-DOPA is a subject of debate. In vitro studies have shown that L-DOPA can induce cytotoxicity in neuronal cell lines, such as PC12 cells, through mechanisms involving autoxidation and the generation of reactive oxygen species.[6][7] For instance, a study on PC12 cells demonstrated that a toxic concentration of 200 µM L-DOPA induced sustained phosphorylation of ERK1/2 and JNK1/2, leading to cell death.[7] In contrast, at lower concentrations (20 µM), L-DOPA showed a protective effect.[8]

This compound: Preclinical studies suggest a potential neuroprotective role for NALT through a mechanism known as mitohormesis. This process involves a mild, transient increase in mitochondrial reactive oxygen species (ROS) that triggers a cytoprotective response, enhancing antioxidant defenses. While intriguing, there is limited direct quantitative evidence of NALT's neuroprotective efficacy in established in vitro models of neurodegenerative diseases like the 6-hydroxydopamine (6-OHDA) model in SH-SY5Y cells.

CompoundIn Vitro ModelConcentrationEffect on Cell Viability
L-DOPA PC12 Cells50 µM~90.8% of control
100 µM~79.5% of control[9]
6-OHDA SH-SY5Y Cells50 µM~49% of control[10]
200 µMSignificant reduction[11]
N-Acetylcysteine (NAC) (for comparison) SH-SY5Y Cells (H2O2-induced stress)1 mMProtective effect, restoring viability[12]

Section 5: Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of NALT and L-DOPA.

In Vitro Neurotoxicity/Neuroprotection Assay

Objective: To assess the cytotoxic or neuroprotective effects of a compound on a neuronal cell line.

Model: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells.

Protocol (General):

  • Cell Culture: SH-SY5Y or PC12 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). For some experiments, cells may be differentiated to a more neuron-like phenotype using agents like retinoic acid.[13]

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with the test compound (e.g., NALT, L-DOPA, or a control) for a specified duration (e.g., 1 hour).

  • Induction of Toxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2), is added to the culture medium to induce cell death.[10][11]

  • Viability Assessment: After a further incubation period (e.g., 24 hours), cell viability is measured using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and cell viability is expressed as a percentage relative to untreated control cells.[10]

Experimental_Workflow cluster_invitro In Vitro Neuroprotection Assay A 1. Culture Neuronal Cells (e.g., SH-SY5Y) B 2. Pre-treat with Test Compound A->B C 3. Induce Neurotoxicity (e.g., with 6-OHDA) B->C D 4. Incubate C->D E 5. Assess Cell Viability (MTT Assay) D->E

Caption: General experimental workflow for an in vitro neuroprotection study.
Assessment of Motor Function in a Rat Model of Parkinson's Disease

Objective: To evaluate motor deficits and the therapeutic efficacy of a compound in a preclinical model of Parkinson's disease.

Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model.

Protocol (Cylinder Test):

  • Animal Model: A unilateral lesion of the nigrostriatal pathway is created by injecting 6-OHDA into the medial forebrain bundle of the rat brain.[14]

  • Apparatus: A transparent glass cylinder is used, often with mirrors placed behind it to allow for a 360° view of the animal's movements.[5]

  • Procedure: The rat is placed in the cylinder, and its spontaneous exploratory behavior is recorded on video for a set period (e.g., 5 minutes).[5]

  • Data Analysis: The number of times the rat rears up and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously is counted. The data is often expressed as the percentage of contralateral (impaired) limb use relative to the total number of wall touches.[1]

Conclusion

L-DOPA and this compound have fundamentally different profiles and applications. L-DOPA is a potent and effective medication for managing the motor symptoms of Parkinson's disease, though its long-term use presents challenges. NALT, while designed to be a more soluble precursor to L-tyrosine, demonstrates poor conversion and low bioavailability in humans, raising questions about its efficacy as an oral supplement for boosting central catecholamine synthesis. The potential neuroprotective mechanism of NALT via mitohormesis is an interesting area for further research, but currently lacks the extensive experimental backing that exists for L-DOPA's therapeutic effects and its associated neurotoxic risks. For researchers and drug development professionals, it is crucial to consider these distinct characteristics when designing studies and interpreting data related to the dopaminergic system.

References

A Head-to-Head Comparison: N-Acetyl-L-tyrosinamide vs. O-phospho-L-tyrosine in Cellular Signaling and Prodrug Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between molecular tools is paramount. This guide provides a comprehensive, data-driven comparison of N-Acetyl-L-tyrosinamide (NALT) and O-phospho-L-tyrosine (pTyr), two derivatives of the amino acid L-tyrosine. While both are utilized in biomedical research, they possess distinct biochemical properties and mechanisms of action that dictate their applications.

This comparison elucidates their respective roles as a prodrug for neurotransmitter synthesis and as a modulator of protein tyrosine phosphatase activity. We present quantitative data from comparative studies, detailed experimental protocols for key assays, and visual diagrams of their associated signaling pathways and experimental workflows.

I. Core Properties and Mechanism of Action

This compound is a more soluble and stable derivative of L-tyrosine, designed to enhance its bioavailability for functions such as neurotransmitter synthesis.[1][2] In contrast, O-phospho-L-tyrosine acts as a substrate for protein tyrosine phosphatases (PTPs), thereby influencing cellular signaling cascades by mimicking tyrosine phosphorylation.[3][4]

FeatureThis compound (NALT)O-phospho-L-tyrosine (pTyr)
Primary Function Prodrug of L-tyrosine[2]Substrate for Protein Tyrosine Phosphatases (PTPs)[3]
Mechanism of Action Intended to be deacetylated to L-tyrosine, a precursor for catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).[5][6]Competitively inhibits or acts as a substrate for PTPs, leading to the activation of these enzymes and subsequent dephosphorylation of key signaling proteins.[3][7]
Key Applications Nootropic supplements, parenteral nutrition, research on neurotransmitter synthesis.[5][8]Cancer research, studies of tyrosine phosphorylation-dependent signaling, development of PTP inhibitors.[3][7]
Chemical Modification Acetyl group attached to the amino group of L-tyrosine.[1]Phosphate group attached to the hydroxyl group of the L-tyrosine side chain.[4]

II. Quantitative Data: A Comparative Analysis of Prodrug Efficacy

A key application for both NALT and pTyr has been investigated as prodrugs to increase systemic and brain levels of L-tyrosine. A comparative study in mice provides quantitative insights into their relative effectiveness.

Compound AdministeredRoute of AdministrationRelative Efficacy in Increasing Brain Tyrosine LevelsReference
L-tyrosineOralBaseline[9]
O-phospho-L-tyrosine Oral / IntraperitonealAs powerful as L-tyrosine (oral) ; substantial increase in bioavailability (intraperitoneal)[9]
L-tyrosine methyl esterOral / IntraperitonealAs powerful as L-tyrosine (oral); substantial increase in bioavailability (intraperitoneal)[9]
This compound Oral / IntraperitonealLeast effective prodrug tested [9]

Table 1: Comparative efficacy of tyrosine prodrugs in elevating brain tyrosine levels in mice. Data from Topall & Laborit, 1989.[9]

III. Signaling Pathways and Experimental Workflows

The distinct mechanisms of action of NALT and pTyr are reflected in the signaling pathways they influence and the experimental workflows used to study them.

This compound: Catecholamine Synthesis Pathway

NALT is designed to serve as a precursor to L-tyrosine, which is the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine.

NALT This compound L_Tyrosine L-Tyrosine NALT->L_Tyrosine Deacetylation (in vivo) L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase (DBH)

Catecholamine synthesis pathway initiated by NALT.
O-phospho-L-tyrosine: PTP-Mediated Signaling

pTyr acts on protein tyrosine phosphatases, leading to the dephosphorylation of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).

pTyr O-phospho-L-tyrosine PTP Protein Tyrosine Phosphatase (PTP) pTyr->PTP Activates pEGFR Phosphorylated EGFR (Active) PTP->pEGFR Dephosphorylates EGFR EGFR (Inactive) pEGFR->EGFR Downstream Downstream Signaling (e.g., cell proliferation) pEGFR->Downstream Promotes EGFR->Downstream Inhibits

pTyr-mediated activation of PTP and downstream signaling.
Experimental Workflow: Comparative Analysis

The following diagram illustrates a generalized workflow for comparing the cellular effects of NALT and pTyr.

cluster_0 Treatment cluster_1 Analysis Cell_Culture Cell Culture (e.g., cancer cell line) Treatment_NALT Treat with NALT Cell_Culture->Treatment_NALT Treatment_pTyr Treat with pTyr Cell_Culture->Treatment_pTyr Control Vehicle Control Cell_Culture->Control HPLC HPLC Analysis (Tyrosine, Dopamine levels) Treatment_NALT->HPLC Western_Blot Western Blot (p-EGFR, Cyclins) Treatment_pTyr->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Treatment_pTyr->Cell_Viability Control->Western_Blot Control->Cell_Viability Control->HPLC

Workflow for comparing the cellular effects of NALT and pTyr.

IV. Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments related to the primary functions of NALT and pTyr.

Protocol 1: In Vivo Assessment of this compound as a Tyrosine Prodrug

This protocol is based on the methodology used by Topall & Laborit (1989) to compare brain tyrosine levels after administration of tyrosine prodrugs.[9]

Objective: To determine the efficacy of NALT in increasing brain tyrosine concentrations compared to L-tyrosine and pTyr.

Materials:

  • Male mice

  • This compound, O-phospho-L-tyrosine, L-tyrosine

  • Vehicle (e.g., saline)

  • High-Performance Liquid Chromatography (HPLC) system with fluorometric detection

  • Homogenization buffer

  • Centrifuge

Procedure:

  • Animal Dosing: Administer equimolar doses of NALT, pTyr, L-tyrosine, or vehicle to different groups of mice via oral gavage or intraperitoneal injection.

  • Tissue Collection: At predetermined time points post-administration, euthanize the mice and rapidly dissect the brain tissue.

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Centrifuge the homogenate to pellet proteins and cellular debris.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant into the HPLC system.

    • Separate the analytes using a suitable column and mobile phase.

    • Detect and quantify tyrosine levels using a fluorometric detector.

  • Data Analysis: Compare the brain tyrosine concentrations between the different treatment groups and the vehicle control group.

Protocol 2: Cell-Based Assay for O-phospho-L-tyrosine-Mediated PTP Activation

This protocol is adapted from studies investigating the effect of pTyr on cancer cell lines.[3][7]

Objective: To assess the effect of pTyr on cell growth and the phosphorylation status of a key signaling protein (EGFR).

Materials:

  • Human cancer cell line (e.g., ACHN renal carcinoma or MDA-MB-468 breast carcinoma)

  • Cell culture medium and supplements

  • O-phospho-L-tyrosine

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT reagent for cell viability assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture the chosen cell line in appropriate medium.

    • Seed cells in multi-well plates.

    • After cell attachment, treat the cells with varying concentrations of pTyr (e.g., 0, 1, 5, 10 mM) for a specified duration (e.g., 48-72 hours).

  • Cell Viability Assay (MTT):

    • At the end of the treatment period, add MTT reagent to each well and incubate.

    • Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength to determine cell viability.

  • Western Blot Analysis:

    • For protein analysis, treat cells with pTyr for a shorter duration (e.g., 24 hours). For EGFR phosphorylation, serum-starve cells overnight before a brief stimulation with EGF in the presence or absence of pTyr.

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the cell viability relative to the untreated control.

    • Quantify the band intensities from the western blot and normalize the levels of phosphorylated proteins to the total protein levels.

V. Conclusion

This compound and O-phospho-L-tyrosine are valuable research tools with fundamentally different applications. The available evidence suggests that NALT is a less effective prodrug for increasing brain tyrosine levels compared to pTyr.[9] Conversely, pTyr is a well-established modulator of cellular signaling through its interaction with protein tyrosine phosphatases, with demonstrated effects on cell growth and protein phosphorylation.[3][7]

The choice between these two compounds should be dictated by the specific research question. For studies investigating the direct impact of modulating PTP activity, O-phospho-L-tyrosine is the appropriate tool. For research aiming to increase cellular L-tyrosine levels, particularly in parenteral applications where solubility is a concern, this compound may be considered, although its in vivo conversion efficiency warrants careful consideration. Future head-to-head studies in various cellular and in vivo models are needed to further delineate their comparative efficacy and potential synergistic or antagonistic effects in complex biological systems.

References

Assessing the Off-Target Effects of N-Acetyl-L-tyrosinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-tyrosinamide, a derivative of the amino acid L-tyrosine, is utilized in cosmetic formulations for its potential antioxidant and skin-conditioning properties.[1][2] While its primary applications are in dermatology, its structural similarity to endogenous molecules and other bioactive compounds necessitates a thorough evaluation of its broader pharmacological profile to ensure safety and specificity. This guide provides a framework for assessing the off-target effects of this compound, comparing it with the more extensively studied N-Acetyl-L-tyrosine, and outlines key experimental protocols for a comprehensive evaluation.

Comparison with a Structurally-Related Alternative: N-Acetyl-L-tyrosine

A direct comparison of the off-target effects of this compound with a suitable alternative is hampered by the limited publicly available data on its broader biological activities. However, N-Acetyl-L-tyrosine (NALT) serves as a valuable comparator due to its structural similarity and more extensive research into its metabolic fate and biological effects. NALT was designed to be a more soluble precursor of L-tyrosine to enhance the synthesis of catecholamine neurotransmitters.[3] However, studies have revealed that NALT is inefficiently converted to L-tyrosine in the body, with a significant portion being excreted unchanged.[3] This metabolic inefficiency can be considered an "off-target" outcome, as the intended therapeutic effect is not achieved.

FeatureThis compoundN-Acetyl-L-tyrosine (NALT)
Chemical Structure L-tyrosine with an acetylated amino group and an amidated carboxyl groupL-tyrosine with an acetylated amino group
Primary Intended Use Cosmetics (antioxidant, skin conditioning)[1]Nootropic supplement, parenteral nutrition (L-tyrosine precursor)[4][5]
Known Biological Activity Stimulates L-tyrosine transport (ASC system), potential to react with guanyl radicals.[6][7]Serves as a precursor to L-tyrosine, though with low in-vivo conversion efficiency.[3]
Metabolic Fate Limited public data available.Poorly deacetylated to L-tyrosine; a large fraction is excreted unchanged in urine.[3]
Potential Off-Target Concerns Unknown due to lack of screening data. Potential for interaction with tyrosine-utilizing enzymes or receptors.Inefficient delivery of L-tyrosine, potential for unintended interactions of the acetylated form.

Proposed Experimental Framework for Off-Target Assessment

Given the sparse data on this compound, a systematic investigation of its potential off-target effects is warranted. The following experimental protocols provide a detailed methodology for key assays in off-target screening.

Experimental Protocols

1. Kinase Inhibitor Profiling

  • Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases, which are common off-targets for many small molecules.

  • Methodology: A competitive binding assay, such as the KINOMEscan™ platform, can be employed.

    • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, ATP-site directed ligand from a panel of kinases. The amount of kinase captured on a solid support is quantified by qPCR of the DNA tag conjugated to the kinase.

    • Procedure: a. A diverse panel of recombinant human kinases is used. b. Each kinase is incubated with the test compound (this compound) at a fixed concentration (e.g., 10 µM) and the affinity ligand. c. The kinase-ligand binding reaction is allowed to reach equilibrium. d. The mixture is passed through an affinity matrix that captures the kinase. e. Unbound components are washed away. f. The amount of kinase bound to the matrix is quantified using qPCR.

    • Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35%).

2. G-Protein Coupled Receptor (GPCR) Off-Target Screening

  • Objective: To identify any agonist or antagonist activity of this compound at a panel of common GPCRs.

  • Methodology: Radioligand binding assays are a standard method for this purpose.

    • Assay Principle: This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a specific GPCR expressed in a cell membrane preparation.

    • Procedure: a. Cell membranes expressing the target GPCR are prepared. b. The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (this compound). c. The binding reaction is allowed to reach equilibrium. d. The reaction mixture is filtered through a filter plate to separate bound from unbound radioligand. e. The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. Results are often reported as percent inhibition at a single high concentration (e.g., 10 µM).

3. Tyrosinase Activity Assay

  • Objective: To determine if this compound acts as a substrate, inhibitor, or activator of tyrosinase, a key enzyme in melanin (B1238610) synthesis and a potential on- or off-target.

  • Methodology: A spectrophotometric assay measuring the formation of dopachrome (B613829).[8]

    • Assay Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to dopaquinone, which then cyclizes to form dopachrome, a colored product that absorbs light at 475 nm.

    • Procedure: a. Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer. b. Prepare substrate solutions: L-tyrosine (positive control) and this compound in phosphate buffer. c. In a 96-well plate, add the substrate solution to each well. d. Initiate the reaction by adding the tyrosinase solution. e. Immediately measure the absorbance at 475 nm at regular time intervals using a microplate reader.

    • Data Analysis: The rate of dopachrome formation is determined from the initial linear portion of the absorbance versus time plot. The activity with this compound as a potential substrate is compared to that with L-tyrosine. To test for inhibition, the assay is performed with L-tyrosine as the substrate in the presence of varying concentrations of this compound.

Data Presentation for Proposed Studies

The following are template tables for presenting the data that would be generated from the proposed experimental framework.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetTest Concentration (µM)Percent of Control (%Ctrl)
EGFR1095
SRC1088
ABL11092
...10...

Table 2: Hypothetical GPCR Binding Profile of this compound

GPCR TargetTest Concentration (µM)Percent Inhibition (%)
Adrenergic α1A105
Dopamine D21012
Serotonin 5-HT2A108
...10...

Visualizations

The following diagrams illustrate the proposed experimental workflow and a relevant metabolic pathway for the comparator compound.

G cluster_0 Off-Target Effect Assessment Workflow for this compound cluster_1 Primary Screening (High-Throughput) cluster_2 Secondary Screening & Hit Validation cluster_3 Data Analysis & Interpretation Compound This compound Kinase Kinase Panel Screening (e.g., KINOMEscan) Compound->Kinase GPCR GPCR Panel Screening (Radioligand Binding) Compound->GPCR IonChannel Ion Channel Panel Compound->IonChannel DoseResponse Dose-Response Assays (IC50/EC50 Determination) Kinase->DoseResponse GPCR->DoseResponse Functional Cell-Based Functional Assays DoseResponse->Functional SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR Safety Safety & Toxicity Profile SAR->Safety

Proposed workflow for assessing off-target effects.

G cluster_0 Metabolic Pathway of N-Acetyl-L-tyrosine (NALT) NALT N-Acetyl-L-tyrosine (NALT) (Administered) Deacetylation Deacetylation (Inefficient in vivo) NALT->Deacetylation Excretion Urinary Excretion (Major Pathway) NALT->Excretion ~60% unchanged LTyrosine L-Tyrosine Deacetylation->LTyrosine Poor conversion Catecholamines Dopamine, Norepinephrine, Epinephrine Synthesis LTyrosine->Catecholamines

References

Safety Operating Guide

Navigating the Safe Disposal of N-Acetyl-L-tyrosinamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical reagents is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of N-Acetyl-L-tyrosinamide, ensuring adherence to safety protocols and minimizing environmental impact.

This compound is recognized as a substance that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1] While it may not be classified as hazardous for transport, proper disposal protocols are necessary to mitigate any potential risks.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. In case of spills, avoid generating dust and collect the material using dry cleanup procedures.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and identification information for this compound.

PropertyValueReference
CAS Number 1948-71-6[1]
Molecular Formula C₁₁H₁₄N₂O₃[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on general best practices for non-hazardous chemical waste and should be adapted to comply with all applicable local, state, and federal regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

  • Sealable, labeled waste container

  • Chemical fume hood (if available and necessary)

  • Spill control materials (e.g., absorbent pads, sweeper)

Procedure:

  • Risk Assessment: Before beginning, review the Safety Data Sheet (SDS) provided by the supplier for any specific disposal instructions. Assess the quantity of waste and the potential for exposure.

  • Personal Protection: Don appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Containment:

    • For unused, uncontaminated product, if recycling or reuse is not feasible, prepare it for disposal in its original container or a suitable, clearly labeled waste container.[3]

    • For contaminated waste (e.g., spill clean-up material), carefully place it into a sealable and appropriately labeled hazardous waste container.[3]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: Clearly label the waste container with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.[3]

  • Final Disposal: Arrange for the disposal of the waste through your institution's licensed hazardous waste contractor.[3] Always adhere to all local, state, and federal regulations for chemical waste disposal.[2]

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.

Environmental Precautions:

It is crucial to prevent this compound from entering drains or waterways.[3] Spills should be contained and cleaned up in a manner that prevents environmental release.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound waste.

DisposalWorkflow A Identify this compound Waste B Is the waste contaminated? A->B C Unused, Uncontaminated Product B->C No D Contaminated Waste (e.g., spills, mixtures) B->D Yes E Recycling/Reuse Feasible? C->E G Place in a suitable, closed, and labeled container for disposal D->G F Consult Supplier for Potential Recycling/Reuse E->F Yes E->G No H Store container in a designated waste accumulation area G->H I Arrange for disposal by a licensed hazardous waste contractor H->I J Follow all local, state, and federal regulations I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Acetyl-L-tyrosinamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-L-tyrosinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.